HS-Peg7-CH2CH2cooh
Description
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Structure
2D Structure
Properties
Molecular Formula |
C17H34O9S |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C17H34O9S/c18-17(19)1-2-20-3-4-21-5-6-22-7-8-23-9-10-24-11-12-25-13-14-26-15-16-27/h27H,1-16H2,(H,18,19) |
InChI Key |
ALKVYCHUZRNUCE-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCS)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to HS-Peg7-CH2CH2cooh (Thiol-PEG7-propionic acid)
For Researchers, Scientists, and Drug Development Professionals
Introduction
HS-Peg7-CH2CH2cooh, also known as Thiol-PEG7-propionic acid, is a heterobifunctional crosslinker featuring a terminal thiol (-SH) group and a carboxylic acid (-COOH) group separated by a seven-unit polyethylene glycol (PEG) spacer.[1] This distinct architecture provides a versatile tool for researchers in bioconjugation, drug delivery, and nanotechnology. The hydrophilic PEG chain enhances solubility and biocompatibility, while the terminal reactive groups allow for the covalent linkage of diverse molecular entities.[1][2] This guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols for its use.
Core Properties and Specifications
Quantitative data for this compound are summarized in the table below. These specifications are crucial for experimental design, including stoichiometry calculations and storage conditions.
| Property | Value | Reference(s) |
| Synonyms | Thiol-PEG7-propionic acid | [3] |
| Molecular Formula | C17H34O9S | [4] |
| Molecular Weight | 414.51 g/mol | |
| Appearance | White Solid or Colorless Liquid | |
| Purity | Typically ≥90% or ≥95% | |
| Storage Conditions | -18°C for long-term storage, protect from light and oxygen |
Key Applications
The dual functionality of this compound makes it a valuable reagent in several advanced research areas:
-
Bioconjugation: The thiol and carboxylic acid groups enable the linking of proteins, peptides, antibodies, and other biomolecules.
-
Drug Delivery and Nanomedicine: It can be used to attach targeting ligands to nanoparticles or to conjugate drugs to carrier molecules, improving their pharmacokinetic profiles.
-
PROTAC (Proteolysis Targeting Chimera) Synthesis: This linker is frequently employed to connect a target protein-binding ligand and an E3 ligase-binding ligand in the synthesis of PROTACs for targeted protein degradation.
-
Surface Modification: The thiol group can anchor the molecule to gold or other metallic surfaces, while the carboxylic acid can be used to attach other functionalities.
Experimental Protocols
The following are detailed methodologies for the most common reactions involving this compound.
Carboxylic Acid Activation and Amide Bond Formation with Primary Amines
This protocol describes the activation of the carboxylic acid group using the EDC/NHS system for subsequent reaction with a primary amine-containing molecule (e.g., a protein, peptide, or small molecule).
Materials:
-
This compound
-
Amine-containing molecule
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column
Procedure:
-
Preparation of Reagents:
-
Equilibrate EDC and NHS to room temperature before opening.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
-
Activation of Carboxylic Acid:
-
Dissolve this compound in the Activation Buffer.
-
Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the this compound solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to Amine:
-
Immediately add the activated this compound solution to the solution of the amine-containing molecule. The pH of the reaction mixture should be adjusted to 7.2-8.0 for optimal coupling.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS esters.
-
-
Purification:
-
Remove excess crosslinker and byproducts by dialysis or using a desalting column equilibrated with an appropriate buffer (e.g., PBS).
-
References
- 1. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 4. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of HS-PEG7-CH2CH2COOH
This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of HS-PEG7-CH2CH2COOH, a heterobifunctional polyethylene glycol (PEG) linker. This document is intended for researchers, scientists, and drug development professionals working in bioconjugation, drug delivery, and materials science.
Core Chemical Properties
This compound is a versatile crosslinking reagent characterized by a thiol group (-SH) at one end and a carboxylic acid group (-COOH) at the other, connected by a seven-unit polyethylene glycol spacer. This structure imparts both hydrophilicity and reactive functionality, making it a valuable tool in biological and chemical research.[1][2][3][4][5]
Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C17H34O9S | |
| Molecular Weight | 414.51 g/mol | |
| Appearance | White Solid or Colorless Liquid | |
| Storage Conditions | -18°C, protected from light and oxygen |
Solubility and Acidity
This compound exhibits good solubility in a range of solvents due to its hydrophilic PEG chain. General pKa values for the functional groups are also provided.
| Property | Description | Source |
| Solubility | Soluble in common aqueous solutions and most organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). | |
| pKa (Thiol) | Approximately 10. The reactivity of the thiol group increases at pH values above its pKa due to the formation of the more nucleophilic thiolate anion. | |
| pKa (Carboxylic Acid) | Approximately 4-5. The carboxylic acid can be deprotonated at neutral pH, making it reactive towards coupling agents. |
Reactivity and Bioconjugation
The heterobifunctional nature of this compound allows for selective and sequential conjugation to two different molecules.
Thiol Group Reactivity
The thiol group is highly reactive towards maleimides, sulfhydryl-reactive reagents, and the surfaces of noble metals like gold. The reaction with maleimides to form a stable thioether bond is a common strategy in bioconjugation. The kinetics of this reaction are pH-dependent, with faster rates observed at higher pH. To control the reaction speed, using acidic buffers can be beneficial.
Carboxylic Acid Group Reactivity
The terminal carboxylic acid can be coupled to primary amines to form a stable amide bond. This reaction is typically mediated by carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. The activation of the carboxylic acid with EDC/NHS is most efficient at a pH of 4.5-7.2, while the subsequent reaction with the amine is optimal at a pH of 7-8.
Experimental Protocols
The following sections provide detailed methodologies for the characterization and application of this compound.
Characterization Protocols
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for acquiring a ¹H NMR spectrum to confirm the structure of this compound is as follows:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition:
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire a standard one-dimensional proton spectrum with a spectral width of approximately -2 to 14 ppm.
-
Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
Expected Chemical Shifts:
-
PEG backbone: A complex multiplet around 3.6 ppm.
-
-CH₂-S-: A triplet adjacent to the thiol group.
-
-CH₂-COOH: A triplet adjacent to the carboxylic acid.
-
-SH: A broad singlet, the chemical shift of which can vary depending on concentration and solvent.
-
-COOH: A broad singlet at a downfield chemical shift (typically >10 ppm).
-
3.1.2. Mass Spectrometry (MS)
To determine the molecular weight and purity of this compound:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent compatible with the ionization source (e.g., water/acetonitrile for electrospray ionization - ESI).
-
Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source (e.g., ESI).
-
Analysis: Acquire the mass spectrum in either positive or negative ion mode.
-
Expected Results:
-
In positive ion mode, the protonated molecule [M+H]⁺ at m/z corresponding to the molecular weight plus a proton.
-
In negative ion mode, the deprotonated molecule [M-H]⁻.
-
Fragmentation of the PEG chain may be observed, typically with losses of ethylene glycol units (44 Da). Fragmentation may also occur near the functional groups.
-
Application Protocols
3.2.1. Amine Coupling via EDC/NHS Chemistry
This protocol describes the conjugation of the carboxylic acid group of this compound to a primary amine-containing molecule.
-
Activation:
-
Dissolve this compound in an appropriate buffer (e.g., 0.1 M MES, pH 4.7-6.0).
-
Add a molar excess of EDC and NHS (or Sulfo-NHS for aqueous reactions). A typical molar ratio is 1:2:1 (PEG:EDC:NHS).
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation:
-
Add the amine-containing molecule to the activated PEG solution. The reaction with the amine is more efficient at a slightly higher pH (7-8), so the pH may be adjusted with a suitable buffer (e.g., PBS).
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small molecule with a primary amine (e.g., hydroxylamine or Tris buffer).
-
Purify the conjugate using appropriate techniques such as dialysis, size-exclusion chromatography, or affinity chromatography to remove unreacted reagents.
-
3.2.2. Functionalization of Gold Nanoparticles (AuNPs)
This protocol outlines the attachment of the thiol group of this compound to the surface of gold nanoparticles.
-
Nanoparticle Preparation: Synthesize or obtain a suspension of citrate-stabilized gold nanoparticles in an aqueous solution.
-
PEGylation:
-
Add a solution of this compound to the AuNP suspension. A significant molar excess of the PEG linker is typically used.
-
Stir the mixture gently at room temperature for 12-24 hours to allow for the formation of the gold-thiol bond.
-
-
Purification:
-
Remove excess and unbound PEG linker by centrifugation.
-
Resuspend the nanoparticle pellet in a fresh buffer or deionized water. Repeat the centrifugation and resuspension steps several times to ensure complete removal of unreacted PEG.
-
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key experimental workflows described above.
References
Navigating the Aqueous Realm: A Technical Guide to the Solubility of HS-Peg7-CH2CH2cooh
For Researchers, Scientists, and Drug Development Professionals
The heterobifunctional linker, HS-Peg7-CH2CH2cooh, plays a pivotal role in the landscape of bioconjugation and drug delivery. Its unique architecture, featuring a terminal thiol group and a carboxylic acid connected by a seven-unit polyethylene glycol (PEG) spacer, offers a versatile tool for covalently linking molecules and modifying surfaces. A critical parameter governing its utility is its solubility in aqueous buffers, which directly impacts reaction efficiency, purification, and the overall performance of the resulting conjugates. This guide provides an in-depth exploration of the factors influencing the aqueous solubility of this compound, offering insights for its effective application.
Understanding the Molecular Contributions to Solubility
The solubility of this compound in aqueous media is a direct consequence of the interplay between its constituent functional groups and the PEG backbone. The polyethylene glycol chain is inherently hydrophilic due to the repeating ethylene oxide units, which readily form hydrogen bonds with water molecules.[1] This characteristic is a primary driver for the use of PEG linkers to enhance the solubility of hydrophobic molecules.[2][3][4]
The terminal functional groups, a thiol (-SH) and a carboxylic acid (-COOH), also significantly influence solubility, particularly in a pH-dependent manner.
-
Carboxylic Acid Group: The propionic acid moiety introduces an ionizable group. At pH values above its acid dissociation constant (pKa), the carboxylic acid will be deprotonated to form a negatively charged carboxylate ion (-COO⁻). This charged species enhances electrostatic interactions with polar water molecules, thereby increasing aqueous solubility.[5]
-
Thiol Group: The thiol group is weakly acidic and can be deprotonated at higher pH values to form a thiolate anion (-S⁻). While its impact on solubility is generally less pronounced than the carboxylic acid, its ionization state can still contribute to the overall polarity and solubility of the molecule.
Expected Solubility Behavior in Common Aqueous Buffers
| Buffer System | Expected Solubility Behavior | Rationale |
| Phosphate-Buffered Saline (PBS) | Good to Excellent | Typically at a physiological pH of ~7.4, the carboxylic acid will be predominantly in its deprotonated, highly soluble carboxylate form. |
| TRIS (tris(hydroxymethyl)aminomethane) Buffer | Good to Excellent | Similar to PBS, at a typical working pH range of 7 to 9, the carboxylic acid will be deprotonated, promoting solubility. |
| HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) Buffer | Good to Excellent | With a pKa around 7.5, HEPES buffers are commonly used at physiological pH, ensuring the carboxylic acid is ionized and soluble. |
| Acetate Buffers | pH-Dependent | In acidic acetate buffers (e.g., pH 4-5), the carboxylic acid will be protonated (-COOH), reducing its polarity and likely decreasing aqueous solubility compared to physiological pH buffers. |
It is important to note that the presence of salts in buffers, such as sodium chloride in PBS, can also influence solubility. In some cases, high salt concentrations can lead to a "salting-out" effect, reducing the solubility of PEGylated compounds.
Factors Influencing the Solubility of PEGylated Linkers
The solubility of PEG linkers like this compound is a multifactorial property. Key considerations for researchers include:
-
PEG Chain Length: Longer PEG chains generally lead to increased hydrophilicity and, consequently, higher aqueous solubility.
-
Temperature: For most solid solutes, solubility in a liquid solvent increases with temperature.
-
Presence of Charged Groups: The incorporation of ionizable groups, such as the carboxylic acid in this compound, significantly enhances water solubility, especially at pH values where these groups are charged.
-
Molecular Weight: While longer PEG chains increase solubility, the overall molecular weight can also play a role. Larger molecules may require more energy to be solvated.
Experimental Protocol: A General Workflow for Determining Aqueous Solubility
For researchers requiring precise solubility data for their specific application, the following experimental workflow provides a robust framework.
Caption: A generalized experimental workflow for determining the aqueous solubility of a compound.
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials containing the desired aqueous buffers (e.g., PBS pH 7.4, Acetate buffer pH 5.0).
-
Ensure enough solid is present to achieve saturation, indicated by the presence of undissolved material.
-
-
Equilibration:
-
Agitate the vials at a constant, controlled temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
Centrifuge the vials at high speed to pellet the excess, undissolved solid.
-
-
Sample Collection and Analysis:
-
Carefully collect a known volume of the clear supernatant.
-
Quantify the concentration of dissolved this compound using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) is often a preferred method due to its sensitivity and specificity. UV-Vis spectrophotometry can also be used if the compound has a suitable chromophore.
-
-
Determination of Solubility Limit:
-
The measured concentration represents the solubility limit of the compound in the specific buffer and at the tested temperature.
-
Logical Relationships in Solubility
The interplay of factors governing the solubility of this compound can be visualized as a logical relationship diagram.
Caption: Factors influencing the aqueous solubility of this compound.
References
Technical Guide: Synthesis of Thiol-PEG7-propionic Acid
This document provides a detailed overview of a feasible synthetic route for Thiol-PEG7-propionic acid, a heterobifunctional PEG linker. The information is intended for researchers, scientists, and professionals in the field of drug development and bioconjugation.
Overview and Synthetic Strategy
Thiol-PEG7-propionic acid is a valuable crosslinking agent used in bioconjugation and drug delivery. Its structure incorporates a terminal thiol group for reaction with maleimides or for disulfide formation, and a terminal propionic acid for conjugation to amines via amide bond formation. The heptaethylene glycol (PEG7) spacer arm provides water solubility and flexibility.
The synthesis of this molecule is not widely documented in a single, comprehensive protocol. Therefore, a logical, multi-step synthetic route is proposed based on established reactions for PEGylation and functional group interconversion. The overall strategy involves:
-
Starting with a commercially available, mono-protected PEG derivative to ensure regioselectivity. A common choice is monomethyl ether PEG (mPEG).
-
Functionalization of the free hydroxyl group to introduce the carboxylic acid moiety.
-
Conversion of the methyl ether to a hydroxyl group , followed by its transformation into the desired thiol group.
This guide will detail a plausible and referenced approach to achieve the synthesis of the target molecule.
Proposed Synthesis Route
The proposed synthetic pathway begins with O-(2-aminoethyl)heptaethylene glycol and proceeds through the protection of the amine, introduction of the propionic acid moiety via Michael addition, deprotection of the amine, and subsequent conversion to a thiol.
Workflow of the Synthesis
Caption: Proposed multi-step synthesis of Thiol-PEG7-propionic acid.
Experimental Protocols
The following protocols are adapted from established chemical transformations on PEG linkers. Researchers should perform small-scale trials to optimize conditions for their specific setup.
Step 1: Protection of the Amine Group
-
Reaction: O-(2-aminoethyl)heptaethylene glycol is reacted with di-tert-butyl dicarbonate (Boc₂O) to protect the primary amine as a tert-butyloxycarbonyl (Boc) carbamate.
-
Protocol:
-
Dissolve O-(2-aminoethyl)heptaethylene glycol (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Add triethylamine (Et₃N) (1.5 equivalents) to the solution and cool to 0 °C in an ice bath.
-
Add a solution of Boc₂O (1.2 equivalents) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Boc-NH-PEG7-OH.
-
Step 2: Introduction of the Acrylate Moiety
-
Reaction: The terminal hydroxyl group of the Boc-protected PEG is esterified with acryloyl chloride.
-
Protocol:
-
Dissolve Boc-NH-PEG7-OH (1 equivalent) in anhydrous DCM.
-
Add Et₃N (2.0 equivalents) and cool the mixture to 0 °C.
-
Add acryloyl chloride (1.5 equivalents) dropwise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the product with DCM, wash the organic layer with brine, and dry over anhydrous Na₂SO₄.
-
Purify by column chromatography to obtain Boc-NH-PEG7-acrylate.
-
Step 3: Michael Addition to Form the Propionic Acid Precursor
-
Reaction: A Michael addition of a thiol, such as thiophenol, to the acrylate ester, followed by hydrolysis, will yield the propionic acid.
-
Protocol:
-
Dissolve Boc-NH-PEG7-acrylate (1 equivalent) in a suitable solvent like THF.
-
Add thiophenol (1.2 equivalents) and a catalytic amount of a base like Et₃N.
-
Stir at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).
-
The resulting thioether can be carried forward to the deprotection step. For the formation of the propionic acid, an alternative is the reaction with a protected thiolopropionic acid derivative, which is a more complex route. A more direct approach from the alcohol is often preferred.
-
Alternative, More Direct Route to Propionic Acid Moiety:
Step 2a: Tosylation of the Hydroxyl Group
-
Reaction: The hydroxyl group of Boc-NH-PEG7-OH is converted to a better leaving group, a tosylate.
-
Protocol:
-
Dissolve Boc-NH-PEG7-OH (1 equivalent) in anhydrous pyridine or DCM with Et₃N.
-
Cool to 0 °C and add p-toluenesulfonyl chloride (TsCl) (1.5 equivalents) portion-wise.
-
Stir at 0 °C for 1 hour and then at room temperature overnight.
-
Quench with cold water and extract with DCM.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine.
-
Dry over Na₂SO₄ and purify by column chromatography to yield Boc-NH-PEG7-OTs.
-
Step 3a: Nucleophilic Substitution with a Propionate Precursor
-
Reaction: The tosylate is displaced by a cyanide anion, which can then be hydrolyzed to a carboxylic acid.
-
Protocol:
-
Dissolve Boc-NH-PEG7-OTs (1 equivalent) in a polar aprotic solvent like DMSO or DMF.
-
Add sodium cyanide (NaCN) (2.0 equivalents).
-
Heat the reaction to 60-80 °C and stir for 12-24 hours.
-
After completion, cool the mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
The resulting nitrile (Boc-NH-PEG7-CH₂CN) is then hydrolyzed by heating with aqueous acid (e.g., 6M HCl) or base (e.g., 6M NaOH) to yield Boc-NH-PEG7-propionic acid.
-
Step 4: Deprotection of the Amine
-
Reaction: The Boc protecting group is removed under acidic conditions.
-
Protocol:
-
Dissolve the Boc-protected intermediate in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% TFA v/v).
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt (H₃N⁺-PEG7-propionic acid) can be used directly or neutralized.
-
Step 5: Conversion of Amine to Thiol
-
Reaction: The primary amine is first converted to a hydroxyl group via diazotization, which is then converted to a thiol.
-
Protocol (Diazotization):
-
Dissolve the amine intermediate in dilute sulfuric acid (H₂SO₄) and cool to 0 °C.
-
Add a solution of sodium nitrite (NaNO₂) in water dropwise, keeping the temperature below 5 °C.
-
Stir for 1 hour at 0 °C.
-
Gently warm the solution to room temperature and then to 50-60 °C to facilitate the conversion of the diazonium salt to the alcohol (HO-PEG7-propionic acid).
-
-
Protocol (Hydroxyl to Thiol):
-
The resulting alcohol is tosylated as described in Step 2a .
-
The tosylate (Tos-O-PEG7-propionic acid) is then reacted with potassium thioacetate (KSAc) in DMF at room temperature to form the thioacetate ester (Ac-S-PEG7-propionic acid).
-
The thioacetate is hydrolyzed to the free thiol by treatment with a mild base such as ammonium hydroxide (NH₄OH) or dilute NaOH in an oxygen-free environment to prevent disulfide formation.
-
Quantitative Data
The following table summarizes expected yields for the key transformations based on similar reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.
| Step | Transformation | Expected Yield (%) | Purity (%) | Analytical Method |
| 1. Amine Protection | Amine to Boc-carbamate | > 90 | > 95 | NMR, LC-MS |
| 2a. Tosylation | Hydroxyl to Tosylate | 85 - 95 | > 95 | NMR, LC-MS |
| 3a. Cyanide Substitution | Tosylate to Nitrile | 70 - 85 | > 90 | NMR, IR, LC-MS |
| 3a. Nitrile Hydrolysis | Nitrile to Carboxylic Acid | 60 - 80 | > 95 | NMR, LC-MS |
| 4. Boc Deprotection | Boc-carbamate to Amine | > 95 (quantitative) | > 95 | NMR, LC-MS |
| 5. Diazotization & Hydrolysis | Amine to Hydroxyl | 50 - 70 | > 90 | NMR, LC-MS |
| 5. Thioacetate Formation & Hydrolysis | Hydroxyl to Thiol | 60 - 80 (over 2 steps) | > 95 | NMR, LC-MS, Ellman's Test |
Characterization and Quality Control
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure at each step, verifying the presence of key functional groups and the PEG backbone.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or MALDI-TOF mass spectrometry will confirm the molecular weight of the intermediates and the final product.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is crucial for assessing the purity of the final product.
-
Ellman's Test: This colorimetric assay can be used to quantify the concentration of the free thiol group in the final product.
Safety and Handling
-
Acryloyl chloride and p-toluenesulfonyl chloride are corrosive and lachrymatory. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Sodium cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood, and a cyanide antidote kit should be available. Acidic conditions must be avoided to prevent the formation of hydrogen cyanide gas.
-
Trifluoroacetic acid is highly corrosive. Handle with care.
-
Thiophenols have a strong, unpleasant odor and are toxic. Handle in a fume hood.
-
Solvents such as DCM, DMF, and pyridine are hazardous and should be handled appropriately.
This guide provides a robust framework for the synthesis of Thiol-PEG7-propionic acid. It is essential to consult the primary literature for more detailed procedures and to adapt the protocols as needed for specific laboratory conditions.
An In-depth Technical Guide to HS-PEG7-Linker: Physical and Chemical Characteristics for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical characteristics of the heterobifunctional linker, HS-PEG7-Linker, also known as Thiol-PEG7-Amine. This linker, featuring a terminal thiol group and a primary amine separated by a seven-unit polyethylene glycol (PEG) chain, is a valuable tool in bioconjugation, drug delivery, and surface modification. This document details its physicochemical properties, provides experimental protocols for its characterization and application, and visualizes its role in relevant biological pathways and experimental workflows.
Introduction
Polyethylene glycol (PEG) linkers have become indispensable in the fields of biotechnology and pharmaceutical sciences. Their inherent properties, such as hydrophilicity, biocompatibility, and low immunogenicity, make them ideal for a wide range of applications, including the development of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and the functionalization of nanoparticles.[1][2][3] The HS-PEG7-Linker, with its defined chain length and dual-reactive ends, offers precise control over the architecture of complex biomolecular constructs. The thiol (-SH) group provides a reactive handle for conjugation to maleimides or for anchoring to gold surfaces, while the primary amine (-NH2) group allows for straightforward coupling to carboxylic acids or activated esters.[4]
Physical and Chemical Characteristics
The HS-PEG7-Linker is a versatile molecule with properties that make it suitable for a variety of bioconjugation strategies. A summary of its key physical and chemical characteristics is presented below.
Structure and Nomenclature
-
Systematic Name: 1-Amino-23-mercapto-3,6,9,12,15,18,21-heptaoxatricosane
-
Common Synonyms: HS-PEG7-Amine, Thiol-PEG7-Amine, HS-(CH2CH2O)7-CH2CH2NH2
-
Chemical Formula: C16H35NO7S
-
Molecular Weight: 385.52 g/mol
Physicochemical Properties
A compilation of the key physicochemical properties of HS-PEG7-Linker is provided in Table 1. These values are critical for designing and executing successful conjugation and purification procedures.
Table 1: Physical and Chemical Properties of HS-PEG7-Linker
| Property | Value | Reference/Note |
| Appearance | Colorless to light yellow liquid or semi-solid | Based on data for similar short-chain PEG amines. |
| Solubility | ||
| Water | Soluble | PEG linkers are generally water-soluble. |
| DMSO | ≥ 100 mg/mL | Based on solubility data for similar PEG-amine compounds. |
| DMF | Soluble | General solvent for PEG compounds. |
| Storage Conditions | Store at -20°C, protect from light and moisture. Handle under inert gas. | To prevent oxidation of the thiol group and degradation of the amine. |
| Reactivity | ||
| Thiol | Reacts with maleimides, haloacetamides, and gold surfaces. | The thiol group is a strong nucleophile that readily participates in Michael addition reactions with maleimides and can form stable dative bonds with gold. |
| Amine | Reacts with activated esters (e.g., NHS esters) and carboxylic acids. | The primary amine is a nucleophile that can acylate to form stable amide bonds. This reaction is commonly facilitated by coupling agents like EDC and NHS. |
| Stability | Stable under neutral to slightly acidic conditions. | The thiol group is susceptible to oxidation at higher pH, forming disulfides. The ether linkages of the PEG chain are generally stable. The stability of the maleimide-thiol adduct is pH-dependent, with hydrolysis of the maleimide ring occurring at pH > 8.0. |
Experimental Protocols
This section provides detailed methodologies for the characterization and application of HS-PEG7-Linker.
Characterization Protocols
-
Objective: To confirm the chemical structure and purity of HS-PEG7-Linker.
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the linker in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, D2O, or DMSO-d6).
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional proton spectrum.
-
Expected Chemical Shifts (δ, ppm) in CDCl₃ (Predicted):
-
~1.35 (t, 1H, -SH)
-
~2.70 (q, 2H, -CH₂-SH)
-
~2.85 (t, 2H, -CH₂-NH₂)
-
~3.5-3.7 (m, 28H, -O-CH₂-CH₂-O-)
-
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Expected Chemical Shifts (δ, ppm) in CDCl₃ (Predicted):
-
~24.5 (-CH₂-SH)
-
~41.5 (-CH₂-NH₂)
-
~70.0-73.0 (-O-CH₂-CH₂-O-)
-
-
-
Objective: To determine the molecular weight and confirm the identity of HS-PEG7-Linker.
-
Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Sample Preparation: Prepare a dilute solution of the linker in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).
-
Analysis:
-
Acquire a full scan mass spectrum in positive ion mode.
-
Expected m/z: [M+H]⁺ ≈ 386.23
-
Fragmentation Pattern (Predicted): The fragmentation of PEG chains typically involves the cleavage of the C-O and C-C bonds of the ethylene glycol units, resulting in a series of fragment ions separated by 44 Da (the mass of an ethylene glycol unit). The presence of the thiol and amine groups will also influence fragmentation, with potential α-cleavage adjacent to these functional groups.
-
-
Objective: To assess the purity of HS-PEG7-Linker.
-
System: Reversed-phase HPLC (RP-HPLC) with a C18 column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).
-
Detection: UV detector at 214 nm or an Evaporative Light Scattering Detector (ELSD).
-
Procedure:
-
Dissolve the sample in the initial mobile phase.
-
Inject the sample onto the column.
-
Run a linear gradient from low to high organic phase concentration over 20-30 minutes.
-
The purity is determined by the relative area of the main peak.
-
Application Protocols
-
Objective: To conjugate HS-PEG7-Linker to a maleimide-functionalized molecule (e.g., a protein or peptide).
-
Materials:
-
HS-PEG7-Linker
-
Maleimide-containing molecule
-
Reaction Buffer: Phosphate-buffered saline (PBS) or similar buffer at pH 6.5-7.5.
-
Degassing equipment or inert gas (e.g., nitrogen or argon).
-
-
Procedure:
-
Dissolve the maleimide-containing molecule in the degassed reaction buffer.
-
If the molecule contains disulfide bonds that need to be reduced to expose free thiols, treat with a reducing agent like TCEP and subsequently remove the reducing agent.
-
Dissolve HS-PEG7-Linker in the reaction buffer.
-
Add a 10- to 20-fold molar excess of the HS-PEG7-Linker solution to the maleimide-containing molecule solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purify the conjugate using size-exclusion chromatography or dialysis to remove excess linker.
-
-
Objective: To conjugate HS-PEG7-Linker to a molecule containing a carboxylic acid.
-
Materials:
-
HS-PEG7-Linker
-
Carboxylic acid-containing molecule
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.
-
Coupling Buffer: PBS, pH 7.2-7.5.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Quenching solution (e.g., hydroxylamine).
-
-
Procedure:
-
Dissolve the carboxylic acid-containing molecule in the Activation Buffer.
-
Add EDC (1.2 equivalents) and NHS (1.2 equivalents) to the solution and incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
-
Dissolve HS-PEG7-Linker in the Coupling Buffer.
-
Add the activated carboxylic acid solution to the HS-PEG7-Linker solution.
-
Incubate the reaction for 2 hours at room temperature.
-
Quench the reaction by adding the quenching solution.
-
Purify the conjugate using an appropriate chromatographic method.
-
Applications in Drug Development
HS-PEG7-Linker is a key component in the synthesis of advanced therapeutics, particularly in the field of targeted protein degradation and drug delivery.
PROTACs (Proteolysis-Targeting Chimeras)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical determinant of PROTAC efficacy. HS-PEG7-Linker can be utilized in PROTAC synthesis, where its thiol and amine functionalities allow for the sequential or convergent attachment of the two ligands.
The general mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
ARV-110 is a PROTAC that targets the Androgen Receptor (AR) for degradation and has shown promise in the treatment of prostate cancer. Although ARV-110 does not specifically use an HS-PEG7-Linker, its mechanism serves as an excellent example of a PROTAC's signaling pathway. ARV-110 recruits the E3 ligase Cereblon (CRBN) to the AR, leading to its degradation and the subsequent downregulation of AR-dependent gene transcription, which is crucial for the growth of prostate cancer cells.
References
Navigating the Safety Profile of HS-Peg7-CH2CH2cooh: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The heterobifunctional linker HS-Peg7-CH2CH2cooh, a thiol-terminated polyethylene glycol (PEG) with a propionic acid end group, is a valuable tool in bioconjugation, drug delivery, and nanotechnology. Understanding its safety profile is paramount for its responsible handling and application in research and development. This technical guide provides an in-depth overview of the safety data sheet (SDS) information for this compound, based on an analysis of its constituent chemical moieties. Due to the absence of a specific SDS for this novel compound, this guide synthesizes data from related molecules, including polyethylene glycols, thiols, and carboxylic acids, to provide a comprehensive safety assessment.
Hazard Identification and Classification
This compound is not currently classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). However, based on the hazardous properties of its functional groups—the thiol (-SH) and the carboxylic acid (-COOH)—it is prudent to handle this compound with care. The primary potential hazards are anticipated to be skin and eye irritation.
Table 1: Inferred GHS Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation |
Toxicological Data
Quantitative toxicological data for this compound is not available. The following table summarizes data for related compounds to provide an estimated toxicological profile.
Table 2: Toxicological Data for Related Compounds
| Substance | Test | Route | Species | Value | Reference |
| Polyethylene Glycol 400 | LD50 | Oral | Rat | > 50,000 mg/kg | [1] |
| Propionic Acid | LD50 | Oral | Rat | 2600 mg/kg | [2] |
| Propionic Acid | LC50 | Inhalation | Rat | > 19.7 mg/L (1 hr) | [2] |
| Propionic Acid | LD50 | Dermal | Rabbit | 500 mg/kg | [2] |
The high LD50 value for polyethylene glycol suggests low acute oral toxicity for the PEG component of the molecule. Propionic acid, while having a higher toxicity, is present as a terminal group and its contribution to the overall toxicity of the larger PEGylated molecule is expected to be attenuated.
First Aid Measures
In the event of exposure to this compound, the following first aid measures are recommended:
-
After inhalation: Move the exposed person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
-
After skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation develops, seek medical attention.
-
After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Continue rinsing. Seek immediate medical attention.
-
After ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
Handling and Storage
Handling:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ensure adequate ventilation in the handling area.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
Experimental Protocols
Standard toxicological assessments are performed according to OECD guidelines. The following are detailed methodologies for key experiments relevant to assessing the safety of a novel chemical like this compound.
Acute Oral Toxicity - OECD 420 (Fixed Dose Procedure) This method is used to assess the acute toxic effects of a substance when administered orally.[3]
-
Animal Selection: Healthy, young adult rodents (typically female rats) are used.
-
Housing and Fasting: Animals are housed in appropriate conditions and fasted overnight before dosing.
-
Dose Administration: The test substance is administered orally by gavage in a single dose at one of the fixed dose levels (5, 50, 300, or 2000 mg/kg body weight).
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the study.
Acute Eye Irritation/Corrosion - OECD 405 This test evaluates the potential of a substance to cause eye irritation or corrosion.
-
Animal Selection: Healthy, adult albino rabbits are typically used.
-
Dose Administration: A single dose of the test substance (0.1 mL of liquid or 0.1 g of solid) is applied to the conjunctival sac of one eye. The other eye serves as a control.
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation and scored for corneal opacity, iritis, conjunctival redness, and chemosis.
-
Reversibility: If effects are present at 72 hours, observations continue for up to 21 days to assess reversibility.
Skin Sensitization - OECD 406 (Guinea Pig Maximisation Test) This test is designed to assess the potential of a substance to induce skin sensitization.
-
Animal Selection: Young, healthy albino guinea pigs are used.
-
Induction Phase:
-
Day 0: Intradermal injections of the test substance (with and without adjuvant) and adjuvant alone are made in the scapular region.
-
Day 7: A topical application of the test substance is applied to the same site.
-
-
Challenge Phase:
-
Day 21: A non-irritating concentration of the test substance is applied topically to a naive site on the flank.
-
-
Observation: The challenge sites are observed for signs of erythema and edema at 24 and 48 hours after patch removal.
Visualizations
The following diagrams illustrate the logical workflow for safety assessment and a potential signaling pathway related to the biological activity of thiol-containing compounds.
Caption: Figure 1. Safety Assessment Workflow for a Novel Chemical
Caption: Figure 2. Simplified Thiol-Mediated Oxidative Stress Pathway
Conclusion
While a specific Safety Data Sheet for this compound is not publicly available, a comprehensive safety assessment can be inferred by examining its constituent chemical moieties. The polyethylene glycol backbone suggests low overall toxicity. However, the presence of the terminal thiol and carboxylic acid groups necessitates careful handling to avoid potential skin and eye irritation. Researchers and drug development professionals should adhere to standard laboratory safety protocols, including the use of appropriate personal protective equipment and adequate ventilation. For definitive safety and toxicological data, it is recommended to commission specific studies following established OECD guidelines. This proactive approach to safety ensures the responsible and effective utilization of this versatile chemical linker in advancing scientific research and therapeutic development.
References
An In-depth Technical Guide to the Applications of Heterobifunctional PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of heterobifunctional polyethylene glycol (PEG) linkers, detailing their core applications, the quantitative impact of their structural properties, and the experimental protocols for their use. These versatile molecules are instrumental in advancing modern therapeutics by enabling the precise conjugation of different molecular entities, thereby enhancing their efficacy and safety profiles.
Core Concepts of Heterobifunctional PEG Linkers
Heterobifunctional PEG linkers are polymers of ethylene glycol with two distinct reactive functional groups at their termini.[1][2] This dual-reactivity allows for the specific and sequential attachment of two different molecules, such as a targeting antibody and a cytotoxic drug.[1] The PEG component itself imparts several beneficial properties to the resulting bioconjugate, including:
-
Enhanced Solubility: The hydrophilic nature of PEG improves the solubility of hydrophobic molecules in aqueous environments, which is crucial for drug formulation and administration.[3][4]
-
Reduced Immunogenicity: The PEG chain can mask epitopes on the conjugated molecule, reducing its recognition by the immune system and thus lowering the potential for an immune response.
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the conjugate, which reduces renal clearance and prolongs its circulation half-life. This "stealth" effect shields the molecule from enzymatic degradation.
-
Precise Spatial Control: The length of the PEG chain can be precisely controlled, allowing for the optimization of the distance between the two conjugated molecules to maintain their biological activity.
Key Applications in Drug Development
Heterobifunctional PEG linkers are integral to the development of several advanced therapeutic modalities.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. Heterobifunctional PEG linkers are critical in connecting the antibody to the drug payload. The linker's stability in circulation and its ability to release the drug at the target site are paramount for ADC efficacy and safety. The inclusion of PEG in the linker can improve the ADC's pharmacokinetic profile and allow for a higher drug-to-antibody ratio (DAR) without causing aggregation.
The length of the PEG linker significantly influences the properties of the ADC. Longer PEG chains can lead to improved in vivo efficacy and a longer plasma half-life, though sometimes at the cost of decreased in vitro cytotoxicity.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are novel therapeutic agents that induce the degradation of specific target proteins. They consist of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, joined by a linker. Heterobifunctional PEG linkers are often used to synthesize PROTACs, providing the necessary spacing and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The linker's properties can influence the stability and cellular permeability of the PROTAC.
Nanoparticle Drug Delivery
PEG linkers are widely used to functionalize the surface of nanoparticles, such as liposomes and polymeric nanoparticles, for targeted drug delivery. The PEG layer creates a "stealth" coating that helps the nanoparticles evade the immune system, prolonging their circulation time and allowing for greater accumulation in tumor tissues. Heterobifunctional PEG linkers enable the attachment of targeting ligands (e.g., antibodies, peptides) to the nanoparticle surface to enhance specific delivery to target cells. They can also be used to attach drugs to the nanoparticle surface.
Surface Modification and Biomaterial Engineering
Heterobifunctional PEG linkers are employed to modify the surfaces of medical devices and biomaterials to improve their biocompatibility. PEGylation can reduce non-specific protein adsorption, which is a common cause of adverse reactions to implanted materials. In tissue engineering, PEG-based hydrogels can be formed using heterobifunctional linkers for applications such as 3D cell culture and controlled drug release. The ability to conjugate biomolecules to the hydrogel scaffold allows for the creation of functionalized biomaterials that can direct cellular behavior.
Quantitative Data on PEG Linker Performance
The choice of PEG linker length is a critical parameter in the design of bioconjugates. The following tables summarize quantitative data on the impact of PEG linker length on key performance metrics of ADCs.
Table 1: Impact of PEG Linker Length on ADC Clearance
| Linker | ADC Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~12 |
| PEG4 | ~8 |
| PEG8 | ~5 |
Data adapted from a comparative study on ADCs with different PEG lengths.
Table 2: Influence of PEG Linker Length on the Half-Life of Affibody-Drug Conjugates
| Conjugate | Half-life (min) | Fold Extension vs. No PEG |
| HM (No PEG) | 19.6 | 1.0 |
| HP4KM (4 kDa PEG) | 49.2 | 2.5 |
| HP10KM (10 kDa PEG) | 219.0 | 11.2 |
Data from a study on affibody-based miniaturized ADCs.
Table 3: In Vitro Cytotoxicity of Affibody-Drug Conjugates with Different PEG Linker Lengths
| Conjugate | Fold Reduction in Cytotoxicity vs. No PEG |
| HP4KM (4 kDa PEG) | 4.5 |
| HP10KM (10 kDa PEG) | 22 |
Data from a study on affibody-based miniaturized ADCs.
Experimental Protocols
This section provides detailed methodologies for key experiments involving heterobifunctional PEG linkers.
General Workflow for Bioconjugation
The following diagram illustrates a general workflow for a two-step bioconjugation reaction using a heterobifunctional PEG linker.
Caption: General workflow for a two-step bioconjugation.
Protocol 1: Antibody-Drug Conjugation using an NHS-PEG-Maleimide Linker
This protocol describes the conjugation of a thiol-containing drug to an antibody using an N-hydroxysuccinimide (NHS) ester-PEG-Maleimide linker.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.2-7.5)
-
NHS-PEG-Maleimide linker
-
Thiol-containing drug molecule
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Size-exclusion chromatography (SEC) column
-
Quenching reagent (e.g., Tris or cysteine)
Procedure:
-
Reaction of Antibody with NHS-PEG-Maleimide: a. Prepare a stock solution of the NHS-PEG-Maleimide linker in DMSO or DMF immediately before use. b. Adjust the pH of the antibody solution to 7.5-8.5 if necessary to facilitate the reaction with the NHS ester. c. Add the linker solution to the antibody solution at a desired molar excess (e.g., 5:1 to 20:1 linker to antibody). d. Incubate the reaction for 1-2 hours at room temperature. e. Remove the excess, unreacted linker using a desalting column or dialysis.
-
Conjugation of the Maleimide-Activated Antibody with the Thiol-Containing Drug: a. Add the thiol-containing drug to the purified maleimide-activated antibody solution. A slight molar excess of the drug is typically used. b. Incubate the reaction for 2 hours at room temperature or overnight at 4°C. c. Quench any unreacted maleimide groups by adding a sulfhydryl-containing reagent like cysteine.
-
Purification of the Final ADC: a. Purify the final antibody-drug conjugate using SEC to remove unreacted drug and other small molecules.
Protocol 2: Copper-Free Click Chemistry using a DBCO-PEG-NHS Ester Linker
This protocol outlines the conjugation of an azide-containing molecule to a protein using a Dibenzocyclooctyne (DBCO)-PEG-NHS Ester linker.
Materials:
-
Protein with available primary amines in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-PEG-NHS Ester linker
-
Azide-containing molecule
-
Anhydrous DMSO or DMF
-
Desalting column
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)
Procedure:
-
Labeling of Protein with DBCO-PEG-NHS Ester: a. Prepare a 10 mM stock solution of DBCO-PEG-NHS Ester in DMSO or DMF immediately before use. b. Add the linker solution to the protein solution. c. Incubate the reaction for 1-2 hours at room temperature. d. Quench the reaction by adding a small volume of 1M Tris-HCl, pH 8.0, to react with any unreacted NHS ester. e. Remove excess, unreacted DBCO-PEG-NHS Ester using a desalting column.
-
Conjugation with Azide-Containing Molecule: a. Add the azide-containing molecule to the purified DBCO-labeled protein. A 5- to 10-fold molar excess of the azide molecule is recommended. b. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
Purification of the Final Conjugate: a. Purify the final conjugate using SEC or another appropriate chromatographic method to remove the excess azide-containing molecule.
Characterization of Bioconjugates
Size-Exclusion Chromatography (SEC-HPLC):
-
Purpose: To assess the purity of the conjugate and separate the monomeric form from aggregates and fragments.
-
Method:
-
Column: A suitable SEC column (e.g., TSKgel G3000SWxl).
-
Mobile Phase: Phosphate buffer with NaCl.
-
Detection: UV at 280 nm.
-
Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight of the conjugate and determine the drug-to-antibody ratio (DAR).
-
Techniques: Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS) are commonly used.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: For unambiguous structural confirmation of the linker and the final conjugate, verifying the integrity of the terminal functional groups.
Signaling Pathways and Logical Relationships
The following diagrams illustrate key conceptual relationships in the application of heterobifunctional PEG linkers.
Mechanism of Action for an Antibody-Drug Conjugate
This diagram shows the pathway of an ADC from administration to cell killing.
Caption: Pathway of an ADC from administration to cell death.
Functionalization of a Nanoparticle for Targeted Drug Delivery
This diagram illustrates the logical steps in creating a targeted nanoparticle using a heterobifunctional PEG linker.
Caption: Workflow for nanoparticle functionalization.
Conclusion
Heterobifunctional PEG linkers are indispensable tools in modern drug development and biomedical research. Their unique properties enable the creation of sophisticated bioconjugates with improved therapeutic indices. The ability to tune the length and chemistry of the PEG linker provides a powerful means to optimize the performance of ADCs, PROTACs, and nanoparticle-based delivery systems. Careful consideration of the linker's characteristics and the application of robust bioconjugation and characterization protocols are essential for the successful development of next-generation therapeutics.
References
An In-depth Technical Guide to the Role of Thiol and Carboxyl Groups in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern biotechnology and pharmaceutical development, bioconjugation stands as a cornerstone technology, enabling the precise coupling of biomolecules to create novel therapeutics, diagnostics, and research tools. Among the diverse array of chemical strategies, the selective modification of thiol and carboxyl groups represents two of the most robust and widely utilized approaches. This technical guide provides an in-depth exploration of the chemistry, applications, and comparative advantages of targeting these functional groups for the covalent modification of proteins, antibodies, and other biomolecules.
The Chemistry of Thiol and Carboxyl Groups in a Biological Context
Thiol (or sulfhydryl) groups, primarily found on cysteine residues, and carboxyl groups, present on aspartic acid, glutamic acid, and the C-terminus of polypeptide chains, offer unique chemical handles for bioconjugation. Their distinct reactivity profiles allow for orthogonal and site-specific modification strategies, crucial for preserving the biological activity of the parent molecules.
Thiol groups are highly nucleophilic, particularly in their deprotonated thiolate form, making them excellent targets for electrophilic reagents. The relatively low abundance of free thiols on the surface of most proteins allows for a higher degree of site-selectivity in conjugation reactions.[1][2]
Carboxyl groups , while abundant, are less nucleophilic and require activation to react with nucleophiles, most commonly primary amines. This activation step provides a point of control in the conjugation process.
Thiol-Reactive Bioconjugation: The Michael Addition
The most prevalent strategy for targeting thiol groups is the Michael addition reaction, where a thiol reacts with an α,β-unsaturated carbonyl compound, such as a maleimide.[3][4] This reaction is highly efficient and proceeds rapidly under mild, near-neutral pH conditions (typically pH 6.5-7.5).[3] At pH 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, highlighting its high chemoselectivity.
The resulting thioether bond is generally stable, although it can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols. This potential for bond reversal is a critical consideration in the design of stable bioconjugates, especially for in vivo applications. Recent advancements have led to the development of maleimide derivatives that form more stable linkages to mitigate this issue.
References
- 1. Frontiers | Post-Translational Modifications of Proteins in Cytosolic Nucleic Acid Sensing Signaling Pathways [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
Methodological & Application
Application Notes and Protocols for HS-Peg7-CH2CH2cooh Conjugation to Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the conjugation of the heterobifunctional linker, HS-Peg7-CH2CH2cooh, to proteins. This linker possesses a terminal thiol (-SH) group and a carboxylic acid (-COOH) group, separated by a 7-unit polyethylene glycol (PEG) spacer. This dual functionality allows for a versatile, two-step conjugation strategy, making it a valuable tool in bioconjugation for applications such as antibody-drug conjugates (ADCs), protein modification, and targeted drug delivery.[1][][3] The PEG spacer enhances the solubility and stability of the resulting conjugate.[4][5]
The general strategy involves activating the carboxylic acid group for reaction with primary amines (e.g., lysine residues or the N-terminus) on the protein. This leaves the thiol group available for subsequent conjugation to another molecule of interest.
Principle of the Reaction
The conjugation process is a two-step procedure:
-
Activation of the Carboxylic Acid: The carboxylic acid group of this compound is activated to form an amine-reactive N-hydroxysuccinimide (NHS) ester. This is typically achieved using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS).
-
Conjugation to Protein Amines: The resulting amine-reactive PEG linker is then introduced to the protein solution. The NHS ester reacts with primary amine groups on the protein surface to form stable amide bonds.
This process results in a protein-PEG conjugate where the terminal thiol group of the PEG linker is available for further modification.
Experimental Protocols
Materials and Equipment
-
This compound
-
Protein of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns or dialysis cassettes for purification
-
Spectrophotometer (for protein concentration determination)
-
SDS-PAGE system
-
HPLC system (for characterization)
Protocol 1: Activation of this compound with EDC/NHS
This protocol describes the activation of the carboxylic acid group of the PEG linker to an NHS ester.
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare fresh 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMF or DMSO.
-
-
Activation Reaction:
-
In a microcentrifuge tube, combine 1 equivalent of the this compound solution with 1.1 equivalents of EDC and 1.1 equivalents of NHS (or Sulfo-NHS).
-
Incubate the reaction mixture at room temperature for 15-30 minutes to generate the active this compound-NHS ester.
-
Protocol 2: Conjugation of Activated PEG Linker to Protein
This protocol outlines the conjugation of the activated PEG linker to the primary amines of the target protein.
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 1-10 mg/mL. Avoid buffers containing primary amines like Tris.
-
-
Conjugation Reaction:
-
Add the freshly prepared, activated this compound-NHS ester solution to the protein solution. A molar excess of 10- to 50-fold of the crosslinker over the protein is generally recommended. The optimal ratio should be determined empirically for each protein.
-
Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS-ester groups.
-
Incubate for an additional 15 minutes at room temperature.
-
Protocol 3: Purification of the PEGylated Protein
Purification is crucial to remove excess PEG linker and other reaction components.
-
Purification Method Selection:
-
Size Exclusion Chromatography (SEC): This is a highly effective method for separating the larger PEGylated protein from the smaller, unreacted PEG linker and byproducts.
-
Ion Exchange Chromatography (IEX): This technique can be used to separate PEGylated proteins based on changes in their surface charge. It can also be effective in separating positional isomers.
-
Dialysis: This method can reduce the concentration of smaller molecular weight impurities but may not completely remove them.
-
-
General Purification Procedure (using SEC):
-
Equilibrate a desalting column with an appropriate buffer (e.g., PBS).
-
Apply the quenched reaction mixture to the column.
-
Elute the protein-PEG conjugate according to the manufacturer's instructions.
-
Collect the fractions containing the purified conjugate.
-
Characterization of the PEGylated Protein
-
SDS-PAGE: To confirm the increase in molecular weight of the protein after PEGylation.
-
HPLC: To assess the purity of the conjugate and quantify the degree of PEGylation.
-
Mass Spectrometry: To determine the precise mass of the conjugate and confirm the number of PEG chains attached.
Quantitative Data Summary
| Parameter | Recommended Range | Reference |
| Protein Concentration | 1 - 10 mg/mL | |
| Molar Ratio (Linker:Protein) | 10:1 to 50:1 | |
| Reaction pH | 7.2 - 7.5 | |
| Reaction Time (Amine Conjugation) | 30 min (RT) to 2 hours (4°C) | |
| EDC/NHS Molar Excess | 1.1 equivalents |
Visualizations
Caption: Workflow for protein conjugation with this compound.
Caption: Chemical reaction pathway for amine-reactive PEGylation.
References
Application Notes and Protocols: Functionalization of Gold Nanoparticles with HS-PEG7-CH2CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold nanoparticles (AuNPs) are at the forefront of nanomedical research due to their unique physicochemical properties, including surface plasmon resonance, biocompatibility, and ease of surface functionalization. The attachment of bifunctional ligands, such as hetero-bifunctional polyethylene glycol (PEG), is crucial for their application in drug delivery, diagnostics, and therapeutics. PEGylation enhances the colloidal stability of AuNPs, reduces non-specific protein adsorption, and prolongs their circulation time in vivo.[1][2] The terminal functional group on the PEG linker, in this case, a carboxylic acid (-COOH), provides a versatile handle for the subsequent conjugation of targeting moieties, therapeutic agents, or imaging probes through well-established bioconjugation chemistries.[2]
This document provides a detailed protocol for the attachment of HS-PEG7-CH2CH2COOH, a thiol-terminated polyethylene glycol with a carboxylic acid end group, to gold nanoparticles. The protocol covers the ligand exchange process, purification of the functionalized nanoparticles, and their characterization.
Principle of Attachment
The functionalization of gold nanoparticles with this compound is primarily achieved through the strong and spontaneous formation of a covalent bond between the sulfur atom of the thiol group (-SH) and the gold surface.[3] This process, known as chemisorption, results in the formation of a self-assembled monolayer (SAM) of the PEG linker on the nanoparticle surface. The carboxylic acid groups at the distal end of the PEG chains are then exposed to the surrounding solvent, rendering the nanoparticles functional for further modifications.
Experimental Protocols
Materials and Equipment
-
Gold nanoparticles (AuNPs) of the desired core size (e.g., 20 nm) in citrate buffer
-
This compound
-
Deionized (DI) water (18.2 MΩ·cm)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethanol
-
Vortex mixer
-
Centrifuge capable of reaching >14,000 x g
-
UV-Vis Spectrophotometer
-
Dynamic Light Scattering (DLS) instrument for size and zeta potential measurements
-
Transmission Electron Microscope (TEM) (optional, for core size and morphology confirmation)
Protocol for Functionalization of Gold Nanoparticles
This protocol is adapted for the functionalization of 1 mL of a 1 nM solution of 20 nm AuNPs. Adjustments may be necessary for different nanoparticle sizes or concentrations.
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in DI water at a concentration of 1 mg/mL.
-
Further dilute the stock solution to the desired working concentrations to achieve the target molar ratios of PEG to AuNPs. Molar ratios ranging from 1000:1 to 5000:1 (PEG:AuNP) are a good starting point for optimization.[4]
-
-
Ligand Exchange Reaction:
-
To 1 mL of the AuNP solution, add the desired volume of the this compound working solution to achieve the target molar ratio.
-
Immediately vortex the mixture for 30 seconds to ensure homogeneous mixing.
-
Incubate the reaction mixture at room temperature for at least 24 hours with gentle stirring or occasional vortexing to allow for the complete formation of the self-assembled monolayer.
-
-
Purification of Functionalized AuNPs:
-
After incubation, centrifuge the solution at a speed sufficient to pellet the AuNPs (e.g., 14,000 x g for 20 minutes for ~20 nm AuNPs). The exact speed and time may need to be optimized based on the nanoparticle size and the degree of PEGylation.
-
Carefully remove the supernatant, which contains excess, unbound this compound.
-
Resuspend the nanoparticle pellet in 1 mL of DI water or PBS by gentle vortexing or sonication.
-
Repeat the centrifugation and resuspension steps at least two more times to ensure the complete removal of any unbound ligands.
-
-
Storage:
-
After the final wash, resuspend the purified HS-PEG7-COOH functionalized AuNPs in a suitable buffer (e.g., PBS) for storage at 4°C.
-
Characterization of Functionalized Nanoparticles
Thorough characterization is essential to confirm the successful attachment of the PEG linker and to assess the properties of the functionalized nanoparticles.
| Parameter | Method | Expected Outcome |
| Surface Plasmon Resonance (SPR) | UV-Vis Spectroscopy | A slight red-shift (2-5 nm) in the SPR peak wavelength after functionalization, is indicative of a change in the local refractive index around the nanoparticles. |
| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | An increase in the hydrodynamic diameter compared to the bare AuNPs, confirming the presence of the PEG layer. The magnitude of the increase will depend on the PEG chain length and grafting density. |
| Zeta Potential | DLS with an electrode | A shift to a more negative zeta potential due to the presence of the terminal carboxylic acid groups, especially at neutral or basic pH. |
| Colloidal Stability | DLS or UV-Vis in high salt buffer | Enhanced stability in high salt concentration (e.g., 1 M NaCl) compared to unfunctionalized, citrate-capped AuNPs, which would aggregate and cause a color change and a significant broadening of the SPR peak. |
Quantitative Data Summary
The following table summarizes typical quantitative data expected from the functionalization of 20 nm gold nanoparticles with HS-PEG-COOH linkers. The exact values for this compound may vary and should be determined experimentally.
| Parameter | Bare AuNPs (Citrate Capped) | HS-PEG-COOH Functionalized AuNPs | Reference |
| SPR Peak (λmax) | ~520 nm | ~522-525 nm | |
| Hydrodynamic Diameter (Z-average) | ~25-30 nm | ~35-50 nm | |
| Zeta Potential (at pH 7.4) | ~ -30 to -50 mV | ~ -40 to -60 mV | |
| Optimal Molar Ratio (PEG:AuNP) | N/A | 1000:1 to 5000:1 | |
| Ligand Density (molecules/nm²) | N/A | ~4-6 molecules/nm² |
Visualizations
Caption: Experimental workflow for the functionalization of gold nanoparticles.
Caption: Structure of an HS-PEG7-COOH functionalized gold nanoparticle.
Further Applications: Bioconjugation
The terminal carboxylic acid groups on the PEGylated gold nanoparticles can be activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). This reaction forms a stable amine-reactive NHS ester, which can then be used to covalently attach primary amine-containing molecules such as proteins, peptides, antibodies, or small molecule drugs. This subsequent conjugation step opens up a vast array of possibilities for targeted drug delivery, bio-imaging, and diagnostic applications.
References
- 1. Well-Characterized Polyethyleneimine-/Carboxylated-Polyethylene-Glycol-Functionalized Gold Nanoparticles as Prospective Nanoscale Control Materials for In Vitro Cell Viability Assays: Particle Characterization and Toxicity Tests in Eight Mammalian Cell Lines [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. hysz.nju.edu.cn [hysz.nju.edu.cn]
Application Notes & Protocols: EDC-NHS Coupling for HS-PEG7-CH2CH2COOH
Document ID: ANP-PEG7-2025 Revision: 1.0 For Research Use Only.
Introduction
This document provides a detailed protocol for the covalent conjugation of HS-PEG7-CH2CH2COOH to primary amine-containing molecules using the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry. This compound is a heterobifunctional linker, featuring a terminal thiol (-SH) group and a terminal carboxylic acid (-COOH) group separated by a 7-unit polyethylene glycol (PEG) spacer.
The protocol focuses on the activation of the carboxylic acid group. This chemistry is a cornerstone of bioconjugation, enabling the formation of stable amide bonds between a carboxyl group and a primary amine.[1] EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate.[2][3][4] This intermediate is susceptible to hydrolysis in aqueous solutions.[5] The addition of NHS or its water-soluble analog, Sulfo-NHS, reacts with the O-acylisourea intermediate to create a more stable, amine-reactive NHS ester. This semi-stable ester then efficiently reacts with a primary amine on a target molecule (e.g., protein, peptide, or antibody) to form a covalent amide bond. The use of NHS or Sulfo-NHS significantly improves coupling efficiency.
This two-step process is preferred as it allows for better control over the reaction and can minimize undesirable side reactions, such as intramolecular crosslinking of biomolecules that contain both carboxyl and amine groups.
Reaction Principle & Workflow
The coupling process involves two main stages:
-
Activation: The carboxyl group of this compound is activated by EDC in the presence of NHS to form an amine-reactive NHS ester.
-
Conjugation: The NHS-activated PEG linker is then introduced to the amine-containing molecule to form a stable amide bond.
Diagram 1: EDC-NHS Reaction Mechanism
Caption: Chemical pathway for activating a carboxyl group and forming an amide bond.
Diagram 2: Two-Step Experimental Workflow
Caption: A typical workflow for a two-step EDC-NHS coupling experiment.
Materials and Reagents
-
This compound
-
Target molecule with a primary amine (e.g., protein, antibody, peptide)
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide HCl)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0. MES is recommended as it does not contain amines or carboxylates.
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0. Other options include borate or sodium bicarbonate buffers. Avoid buffers containing primary amines like Tris or glycine.
-
Quenching Solution: 1 M Hydroxylamine (pH 8.5), 1 M Tris-HCl (pH 8.5), or 1 M Glycine.
-
Purification Tools: Desalting columns (e.g., spin columns), dialysis cassettes, or HPLC system.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (for dissolving reagents if needed).
Quantitative Reaction Parameters
Successful conjugation depends on optimizing several key parameters. The following table provides recommended starting conditions.
| Parameter | Recommended Range | Notes |
| Activation pH | 4.5 - 6.0 | EDC activation of carboxyl groups is most efficient in a slightly acidic environment. |
| Conjugation pH | 7.0 - 8.5 | Reaction of the NHS ester with primary amines is most efficient at physiological to slightly basic pH. |
| Molar Ratio (Carboxyl:EDC:NHS) | 1 : (2-10) : (2-5) | A molar excess of EDC and NHS is typically used. A common starting point is a 1:10:25 ratio of carboxyl-protein to EDC and NHS. Optimization is often required. |
| Activation Time | 15 - 30 minutes | Incubation of the carboxyl-containing molecule with EDC/NHS at room temperature. |
| Conjugation Time | 2 hours at RT to Overnight at 4°C | The reaction time depends on the reactivity of the amine and stability of the molecule. |
| Temperature | Room Temperature (approx. 25°C) or 4°C | Lower temperatures can be used to prolong the stability of reactants and intermediates. |
Experimental Protocols
5.1 Reagent Preparation
-
EDC and NHS/Sulfo-NHS Solutions: Both EDC and NHS are sensitive to moisture and should be stored desiccated at -20°C. Allow vials to warm to room temperature before opening to prevent condensation. Prepare solutions in the Activation Buffer or anhydrous solvent (if applicable) immediately before use, as they are prone to hydrolysis.
-
This compound Solution: Dissolve the PEG linker in the Activation Buffer at the desired concentration.
-
Amine-Containing Molecule Solution: Dissolve or dilute the target molecule in the Coupling Buffer.
5.2 Two-Step Coupling Protocol This protocol is designed for the activation of this compound and subsequent conjugation to an amine-containing biomolecule.
-
Activation of Carboxylic Acid:
-
In a microcentrifuge tube, dissolve this compound in the Activation Buffer (e.g., 0.1 M MES, pH 6.0).
-
Add the freshly prepared EDC and NHS (or Sulfo-NHS) solutions to the PEG solution. Use a molar excess as determined during optimization (see Table in Section 4.0).
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to Primary Amine:
-
Immediately after activation, add the activated HS-PEG7-NHS ester solution to the solution of your amine-containing target molecule in Coupling Buffer (e.g., PBS, pH 7.4). Alternatively, adjust the pH of the activation reaction mixture to 7.2-7.5 before adding the target molecule.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle rotation or mixing.
-
-
Quenching the Reaction:
-
To stop the reaction and deactivate any unreacted NHS esters, add a quenching reagent. Common options include adding hydroxylamine to a final concentration of 10-50 mM or Tris buffer to a final concentration of 20-50 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess reagents, unreacted PEG linker, and quenching buffer byproducts from the final conjugate.
-
For larger biomolecules like proteins, a desalting spin column or dialysis is effective.
-
For smaller molecules or to achieve higher purity, purification by High-Performance Liquid Chromatography (HPLC) may be necessary.
-
Troubleshooting
Low coupling efficiency is a common issue in EDC-NHS chemistry. The following diagram outlines a logical approach to troubleshooting.
Diagram 3: Troubleshooting Flowchart
Caption: A logical flowchart for troubleshooting low yield in EDC-NHS reactions.
Characterization of the Conjugate
After purification, it is essential to confirm successful conjugation. Several analytical techniques can be employed:
-
Mass Spectrometry (MS): MALDI-TOF or ESI-MS can be used to determine the molecular weight of the conjugate, showing a mass shift corresponding to the addition of the PEG linker.
-
HPLC/FPLC: A shift in retention time on size-exclusion or reverse-phase chromatography can indicate successful conjugation.
-
SDS-PAGE: For protein conjugates, a shift in the band to a higher molecular weight can be observed.
-
UV-Vis Spectroscopy: If the target molecule or linker has a chromophore, changes in the absorption spectrum can be monitored.
References
Application Notes and Protocols for Surface Modification of Biosensors using HS-PEG7-CH2CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of biosensor surfaces is a critical step in the development of sensitive and specific diagnostic tools. The choice of surface chemistry dictates the stability, accessibility, and functionality of the immobilized biorecognition molecules. HS-PEG7-CH2CH2COOH is a heterobifunctional linker molecule designed for the robust modification of gold surfaces. This molecule features a thiol (-SH) group that forms a stable self-assembled monolayer (SAM) on gold substrates, and a terminal carboxylic acid (-COOH) group that can be activated for the covalent immobilization of biomolecules such as antibodies, enzymes, and nucleic acids. The polyethylene glycol (PEG) spacer, consisting of seven ethylene glycol units, provides a hydrophilic barrier that effectively minimizes non-specific protein adsorption, thereby enhancing the signal-to-noise ratio of the biosensor.[1] This document provides detailed protocols for the surface modification of gold biosensors using this compound, along with expected characterization data.
Key Applications
-
Immunosensors: Covalent immobilization of antibodies for the detection of specific antigens.
-
Enzyme-Based Biosensors: Attachment of enzymes for the detection of their substrates.
-
Nucleic Acid Biosensors: Immobilization of DNA or RNA probes for hybridization assays.
-
Drug Discovery: Studying protein-drug interactions on a stable and well-defined surface.
Experimental Protocols
This section details a comprehensive, step-by-step procedure for the surface modification of a gold biosensor, from initial cleaning to the final immobilization of a target protein.
Protocol 1: Cleaning of Gold Substrates
A pristine gold surface is paramount for the formation of a well-ordered SAM. The following protocol describes a widely used and effective cleaning procedure.
Materials:
-
Gold-coated substrates (e.g., SPR chips, QCM-D crystals, gold electrodes)
-
Acetone (ACS grade)
-
Ethanol (200 proof)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)
-
Nitrogen gas (high purity)
-
Ultrasonic bath
Procedure:
-
Place the gold substrates in a beaker and sonicate in acetone for 15 minutes.
-
Rinse the substrates thoroughly with DI water.
-
Sonicate the substrates in ethanol for 15 minutes.
-
Rinse the substrates again with copious amounts of DI water.
-
Immerse the substrates in freshly prepared Piranha solution for 2 minutes. The surface should be actively bubbling.[2]
-
Carefully remove the substrates and rinse extensively with DI water to remove all traces of the acid solution.
-
Rinse the substrates with ethanol.
-
Dry the substrates under a gentle stream of high-purity nitrogen gas.
-
Use the cleaned substrates immediately for the self-assembly process to prevent recontamination.
Protocol 2: Formation of this compound Self-Assembled Monolayer (SAM)
Materials:
-
Clean, dry gold substrates
-
This compound
-
Ethanol (200 proof, anhydrous)
-
Nitrogen gas
Procedure:
-
Prepare a 1 mM solution of this compound in anhydrous ethanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Place the clean, dry gold substrates in a clean container.
-
Immediately immerse the substrates in the 1 mM thiol solution. To minimize oxidation, reduce the headspace above the solution and backfill the container with nitrogen gas.[3]
-
Seal the container and allow the self-assembly to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.
-
After incubation, remove the substrates from the thiol solution.
-
Rinse the substrates thoroughly with ethanol to remove non-chemisorbed molecules.
-
Sonicate the substrates in fresh ethanol for 1-2 minutes to remove any remaining physisorbed thiols.
-
Perform a final rinse with ethanol and dry under a gentle stream of nitrogen gas.
-
Store the SAM-modified substrates in a clean, dry environment, preferably under an inert atmosphere, until ready for the next step.
Protocol 3: Activation of Carboxyl Groups using EDC/NHS Chemistry
This two-step protocol activates the terminal carboxyl groups of the PEG linker to form amine-reactive NHS-esters.
Materials:
-
SAM-modified gold substrates
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.0
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare a fresh activation solution by dissolving EDC and NHS in the Activation Buffer. Typical concentrations are 0.4 M EDC and 0.1 M NHS.
-
Immerse the SAM-modified substrates in the EDC/NHS solution for 15-30 minutes at room temperature.
-
After activation, rinse the substrates with the Activation Buffer, followed by PBS (pH 7.4) to remove excess EDC and NHS.
-
The activated surface is now ready for immediate immobilization of amine-containing biomolecules.
Protocol 4: Immobilization of Protein
Materials:
-
Activated gold substrates
-
Protein solution (e.g., antibody) in PBS (pH 7.4) at a concentration of 10-100 µg/mL.
-
Blocking solution: 1 M ethanolamine-HCl, pH 8.5
-
PBS with 0.05% Tween 20 (PBST) for washing.
Procedure:
-
Introduce the protein solution to the activated gold surface. This can be done by immersing the substrate in the solution or by flowing the solution over the surface in a flow cell (e.g., in an SPR instrument).
-
Allow the immobilization reaction to proceed for 1-2 hours at room temperature.
-
After incubation, rinse the surface with PBS to remove unbound protein.
-
To deactivate any remaining NHS-esters and prevent non-specific binding, immerse the substrate in the blocking solution for 10-15 minutes.
-
Rinse the surface with PBST, followed by a final rinse with PBS.
-
The biosensor is now functionalized and ready for analyte detection.
Data Presentation: Surface Characterization
The successful modification of the biosensor surface at each step can be verified using various surface-sensitive techniques. The following tables summarize the expected quantitative data.
Table 1: Expected Contact Angle Measurements at Each Functionalization Step
| Surface Modification Step | Expected Water Contact Angle (°) | Rationale for Change |
| Clean Gold | 50° - 80° | Moderately hydrophilic, but can vary with cleanliness.[2][4] |
| This compound SAM | 30° - 50° | Increased hydrophilicity due to the PEG chains and terminal carboxyl groups. |
| EDC/NHS Activation | 55° - 70° | Decreased hydrophilicity due to the formation of less polar NHS-esters. |
| Protein Immobilization | 40° - 60° | The contact angle will depend on the nature of the immobilized protein. |
Table 2: Expected Outcomes from Surface Characterization Techniques
| Technique | Parameter Measured | Expected Outcome After HS-PEG7-COOH SAM Formation | Expected Outcome After Protein Immobilization |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition & Chemical States | - Appearance of S 2p peaks (~162 eV) confirming thiol-gold bond formation.- Increase in C 1s and O 1s signals from the PEG linker. | - Appearance of N 1s peak (~400 eV) from the amide bonds and protein backbone.- Further increase in C 1s and O 1s signals. |
| Electrochemical Impedance Spectroscopy (EIS) | Charge Transfer Resistance (Rct) | - Increase in Rct as the insulating SAM layer blocks electron transfer to a redox probe (e.g., [Fe(CN)₆]³⁻/⁴⁻). | - Further significant increase in Rct due to the insulating protein layer impeding electron transfer. |
| Quartz Crystal Microbalance with Dissipation (QCM-D) | Frequency (Δf) and Dissipation (ΔD) | - Decrease in frequency (Δf) indicating mass adsorption of the SAM.- Small increase in dissipation (ΔD) indicating a viscoelastic layer. | - Further decrease in frequency (Δf) corresponding to the mass of the bound protein.- Increase in dissipation (ΔD) reflecting the viscoelastic nature of the protein layer. |
| Surface Plasmon Resonance (SPR) | Resonance Units (RU) | - Increase in RU indicating the formation of the SAM layer. | - Further increase in RU corresponding to the mass of the immobilized protein. |
Table 3: Representative Biosensor Performance Data (Immunosensor Example)
| Parameter | Description | Typical Value Range |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. | pM to fM range. |
| Dissociation Constant (Kᴅ) | A measure of the binding affinity between the immobilized ligand and the analyte. | nM to pM range. |
| Reproducibility (RSD) | The relative standard deviation of measurements from multiple sensors. | < 10%. |
| Stability | The ability of the biosensor to retain its functionality over time. | Can retain >90% of its original signal after several days of storage. |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the fabrication of a protein-based biosensor on a gold surface using the this compound linker.
References
Application Notes and Protocols for Thiol-Maleimide Ligation with a PEG7 Linker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the reaction conditions and protocols for the conjugation of thiol-containing molecules to maleimide-activated molecules utilizing a short polyethylene glycol (PEG) linker, specifically a PEG7 linker. The thiol-maleimide reaction is a widely used bioconjugation method that proceeds through a Michael addition mechanism, forming a stable thioether bond.[1] This method is valued for its rapid reaction speed and selectivity for thiols at a neutral pH.[1]
Introduction to Thiol-Maleimide Chemistry with PEG Linkers
The ligation of a thiol group (typically from a cysteine residue in a protein or peptide) to a maleimide is a cornerstone of bioconjugation.[1][2] This reaction is highly efficient and specific under mild conditions.[3] The incorporation of a PEG linker, such as PEG7, can enhance the solubility and reduce the immunogenicity of the resulting conjugate.
The reaction involves the nucleophilic attack of a thiol on the electron-deficient double bond of the maleimide ring, leading to the formation of a stable succinimidyl thioether linkage. While this bond is generally stable, it is important to be aware of potential side reactions that can impact the homogeneity and stability of the final product. These include hydrolysis of the maleimide, retro-Michael addition, and thiazine rearrangement, particularly when the thiol is on an N-terminal cysteine.
Key Reaction Parameters and Optimization
Successful thiol-maleimide conjugation is highly dependent on the careful control of several reaction parameters. The following table summarizes the key conditions for achieving optimal ligation with a PEG7 linker.
| Parameter | Recommended Conditions | Rationale & Considerations |
| pH | 6.5 - 7.5 | This pH range ensures the chemoselective reaction of maleimides with thiols. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. Below pH 6.5, the reaction rate decreases due to protonation of the thiol. Above pH 7.5, competitive reaction with primary amines (e.g., lysine) and hydrolysis of the maleimide group can occur. |
| Temperature | 4°C to Room Temperature (20-25°C) | Reactions at room temperature are generally faster, often completing within 2-4 hours. For sensitive biomolecules, performing the reaction at 4°C overnight (8-16 hours) can minimize degradation. |
| Molar Ratio (Maleimide:Thiol) | 10:1 to 20:1 | A molar excess of the maleimide-PEG7 reagent is typically used to drive the reaction to completion and ensure efficient labeling. The optimal ratio may need to be determined empirically for each specific application. |
| Buffer Composition | Phosphate Buffered Saline (PBS), HEPES, Tris | Use thiol-free buffers to avoid unwanted side reactions. Degassing the buffer by vacuum or bubbling with an inert gas like nitrogen or argon is recommended to prevent oxidation of thiols to disulfides, which are unreactive with maleimides. |
| Solvent for Maleimide-PEG7 | Anhydrous DMSO or DMF | Maleimide reagents should be dissolved in a dry, water-miscible organic solvent immediately before use to prevent hydrolysis. Stock solutions can be stored at -20°C. |
Experimental Protocols
The following protocols provide a general framework for the conjugation of a thiol-containing protein with a maleimide-activated PEG7 linker.
Protocol 1: Preparation of Reagents
-
Thiol-Containing Protein Solution:
-
Dissolve the thiol-containing protein in a degassed reaction buffer (e.g., PBS, HEPES, or Tris at pH 7.0-7.5) to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to free thiols, add a 10-100 fold molar excess of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). Incubate for 20-30 minutes at room temperature. If using DTT, it must be removed prior to adding the maleimide reagent.
-
-
Maleimide-PEG7 Stock Solution:
-
Prepare a 10 mM stock solution of the maleimide-PEG7 reagent in anhydrous DMSO or DMF. This should be done immediately before use to minimize hydrolysis of the maleimide group.
-
Protocol 2: Thiol-Maleimide Conjugation Reaction
-
Add the Maleimide-PEG7 stock solution to the prepared protein solution to achieve the desired molar excess (e.g., 10-20 fold).
-
Gently mix the reaction solution.
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C, protected from light.
Protocol 3: Purification of the Conjugate
-
After the incubation period, it is crucial to remove unreacted maleimide-PEG7 and any byproducts.
-
Common purification methods include:
-
Size Exclusion Chromatography (SEC): Effective for separating the larger protein conjugate from smaller, unreacted molecules.
-
Dialysis: A straightforward method for removing small molecules from the protein conjugate solution.
-
Desalting Columns: A quick method for buffer exchange and removal of small molecules.
-
Visualizing the Workflow and Chemistry
To better illustrate the processes involved in thiol-maleimide ligation, the following diagrams have been generated.
Caption: Thiol-Maleimide Reaction Mechanism.
Caption: Experimental Workflow for Thiol-Maleimide Ligation.
Potential Side Reactions and Mitigation Strategies
Understanding and mitigating potential side reactions is critical for producing a homogeneous and stable conjugate.
Caption: Thiol-Maleimide Side Reactions and Mitigation.
-
Maleimide Hydrolysis: The maleimide ring can open via hydrolysis, especially at pH values above 7.5, rendering it unreactive towards thiols. To prevent this, it is crucial to prepare aqueous solutions of maleimide reagents immediately before use and to control the reaction pH.
-
Retro-Michael Reaction: The thioether bond can undergo a retro-Michael reaction, leading to cleavage of the conjugate. This can be a concern for in vivo stability. Post-conjugation hydrolysis of the thiosuccinimide ring can create a more stable succinamic acid thioether, preventing this reversal.
-
Thiazine Rearrangement: When conjugating to a peptide with an unprotected N-terminal cysteine, a rearrangement to a thiazine structure can occur, especially at neutral to basic pH. Performing the reaction under slightly acidic conditions can help to minimize this side reaction.
By carefully controlling the reaction conditions and being mindful of potential side reactions, researchers can successfully utilize thiol-maleimide ligation with a PEG7 linker to generate well-defined and stable bioconjugates for a wide range of applications in research and drug development.
References
Application Notes and Protocols for PROTAC Synthesis Utilizing HS-Peg7-CH2CH2cooh
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs) using the heterobifunctional linker, HS-Peg7-CH2CH2cooh. This document outlines the rationale for using a PEG7 linker, presents quantitative data on the efficacy of PEG7-containing PROTACs, and offers detailed protocols for their synthesis and characterization.
Introduction to PROTACs and the Role of the Linker
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1] A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The formation of a stable ternary complex between the PROTAC, the POI, and the E3 ligase is crucial for the subsequent ubiquitination and degradation of the target protein by the 26S proteasome.[3]
The linker is not merely a passive spacer; its length, composition, and attachment points are critical determinants of a PROTAC's efficacy.[4][5] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility, improve pharmacokinetic properties, and provide flexibility for optimal ternary complex formation. A PEG7 linker, in particular, often represents a favorable balance of these properties, providing sufficient length to span the distance between the target protein and the E3 ligase without being excessively long, which could lead to reduced efficacy.
Data Presentation: Efficacy of PEG7-Containing PROTACs
The length of the PEG linker significantly impacts the degradation efficiency of a PROTAC, often measured by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes quantitative data for Focal Adhesion Kinase (FAK)-targeting PROTACs synthesized with a PEG7 linker.
| PROTAC ID | Target Protein | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| P5 | FAK | Pomalidomide | PEG7 | 10.3 | >90% | MDA-MB-231 |
| P10 | FAK | Pomalidomide | PEG7 | 14.2 | >90% | MDA-MB-231 |
Data compiled from studies on FAK-degrading PROTACs.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a PROTAC using the this compound linker and for the subsequent evaluation of its biological activity.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a two-step process for the synthesis of a PROTAC, involving the sequential conjugation of the E3 ligase ligand and the target protein ligand to the this compound linker.
Step 1: Amide Coupling of E3 Ligase Ligand to the Carboxylic Acid Terminus of the Linker
Reagents and Materials:
-
This compound
-
Amine-functionalized E3 Ligase Ligand (e.g., pomalidomide derivative)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Standard glassware for organic synthesis
-
Nitrogen atmosphere
Procedure:
-
Under a nitrogen atmosphere, dissolve this compound (1.0 eq) and the amine-functionalized E3 ligase ligand (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the E3-ligase-linker intermediate.
Step 2: Thiol-Maleimide Michael Addition to Conjugate the Target Protein Ligand
Reagents and Materials:
-
E3-ligase-linker intermediate from Step 1
-
Maleimide-functionalized Target Protein Ligand
-
Anhydrous DMF
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the E3-ligase-linker intermediate (1.0 eq) and the maleimide-functionalized target protein ligand (1.1 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the reaction mixture by preparative HPLC to yield the final PROTAC molecule.
-
Characterize the final product by ¹H NMR and high-resolution mass spectrometry.
Protocol 2: Western Blotting for Determination of Protein Degradation
This protocol outlines the procedure for quantifying the degradation of the target protein in cells treated with the synthesized PROTAC.
Materials:
-
Cultured cells expressing the target protein
-
Synthesized PROTAC
-
DMSO (Dimethyl sulfoxide)
-
Complete cell culture medium
-
Ice-cold PBS (Phosphate-Buffered Saline)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (typically from 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.
Visualizations
PROTAC Signaling Pathway
Caption: PROTAC-mediated protein degradation pathway.
PROTAC Synthesis Workflow
Caption: Workflow for PROTAC synthesis using this compound.
Western Blot Experimental Workflow
Caption: Experimental workflow for Western Blot analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Labeling with PEG7 Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) linkers are invaluable tools in bioconjugation, offering a means to attach various molecules, such as biotin, fluorescent dyes, or drugs, to biological targets like cells. The PEG7 linker, a short-chain PEG derivative, provides a hydrophilic spacer that can enhance the solubility and reduce the steric hindrance of the conjugated molecule, thereby preserving the biological activity of the cell surface proteins. This document provides a detailed, step-by-step guide for labeling live cells with a PEG7 linker functionalized with an N-hydroxysuccinimide (NHS) ester, which reacts efficiently with primary amines on cell surface proteins.
These protocols are designed to be a comprehensive resource, offering methodologies for labeling, quantitative analysis, and troubleshooting to ensure successful and reproducible results in your research and development endeavors.
Core Principles of Cell Surface Labeling with NHS-PEG7
The fundamental principle behind this protocol is the covalent conjugation of an NHS-activated PEG7 linker to primary amines (-NH2) present on the cell surface. These primary amines are predominantly found in the side chains of lysine residues and at the N-terminus of proteins. The NHS ester reacts with these amines under physiological or slightly alkaline conditions to form a stable amide bond.
The PEG7 spacer offers several advantages:
-
Increased Hydrophilicity: Improves the water solubility of the label and the resulting conjugate.
-
Reduced Steric Hindrance: The flexible chain provides space between the label and the cell surface, minimizing interference with protein function.
-
Biocompatibility: PEG is well-tolerated by living cells, leading to high cell viability post-labeling.
Data Presentation
Table 1: Typical Reagent Concentrations and Incubation Parameters
| Parameter | Recommended Range | Notes |
| Cell Density | 1 x 10^6 to 25 x 10^6 cells/mL | Higher cell densities can improve labeling efficiency. |
| NHS-PEG7-X Conc. | 0.1 - 2 mM | Optimal concentration should be determined empirically. |
| Reaction Buffer | PBS, pH 7.2-8.0 | Amine-free buffers are crucial to prevent quenching of the NHS ester. |
| Incubation Time | 30 - 60 minutes | Longer times may not significantly increase labeling and could affect cell viability. |
| Incubation Temperature | 4°C or Room Temperature | 4°C is often preferred to minimize internalization of the label. |
| Quenching Reagent | 10-100 mM Glycine or Tris | Quenches unreacted NHS-PEG7-X, preventing non-specific labeling. |
Table 2: Illustrative Quantitative Outcomes of Cell Labeling with Short-Chain NHS-PEG-Biotin Linkers
| Parameter | Illustrative Value | Conditions |
| Cell Viability | >95% | Jurkat cells labeled with 1 mM NHS-PEG4-Biotin for 30 min at 4°C. |
| Labeling Efficiency | ~8 x 10^7 molecules/cell | Endothelial cells labeled with 10 mM NHS-PEG-Biotin for 1 min.[1] |
| Label Persistence | ~50% after 48 hours | Endothelial cells labeled with 10 mM NHS-PEG-Biotin.[1] |
| Effect of Concentration | Proportional increase in MFI | CTLs labeled with increasing concentrations of sulfo-NHS-biotin.[2] |
Note: These values are illustrative and are based on studies using similar short-chain NHS-PEG-Biotin linkers. Optimal conditions and outcomes will vary depending on the cell type, linker-conjugate, and specific experimental goals.
Experimental Protocols
Protocol 1: General Procedure for Labeling Suspension Cells with NHS-PEG7-Biotin
This protocol describes the labeling of cell surface proteins on suspension cells with a biotin-functionalized PEG7 linker.
Materials:
-
Suspension cells (e.g., Jurkat, K562)
-
NHS-PEG7-Biotin
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4 and pH 8.0 (amine-free)
-
Quenching Buffer (100 mM Glycine or Tris in PBS, pH 7.4)
-
Bovine Serum Albumin (BSA)
-
Centrifuge
-
Microcentrifuge tubes
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them three times with ice-cold PBS (pH 7.4) by centrifugation at 300 x g for 5 minutes at 4°C to remove any amine-containing culture medium.
-
Resuspend the cell pellet in ice-cold PBS (pH 8.0) to a final concentration of 1-10 x 10^6 cells/mL.
-
-
Reagent Preparation:
-
Immediately before use, prepare a 10 mM stock solution of NHS-PEG7-Biotin in anhydrous DMSO.
-
-
Labeling Reaction:
-
Add the 10 mM NHS-PEG7-Biotin stock solution to the cell suspension to a final concentration of 0.5-1 mM.
-
Incubate for 30 minutes at 4°C with gentle agitation.
-
-
Quenching:
-
To stop the reaction, add Quenching Buffer to a final concentration of 100 mM.
-
Incubate for 10 minutes at 4°C.
-
-
Washing:
-
Wash the cells three times with ice-cold PBS (pH 7.4) containing 1% BSA to remove unreacted labeling reagent and quenching buffer. Centrifuge at 300 x g for 5 minutes at 4°C between each wash.
-
-
Downstream Applications:
-
The biotin-labeled cells are now ready for downstream applications such as flow cytometry analysis with fluorescently labeled streptavidin, cell sorting, or affinity purification.
-
Protocol 2: Labeling Adherent Cells with NHS-PEG7-Biotin
This protocol is adapted for labeling cells grown in a monolayer.
Materials:
-
Adherent cells grown in a culture plate
-
NHS-PEG7-Biotin
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4 and pH 8.0 (amine-free)
-
Quenching Buffer (100 mM Glycine or Tris in PBS, pH 7.4)
Procedure:
-
Cell Preparation:
-
Aspirate the culture medium from the plate.
-
Gently wash the cell monolayer three times with ice-cold PBS (pH 7.4).
-
-
Reagent Preparation:
-
Immediately before use, prepare a 10 mM stock solution of NHS-PEG7-Biotin in anhydrous DMSO.
-
Dilute the stock solution to a final concentration of 0.5-1 mM in ice-cold PBS (pH 8.0).
-
-
Labeling Reaction:
-
Add a sufficient volume of the labeling solution to cover the cell monolayer.
-
Incubate the plate for 30 minutes at 4°C.
-
-
Quenching:
-
Aspirate the labeling solution.
-
Add Quenching Buffer to the plate and incubate for 10 minutes at 4°C.
-
-
Washing:
-
Aspirate the Quenching Buffer and wash the cells three times with ice-cold PBS (pH 7.4).
-
-
Downstream Applications:
-
The labeled adherent cells can now be lysed for protein analysis or detached for flow cytometry.
-
Mandatory Visualization
Caption: Experimental workflow for labeling live cells with an NHS-PEG7 linker.
Caption: Covalent attachment of an NHS-PEG7 linker to a cell surface protein.
References
Application Notes & Protocols for Bioconjugation Using Thiol-PEG-Acid Linkers
Audience: Researchers, scientists, and drug development professionals.
Introduction: Heterobifunctional Thiol-PEG-acid (SH-PEG-COOH) linkers are versatile tools in bioconjugation, enabling the covalent attachment of polyethylene glycol (PEG) chains to various molecules and surfaces.[1][2] These linkers possess a thiol (-SH) group at one terminus and a carboxylic acid (-COOH) group at the other, separated by a hydrophilic PEG spacer.[2][3] This dual functionality allows for a two-step, controlled conjugation strategy. The thiol group offers a reactive handle for attachment to maleimide-functionalized molecules or noble metal surfaces like gold and silver.[1] Concurrently, the carboxylic acid group can be activated to form stable amide bonds with primary amines, commonly found in proteins and peptides.
The inclusion of the PEG spacer enhances the solubility and stability of the resulting conjugates, reduces non-specific binding, and can decrease the immunogenicity of therapeutic proteins. These properties make SH-PEG-COOH linkers invaluable in fields such as drug delivery, protein modification for improved pharmacokinetics, nanoparticle functionalization, and the development of biosensors.
Core Chemical Principles
The utility of Thiol-PEG-acid linkers stems from two distinct and highly selective chemical reactions that can be performed sequentially at each end of the molecule.
-
Carboxylic Acid Activation and Amide Bond Formation: The terminal carboxyl group is not inherently reactive towards amines. It must first be activated, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS. EDC converts the carboxylic acid into a highly reactive O-acylisourea intermediate. This unstable intermediate reacts with NHS to form a more stable, amine-reactive NHS ester. This activated ester then readily reacts with a primary amine (e.g., the ε-amine of a lysine residue on a protein) to form a stable amide bond. This reaction is most efficient at a pH of 7-8.
-
Thiol-Maleimide Michael Addition: The thiol group at the other end of the linker is highly reactive towards the double bond of a maleimide moiety. This reaction, a Michael addition, proceeds rapidly and with high specificity under mild conditions, typically at a neutral pH range of 6.5-7.5, to form a stable succinimidyl thioether linkage. At pH 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity. This specificity makes it one of the most popular methods for site-selective modification of cysteine residues in proteins.
References
Troubleshooting & Optimization
Technical Support Center: HS-Peg7-CH2CH2cooh Conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HS-Peg7-CH2CH2cooh conjugation reactions. Our goal is to help you overcome common challenges and improve the yield and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound is a heterobifunctional linker containing a thiol (-SH) group at one end and a carboxylic acid (-COOH) at the other, connected by a 7-unit polyethylene glycol (PEG) spacer. The carboxylic acid can be activated to react with primary amines on proteins or other molecules, while the thiol group can be used for conjugation to maleimides or for attachment to gold surfaces. This allows for the precise, stepwise conjugation of two different entities.
Q2: How do I activate the carboxylic acid of this compound for conjugation to an amine?
The carboxylic acid is typically activated using a two-step carbodiimide reaction with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2] The activation is most efficient in a slightly acidic buffer (pH 4.5-6.0), such as MES buffer.[3][] The resulting NHS ester is then reacted with the amine-containing molecule in a buffer with a pH of 7.0-8.5.[3]
Q3: What is the most common cause of low yield in this conjugation reaction?
Low yield is often attributed to the hydrolysis of the activated NHS ester. The NHS ester is sensitive to moisture and has a limited half-life in aqueous solutions, which decreases as the pH increases. Other common causes include suboptimal pH during activation or conjugation, the presence of competing nucleophiles in the reaction buffer, and potential interference from the thiol group.
Q4: Can the thiol group on this compound interfere with the EDC/NHS reaction?
Yes, the thiol group is more nucleophilic than a primary amine and can react with the activated NHS ester, leading to self-polymerization or other undesired side products. To prevent this, it is highly recommended to protect the thiol group before activating the carboxylic acid.
Q5: What are the recommended storage conditions for this compound and the coupling reagents?
This compound should be stored at -20°C in a dry, dark environment. EDC and NHS are moisture-sensitive and should be stored in a desiccator at -20°C. Always allow the reagents to warm to room temperature before opening the vials to prevent condensation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound conjugation experiments.
Problem 1: Low or No Conjugation Yield
| Possible Cause | Recommended Solution |
| Hydrolysis of Activated NHS Ester | The activated NHS ester is moisture-sensitive. Prepare fresh EDC and NHS solutions immediately before use. Perform the conjugation step as soon as possible after the activation of the carboxylic acid. |
| Suboptimal pH | The two-step EDC/NHS reaction has different optimal pH ranges. Use an acidic buffer (e.g., MES, pH 4.5-6.0) for the activation step and a neutral to slightly basic buffer (e.g., PBS, pH 7.2-8.0) for the conjugation step. Verify the pH of your buffers before starting the reaction. |
| Presence of Competing Nucleophiles | Avoid buffers containing primary amines (e.g., Tris, glycine) or other nucleophiles during the conjugation step, as they will compete with your target molecule. If your protein is in such a buffer, perform a buffer exchange prior to the reaction. |
| Interference from the Thiol Group | The thiol group can react with the NHS ester. Protect the thiol group before activating the carboxylic acid. A common method is to use a pyridyl disulfide-based protecting group. |
| Inactive Reagents | EDC and NHS are sensitive to moisture. Ensure they have been stored properly in a desiccator. Discard any reagents that appear clumped or discolored. |
| Low Reactant Concentration | Low concentrations of either the activated PEG or the amine-containing molecule can slow down the reaction, allowing more time for hydrolysis of the NHS ester. If possible, increase the concentration of your reactants. |
Problem 2: Protein Aggregation or Precipitation During Reaction
| Possible Cause | Recommended Solution |
| Change in pH | The shift in pH between the activation and conjugation steps can sometimes cause protein instability. Ensure your protein is soluble and stable in both buffer systems. |
| High Concentration of EDC | In some cases, high concentrations of EDC can lead to protein precipitation. If you observe precipitation upon adding EDC, try reducing the molar excess of the reagent. |
| Hydrophobicity of the Conjugate | As more PEG molecules are conjugated to the protein, the overall hydrophobicity of the complex can change, potentially leading to aggregation. Consider optimizing the molar ratio of PEG to protein to achieve a lower degree of labeling. |
Quantitative Data Tables
Note: The following data is illustrative and serves as a guideline. Optimal conditions should be determined empirically for each specific application.
Table 1: Effect of pH on the Half-life of NHS Esters
| pH | Temperature (°C) | Half-life |
| 7.0 | 4 | 4-5 hours |
| 8.0 | 4 | 1 hour |
| 8.6 | 4 | 10 minutes |
Table 2: Illustrative Effect of EDC:NHS Molar Ratio on Conjugation Yield
| Carboxyl:EDC:NHS Molar Ratio | Relative Conjugation Yield (%) |
| 1:1:1 | 60 |
| 1:2:1 | 75 |
| 1:5:2 | 90 |
| 1:10:5 | 85 (potential for side reactions increases) |
Table 3: Illustrative Effect of Reaction Time on Conjugation Yield
| Activation Time (minutes) | Conjugation Time (hours) | Relative Conjugation Yield (%) |
| 15 | 1 | 70 |
| 15 | 2 | 85 |
| 15 | 4 | 90 |
| 30 | 2 | 80 (longer activation may lead to hydrolysis) |
Experimental Protocols
Protocol 1: Thiol Protection with Pyridyl Disulfide
This protocol describes the protection of the thiol group on this compound using 2,2'-Dipyridyl disulfide (DPDS).
Materials:
-
This compound
-
2,2'-Dipyridyl disulfide (DPDS)
-
Anhydrous methanol or ethanol
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Dissolve this compound in the reaction buffer.
-
Prepare a stock solution of DPDS in anhydrous methanol or ethanol.
-
Add a 5 to 10-fold molar excess of the DPDS solution to the this compound solution.
-
Incubate the reaction at room temperature for 2 hours with gentle stirring.
-
Monitor the reaction by measuring the release of pyridine-2-thione at 343 nm.
-
Purify the pyridyl disulfide-protected PEG (PDS-Peg7-CH2CH2cooh) using a suitable chromatography method to remove excess DPDS and pyridine-2-thione.
Protocol 2: Two-Step EDC/NHS Activation and Conjugation
This protocol details the activation of the carboxylic acid on PDS-Peg7-CH2CH2cooh and subsequent conjugation to a primary amine-containing protein.
Materials:
-
PDS-Peg7-CH2CH2cooh
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: PBS, pH 7.4
-
Amine-containing protein
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column
Procedure:
-
Dissolve PDS-Peg7-CH2CH2cooh in the Activation Buffer.
-
Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.
-
Add a 5-fold molar excess of EDC and a 2-fold molar excess of Sulfo-NHS to the PDS-Peg7-CH2CH2cooh solution.
-
Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Immediately proceed to the conjugation step. Add the activated PDS-Peg7-NHS ester solution to your protein, which has been prepared in the Conjugation Buffer. A 10 to 20-fold molar excess of the activated PEG to the protein is a common starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes.
-
Purify the conjugate using a desalting column to remove unreacted PEG and quenching reagents.
Protocol 3: Thiol Deprotection
This protocol describes the removal of the pyridyl disulfide protecting group to regenerate the free thiol.
Materials:
-
Purified PDS-PEG-protein conjugate
-
Dithiothreitol (DTT)
-
Deprotection Buffer: 100 mM Phosphate buffer, pH 8.5
-
Desalting column
Procedure:
-
Prepare a fresh 100 mM solution of DTT in the Deprotection Buffer.
-
Add the DTT solution to the purified PDS-PEG-protein conjugate to a final DTT concentration of 50 mM.
-
Incubate at room temperature for 30 minutes.
-
Remove the excess DTT and the cleaved pyridine-2-thione using a desalting column equilibrated with your desired storage buffer.
Protocol 4: Characterization of the Conjugate by SDS-PAGE
Materials:
-
PEGylated protein conjugate
-
Unmodified protein (control)
-
SDS-PAGE gels and running buffer
-
Protein loading buffer
-
Coomassie Brilliant Blue stain or other suitable protein stain
Procedure:
-
Prepare samples of the unmodified protein and the purified PEGylated conjugate in protein loading buffer.
-
Load the samples onto an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions.
-
Stain the gel with Coomassie Brilliant Blue.
-
A successful conjugation will result in a band shift to a higher molecular weight for the PEGylated protein compared to the unmodified protein. The extent of the shift and the appearance of multiple bands can indicate the degree of PEGylation.
Visualizations
Caption: A typical experimental workflow for this compound conjugation.
Caption: A decision tree for troubleshooting low conjugation yield.
References
Technical Support Center: Preventing Disulfide Bond Formation of Thiol-PEG Linkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the unwanted formation of disulfide bonds in thiol-PEG linkers during their experiments.
Troubleshooting Guide
Issue 1: My thiol-PEG linker shows aggregation or has become inactive.
This is a common issue arising from the oxidation of thiol groups, leading to the formation of intermolecular disulfide bonds and subsequent aggregation.
Troubleshooting Steps:
-
Use of Reducing Agents: Incorporate a reducing agent in your buffers and stock solutions to keep the thiol groups in their reduced state. Tris(2-carboxyethyl)phosphine (TCEP) is often recommended as it is stable, odorless, and effective over a wide pH range.[1][2] Dithiothreitol (DTT) is another common option, though it is less stable and has a strong odor.[1][2]
-
pH Control: Maintain the pH of your solutions between 6.5 and 7.5. A higher pH increases the concentration of the more reactive thiolate anion, which is more prone to oxidation.[3]
-
Degassing: Remove dissolved oxygen from all buffers and solutions. Oxygen is a primary oxidizing agent that contributes to disulfide bond formation. This can be achieved through methods like vacuum filtration, sonication, or by sparging with an inert gas like argon or nitrogen.
-
Use of Chelating Agents: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your buffers at a concentration of 1-5 mM. EDTA sequesters metal ions that can catalyze the oxidation of thiols.
-
Proper Storage: Store your thiol-PEG linkers and their solutions under an inert atmosphere (argon or nitrogen) and at the recommended temperature, typically -20°C, to minimize exposure to air and moisture.
Issue 2: My conjugation reaction with a maleimide is inefficient.
Low yields in thiol-maleimide conjugations can be due to the unavailability of free thiols.
Troubleshooting Steps:
-
Pre-reduction of Thiol-PEG Linker: Before initiating the conjugation reaction, treat your thiol-PEG linker with a reducing agent like TCEP to ensure all disulfide bonds are cleaved.
-
Optimize Reaction pH: The thiol-maleimide reaction is most efficient at a pH between 6.5 and 7.5.
-
Remove Excess Reducing Agent (if using DTT): If you are using DTT as a reducing agent, it must be removed before adding the maleimide, as the thiol groups on DTT will compete for the maleimide. TCEP is a non-thiol reducing agent and generally does not require removal.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of disulfide bond formation in thiol-PEG linkers?
A1: The primary cause is the oxidation of the thiol (-SH) groups on two separate PEG linker molecules, which then join to form a disulfide (-S-S-) bond. This oxidation is often facilitated by dissolved oxygen in the reaction buffers, the presence of trace metal ions, and a pH above 7.5.
Q2: How does pH influence the formation of disulfide bonds?
A2: The rate of disulfide bond formation is highly dependent on the pH of the solution. Above the pKa of the thiol group (typically around 8.5), the thiol is deprotonated to form a thiolate anion (R-S⁻). This thiolate is a much stronger nucleophile and is more readily oxidized to form a disulfide bond. Therefore, maintaining a pH between 6.5 and 7.5 is recommended to minimize disulfide bond formation.
Q3: What are the differences between TCEP and DTT as reducing agents?
A3: TCEP and DTT are both effective reducing agents, but they have key differences that make them suitable for different applications. A comparison is provided in the table below.
Q4: When should I use a chelating agent like EDTA?
A4: It is advisable to include a chelating agent like EDTA in your buffers whenever you are working with thiol-containing molecules. Metal ions, which can be present in trace amounts in buffers and reagents, can catalyze the oxidation of thiols. EDTA will bind these metal ions and prevent them from participating in the oxidation reaction.
Q5: How should I properly store my thiol-PEG linkers?
A5: Thiol-PEG linkers should be stored as a dry solid at -20°C under an inert atmosphere like argon or nitrogen to protect them from moisture and oxygen. For solutions, it is best to prepare them fresh. If a stock solution needs to be stored, it should be blanketed with an inert gas and kept at -20°C.
Quantitative Data Summary
Table 1: Comparison of Common Reducing Agents
| Feature | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Mechanism | Reversible thiol-disulfide exchange | Irreversible reduction of disulfides |
| Effective pH Range | > 7.0 | 1.5 - 8.5 |
| Stability | Prone to air oxidation | More resistant to air oxidation |
| Odor | Strong, unpleasant | Odorless |
| Compatibility with Maleimide Chemistry | Reacts with maleimides, must be removed before conjugation | Generally does not react with maleimides |
| Typical Working Concentration | 0.1 - 1 mM for prevention, 5-10 mM for reduction | 1 - 5 mM for reduction |
Table 2: Effect of pH on Disulfide Formation Rate
| Thiol Substrate | pH | Reaction Rate Constant (k₁) (min⁻¹) | Reference |
| L-cysteine | 7.4 | 5.04 × 10⁻⁴ | |
| 3-mercaptopropionic acid | 7.4 | 1.80 × 10⁻⁴ | |
| N-acetyl-l-cysteine | 7.4 | 0.51 × 10⁻⁴ |
This table illustrates how the structure of the thiol-containing molecule and the pH can influence the rate of disulfide bond formation. A higher reaction rate constant indicates faster disulfide bond formation.
Experimental Protocols
Protocol 1: Degassing Buffers and Solutions
This protocol describes a standard method for removing dissolved gases, particularly oxygen, from buffers.
Materials:
-
Vacuum flask
-
Rubber stopper
-
Vacuum source
-
Stir plate and stir bar (optional, but recommended)
Procedure:
-
Transfer the buffer or solution to a vacuum flask that is no more than two-thirds full.
-
Add a magnetic stir bar to the flask.
-
Place the flask on a stir plate and begin stirring at a moderate speed.
-
Seal the flask with a rubber stopper.
-
Connect the side arm of the flask to a vacuum source.
-
Apply the vacuum gradually. The solution will begin to bubble as dissolved gases are removed.
-
Continue to apply the vacuum for 15-20 minutes, or until the bubbling subsides.
-
Turn off the vacuum and then slowly break the seal on the flask.
-
The degassed buffer is now ready for use. Avoid vigorous shaking to prevent re-introduction of air.
Protocol 2: Reduction of Disulfide Bonds using TCEP
This protocol is for the reduction of disulfide bonds in a thiol-PEG linker solution prior to a conjugation reaction.
Materials:
-
Thiol-PEG linker solution
-
TCEP hydrochloride
-
Degassed buffer (e.g., phosphate buffer, pH 7.2)
Procedure:
-
Dissolve the thiol-PEG linker in a degassed buffer to the desired concentration.
-
Prepare a stock solution of TCEP (e.g., 100 mM) in a degassed buffer.
-
Add the TCEP stock solution to the thiol-PEG linker solution to a final concentration of 1-5 mM.
-
Incubate the reaction mixture at room temperature for 30 minutes.
-
The reduced thiol-PEG linker is now ready for the subsequent conjugation step. In most cases, the removal of TCEP is not necessary for reactions with maleimides.
Visualizations
Caption: Experimental workflow for preventing disulfide bond formation.
Caption: Mechanism of oxidative disulfide bond formation.
References
Troubleshooting EDC-NHS Coupling Reactions with PEG-Acid: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for EDC-NHS coupling reactions involving PEG-acid.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the two main steps of the EDC-NHS coupling reaction?
A1: The EDC-NHS coupling reaction is a two-step process, with each step having a distinct optimal pH range. The initial activation of the carboxyl groups on the PEG-acid with EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.[1] The subsequent reaction of the newly formed NHS-activated PEG with a primary amine is most effective at a physiological to slightly basic pH, ranging from 7.0 to 9.0.[2][3][4] For a two-step protocol, it is advisable to perform the activation step in a buffer such as MES at pH 5-6, and then increase the pH to 7.2-7.5 for the coupling step with the amine-containing molecule.[5]
Q2: Which buffers are recommended for this reaction, and which should be avoided?
A2: It is critical to use buffers that do not contain primary amines or carboxylates, as these functional groups will compete with the intended reaction.
-
Activation Step (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a commonly used and effective choice.
-
Coupling Step (pH 7.0-8.5): Phosphate-buffered saline (PBS) is frequently used for this step. Other suitable options include borate buffer or sodium bicarbonate buffer.
Buffers to avoid include Tris, glycine, and acetate, as they contain reactive groups that will interfere with the coupling chemistry.
Q3: How should I properly handle and store my EDC and NHS reagents?
A3: Both EDC and NHS are sensitive to moisture, and proper handling is crucial to maintain their activity.
-
Storage: Store EDC and NHS desiccated at -20°C.
-
Handling: Before opening, allow the reagent vials to warm to room temperature to prevent moisture condensation. After use, promptly reseal the vials and store them under dry conditions. It is recommended to prepare solutions of EDC and NHS immediately before use and not to prepare stock solutions for long-term storage due to their susceptibility to hydrolysis.
Q4: My reaction yield is low. What are the potential causes and solutions?
A4: Low coupling efficiency can stem from several factors:
-
Inactive Reagents: As EDC and NHS are moisture-sensitive, their activity can diminish over time if not stored correctly. Always use fresh reagents and handle them as described above.
-
Hydrolysis of Intermediates: The O-acylisourea intermediate formed by EDC and the NHS ester are both susceptible to hydrolysis in aqueous solutions, which will compete with the desired amidation reaction. The rate of hydrolysis of the NHS ester increases with pH. Therefore, it is important to perform the reaction steps promptly.
-
Inappropriate Buffer: The presence of primary amines or carboxylates in your buffer will quench the reaction. Ensure you are using recommended buffers like MES and PBS.
-
Suboptimal Molar Ratios: An excess of EDC and NHS over the PEG-acid is generally recommended. A common starting point is a 2- to 5-fold molar excess of both EDC and NHS.
Q5: I'm observing precipitation during my reaction. What could be the cause?
A5: Precipitation during the coupling reaction can significantly lower your yield. Potential causes include:
-
Protein Aggregation: Changes in pH or the addition of reagents can sometimes lead to the aggregation of protein substrates. Ensure your protein is soluble and stable in the chosen reaction buffers. A buffer exchange step may be necessary to ensure compatibility.
-
High EDC Concentration: In some instances, a high concentration of EDC can cause precipitation. If you are using a large excess of EDC and observing this issue, try reducing the concentration.
Quantitative Data Summary
The efficiency of EDC-NHS coupling reactions is influenced by several quantitative parameters. The following table summarizes key data points for reaction optimization.
| Parameter | Recommended Range/Value | Notes |
| Activation pH | 4.5 - 6.0 | Optimal for the activation of carboxyl groups with EDC. |
| Coupling pH | 7.0 - 9.0 | Promotes the reaction of the NHS-ester with primary amines. |
| Molar Ratio (EDC:NHS:PEG-Acid) | 2:2:1 to 5:5:1 | A molar excess of EDC and NHS is generally recommended. |
| Activation Time | 15 - 30 minutes | Incubation time for the PEG-acid with EDC and NHS at room temperature. |
| Coupling Time | 2 hours to overnight | Reaction time for the activated PEG-acid with the amine-containing molecule. |
| Temperature | 4°C to 37°C | Commonly performed at room temperature, but can be done at 4°C overnight. |
Hydrolysis vs. Amidation of NHS Esters
The success of the coupling reaction is a competition between the desired amidation (reaction with the amine) and the undesired hydrolysis of the NHS ester. The rate of both reactions is pH-dependent.
| pH | Amidation Half-life (min) | Hydrolysis Half-life (min) | Amide Yield (%) |
| 8.0 | 80 | 210 | 80-85 |
| 8.5 | 20 | 180 | 80-85 |
| 9.0 | 10 | 125 | 80-85 |
Data is for a model porphyrin-NHS ester and is illustrative of the general trend. At a pH of 7.4, the hydrolysis half-life of a PEG-NHS ester was found to be over 120 minutes, while at pH 9.0, it was less than 9 minutes.
Experimental Protocols
Protocol 1: Two-Step Aqueous Phase EDC-NHS Coupling of PEG-Acid to a Protein
This protocol is designed for the activation of a PEG-acid and subsequent conjugation to an amine-containing protein in an aqueous environment.
Materials:
-
PEG-acid
-
Protein with primary amines
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Size-exclusion chromatography column for purification
Procedure:
-
Reagent Preparation: Allow EDC and NHS vials to equilibrate to room temperature before opening. Prepare solutions of EDC and NHS in the Activation Buffer immediately before use. A common molar ratio is a 2- to 5-fold molar excess of EDC and NHS over the amount of PEG-acid.
-
Activation of PEG-Acid: Dissolve the PEG-acid in the Activation Buffer. Add the freshly prepared EDC/NHS solution to the PEG-acid solution.
-
Incubation: Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
pH Adjustment: Immediately raise the pH of the reaction mixture to 7.2-7.5 by adding the Coupling Buffer.
-
Coupling to Protein: Add the amine-containing protein to the activated PEG-acid solution.
-
Incubation: Allow the coupling reaction to proceed for 2 hours at room temperature, or overnight at 4°C, with gentle mixing.
-
Quenching: Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters. Incubate for 15-30 minutes.
-
Purification: Purify the PEGylated protein conjugate from excess reagents and byproducts using a size-exclusion chromatography column.
Visualizations
Reaction Mechanism and Workflow Diagrams
Caption: Chemical mechanism of the two-step EDC-NHS coupling reaction.
Caption: General experimental workflow for EDC-NHS coupling of PEG-acid.
Caption: Troubleshooting decision tree for common EDC-NHS coupling issues.
References
- 1. benchchem.com [benchchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
HS-Peg7-CH2CH2cooh stability issues in solution
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with HS-Peg7-CH2CH2cooh.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in solution?
The main stability issue for this compound, and other thiol-containing PEG reagents, is the oxidation of the terminal thiol (-SH) group.[1] This oxidation leads to the formation of a disulfide bond (R-S-S-R), resulting in a homodimer of the PEG reagent.[2] This dimerization deactivates the molecule for its intended conjugation reactions. Oxidation is primarily caused by exposure to atmospheric oxygen.[1]
Q2: How should I properly store and handle this compound to ensure its stability?
To maintain the stability and reactivity of this compound, it is crucial to adhere to proper storage and handling protocols. The solid reagent should be stored at -20°C under a dry, inert atmosphere such as argon or nitrogen.[3][4] For preparing stock solutions, use an anhydrous, water-miscible organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF). Unused stock solutions should also be stored at -20°C under an inert atmosphere. Before use, always allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.
Q3: What are the optimal pH conditions for working with this compound in solution?
For reactions involving the thiol group of this compound, it is generally recommended to use non-amine-containing buffers with a pH between 7 and 9. Suitable buffers include phosphate-buffered saline (PBS), carbonate/bicarbonate buffer, or borate buffer. It is important to avoid buffers containing primary amines, such as Tris or glycine, as they can compete with the intended acylation reactions.
Q4: Can I reverse the formation of disulfide bonds in my this compound solution?
In some cases, disulfide bond formation can be reversed by treating the solution with a reducing agent, such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). However, the success of this depends on the specific experimental conditions and the extent of oxidation. It is always preferable to prevent oxidation in the first place.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound in experiments.
| Issue | Possible Cause | Recommended Solution |
| Low conjugation efficiency or no reaction | Oxidation of the thiol group to a disulfide dimer. | Prepare fresh stock solutions using deoxygenated solvents and work under an inert atmosphere (argon or nitrogen). |
| Incorrect buffer composition (e.g., presence of primary amines like Tris). | Use a non-amine-containing buffer such as PBS, borate, or carbonate buffer within a pH range of 7-9. | |
| Hydrolysis of other functional groups in the reaction. | Ensure that all reagents are of high quality and that the reaction conditions are optimized for the specific conjugation chemistry being used. | |
| Inconsistent results between experiments | Variability in the quality of the this compound stock solution due to repeated freeze-thaw cycles or prolonged storage at room temperature. | Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Always store stock solutions at -20°C under an inert atmosphere. |
| Presence of moisture leading to hydrolysis or other side reactions. | Ensure all solvents are anhydrous and that the reagent is brought to room temperature before opening to prevent condensation. | |
| Precipitate formation in the stock solution | The reagent may have a low melting point or be a liquid at room temperature, making it appear as a precipitate when cold. | Allow the vial to warm to room temperature and vortex to ensure the solution is homogeneous before use. |
| Poor solubility in the chosen solvent. | While DMSO and DMF are recommended, ensure the concentration is not above the solubility limit. Gentle warming may be required to fully dissolve the reagent. |
Data and Protocols
Stability of this compound in Solution (Hypothetical Data)
The following table presents hypothetical stability data for this compound in a PBS buffer at pH 7.4 to illustrate the impact of storage conditions on the percentage of active thiol over time. This data is for illustrative purposes only and may not reflect actual experimental results.
| Storage Condition | Solvent | Time | Active Thiol (%) |
| -20°C, under Nitrogen | Anhydrous DMSO | 1 week | >95% |
| -20°C, under Nitrogen | Anhydrous DMSO | 1 month | >90% |
| 4°C, exposed to air | Anhydrous DMSO | 1 week | <80% |
| 4°C, exposed to air | Anhydrous DMSO | 1 month | <60% |
| Room Temperature, exposed to air | Aqueous Buffer (PBS, pH 7.4) | 2 hours | <70% |
| Room Temperature, exposed to air | Aqueous Buffer (PBS, pH 7.4) | 24 hours | <30% |
Experimental Protocol: Assessing the Stability of this compound in Solution
This protocol outlines a general method for evaluating the stability of this compound in a given solution by monitoring the concentration of free thiol groups over time using Ellman's Reagent (DTNB).
Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate Buffer (e.g., 0.1 M, pH 7.4)
-
Ellman's Reagent (DTNB) solution (4 mg/mL in phosphate buffer)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL).
-
Dilute the stock solution to the desired experimental concentration in the phosphate buffer.
-
Divide the solution into different storage conditions to be tested (e.g., -20°C under nitrogen, 4°C exposed to air, room temperature exposed to air).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution from each condition.
-
To a 1 mL cuvette , add 950 µL of phosphate buffer and 50 µL of the this compound solution.
-
Add 10 µL of the DTNB solution to the cuvette, mix well, and incubate for 15 minutes at room temperature.
-
Measure the absorbance at 412 nm using the UV-Vis spectrophotometer.
-
Calculate the concentration of free thiol using a standard curve prepared with a known thiol-containing compound (e.g., cysteine).
-
Plot the percentage of remaining free thiol over time for each storage condition to determine the stability.
Visual Guides
References
Technical Support Center: Avoiding Nanoparticle Aggregation During PEGylation
Welcome to the Technical Support Center for nanoparticle PEGylation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing nanoparticle aggregation during the PEGylation process. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of nanoparticle aggregation during PEGylation?
A1: Nanoparticle aggregation during PEGylation is a common issue that can arise from several factors. The primary causes include:
-
Incomplete PEGylation: Insufficient coverage of the nanoparticle surface with polyethylene glycol (PEG) leaves exposed areas that can interact with other nanoparticles, leading to aggregation.[1]
-
Inadequate PEG Density: Even with full surface coverage, a low density of PEG chains may not provide enough steric hindrance to prevent nanoparticles from aggregating, especially in solutions with high ionic strength.[1]
-
Suboptimal pH: The pH of the reaction buffer is critical. A pH that neutralizes the surface charge of the nanoparticles can lead to aggregation.[1] Additionally, the efficiency of the coupling chemistry used for PEGylation is highly pH-dependent.[1]
-
High Ionic Strength: High salt concentrations in the buffer can shield the surface charges on nanoparticles. This reduces the electrostatic repulsion between them, allowing attractive forces like van der Waals forces to dominate and cause aggregation.[1]
-
Poor Quality PEG Reagent: The purity and quality of the PEG reagent can significantly impact the efficiency of the PEGylation reaction.
-
Improper Reaction Conditions: Factors such as reaction time, temperature, and inadequate mixing can lead to incomplete or non-uniform PEGylation, resulting in aggregation.
Q2: How does the molecular weight of PEG affect nanoparticle stability and aggregation?
A2: The molecular weight (MW) of PEG is a crucial parameter in preventing nanoparticle aggregation.
-
Steric Hindrance: Longer PEG chains (higher MW) generally provide better steric stabilization. They create a thicker hydrophilic layer on the nanoparticle surface, which more effectively prevents nanoparticles from getting close enough to aggregate.
-
Hydrophilicity and Flexibility: Higher MW PEGs offer greater hydrophilicity and flexibility, which helps to create a protective layer that repels other nanoparticles.
-
Optimizing PEG MW: While higher MW PEGs can enhance stability, there is often an optimal range. Excessively long PEG chains can sometimes lead to issues with purification or may not be suitable for all applications. For instance, studies on PEGylated micelles showed that increasing PEG MW from 2 kDa to 20 kDa increased circulation time, indicating better stability in a biological environment.
Q3: What is the role of pH during and after the PEGylation process?
A3: pH plays a critical role in both the PEGylation reaction and the stability of the final product.
-
Nanoparticle Stability: For nanoparticles that rely on electrostatic repulsion for stability, the pH of the solution must be maintained to ensure a sufficient surface charge. A pH that neutralizes this charge will lead to aggregation.
-
Reaction Efficiency: The optimal pH for the PEGylation reaction depends on the coupling chemistry being used. For the commonly used EDC/NHS chemistry to attach amine-terminated PEG to carboxylated nanoparticles, the activation of carboxyl groups is most efficient at a pH of 4.5-7.2, while the reaction of the activated NHS-ester with the amine is more efficient at a slightly basic pH (7-8).
-
Post-PEGylation Storage: After PEGylation, the nanoparticles should be stored in a buffer with a pH that ensures their long-term colloidal stability.
Q4: Can the type of nanoparticle influence aggregation during PEGylation?
A4: Absolutely. The intrinsic properties of the nanoparticle core are a major factor.
-
Surface Charge: Nanoparticles with a highly positive or negative surface charge are generally more stable in low ionic strength solutions due to electrostatic repulsion. Those with a near-neutral zeta potential (~±5 mV) are more prone to aggregation.
-
Size and Composition: The size and chemical composition of the nanoparticle affect its stability and how it interacts with PEG. For example, metallic nanoparticles may require different PEGylation strategies than liposomes. Nanoparticles larger than 100 nm can be more challenging to stabilize effectively with PEGylation.
Troubleshooting Guide
This guide provides solutions to common problems encountered during nanoparticle PEGylation.
Issue 1: Nanoparticles aggregate immediately upon addition of the PEG reagent.
| Possible Cause | Troubleshooting Step |
| Rapid Change in Surface Charge | Add the PEG solution dropwise while continuously stirring or sonicating the nanoparticle suspension to ensure a gradual and uniform coating process. |
| Solvent Mismatch | Ensure the solvent used to dissolve the PEG is miscible with the nanoparticle suspension and does not induce precipitation on its own. |
| Incorrect pH | Before adding the PEG reagent, adjust the pH of the nanoparticle suspension to a level that is optimal for both nanoparticle stability and the specific PEGylation chemistry being used. |
Issue 2: Aggregation is observed after the PEGylation reaction and during purification.
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Optimize reaction parameters such as time, temperature, and the molar ratio of PEG to nanoparticles. Consider increasing the reaction time or the concentration of the PEG reagent. |
| Insufficient PEG Surface Density | Increase the concentration of the PEG reagent used in the reaction to achieve a higher grafting density on the nanoparticle surface. |
| Harsh Purification Method | Employ gentle purification methods like dialysis or tangential flow filtration. If using centrifugation, avoid excessively high speeds that can cause irreversible aggregation. |
| Inappropriate Storage Buffer | Resuspend the purified PEGylated nanoparticles in a buffer with a pH and ionic strength that has been optimized for their stability. Typically, a buffer with low ionic strength is preferred. |
Experimental Protocols
Protocol 1: General Procedure for PEGylation of Carboxylated Nanoparticles using EDC/NHS Chemistry
This protocol outlines a common method for attaching amine-terminated PEG to nanoparticles with carboxyl groups on their surface.
Materials:
-
Carboxylated Nanoparticles
-
Amine-terminated PEG (mPEG-NH2)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES buffer, pH 5.5-6.0
-
Coupling Buffer: 1X PBS, pH 7.2-7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Washing Buffer: 1X PBS with 0.05% Tween-20
-
Storage Buffer: 1X PBS, pH 7.4
Procedure:
-
Nanoparticle Preparation: Disperse the carboxylated nanoparticles in the Activation Buffer at a desired concentration (e.g., 1 mg/mL).
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.
-
Add a 5 to 10-fold molar excess of both EDC and Sulfo-NHS to the nanoparticle suspension.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Activation Reagents:
-
Centrifuge the activated nanoparticles and discard the supernatant.
-
Resuspend the nanoparticle pellet in Coupling Buffer. Repeat this washing step twice.
-
-
PEGylation Reaction:
-
Dissolve the amine-terminated PEG in Coupling Buffer.
-
Add the PEG solution to the washed, activated nanoparticles. The molar ratio of PEG to nanoparticles should be optimized.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
-
Quenching of Unreacted Sites:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to deactivate any remaining active NHS-esters.
-
-
Purification of PEGylated Nanoparticles:
-
Purify the PEGylated nanoparticles from excess PEG and reaction byproducts using dialysis, tangential flow filtration, or centrifugation.
-
If using centrifugation, wash the nanoparticles with the Washing Buffer three times.
-
-
Final Resuspension: Resuspend the final PEGylated nanoparticle pellet in the desired Storage Buffer.
Data Presentation
Table 1: Effect of PEG Molecular Weight on Nanoparticle Properties
| PEG Molecular Weight (Da) | Effect on Aggregation | Effect on Circulation Half-Life | Reference |
| 750 | Comparable to non-PEGylated | Short | |
| 2,000 | Reduced aggregation | 4.6 min (for micelles) | |
| 5,000 | Significantly reduced aggregation | 7.5 min (for micelles), Prolonged for liposomes | |
| 10,000 | Further reduction in aggregation | 17.7 min (for micelles) | |
| 20,000 | Effective prevention of aggregation | Increased circulation time |
Visualizations
Caption: Experimental workflow for the PEGylation of carboxylated nanoparticles.
Caption: Troubleshooting flowchart for nanoparticle aggregation during PEGylation.
References
Technical Support Center: Heterobifunctional PEG Linkers
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using heterobifunctional PEG linkers in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are heterobifunctional PEG linkers and what is their primary advantage?
Heterobifunctional PEG linkers are crosslinking reagents that feature two different reactive groups at either end of a polyethylene glycol (PEG) spacer.[1][2][] This design enables the sequential and selective conjugation of two different molecules, which is a significant advantage over homobifunctional linkers (reagents with two identical reactive groups).[1] The primary benefit of this two-step approach is the substantial reduction of undesirable side reactions, such as self-conjugation or polymerization.[1]
Q2: What are the most common reactive groups in heterobifunctional PEG linkers and what do they target?
The most prevalent combination involves an N-hydroxysuccinimide (NHS) ester and a maleimide group.
-
NHS esters react with primary amines (-NH₂), commonly found on the N-terminus of proteins and the side chain of lysine residues.
-
Maleimides react with sulfhydryl groups (-SH), typically found on cysteine residues.
This allows for the specific linkage of an amine-containing molecule to a sulfhydryl-containing molecule.
Q3: How should I store and handle my heterobifunctional PEG linkers?
Proper storage and handling are critical to maintain the reactivity of the linkers.
-
Storage: PEG linkers, especially those with reactive groups like NHS esters and maleimides, are sensitive to moisture and light. They should be stored at low temperatures (≤ -15°C) in a dark, dry environment, preferably under an inert atmosphere like nitrogen or argon. It is also recommended to store them with a desiccant.
-
Handling: Before opening, allow the vial to warm to room temperature to prevent moisture condensation. Prepare solutions immediately before use, as the reactive groups can hydrolyze in aqueous solutions. Do not store reconstituted linkers. For linkers that are not readily water-soluble, dissolve them in a minimal amount of an anhydrous organic solvent like DMSO or DMF before adding them to the aqueous reaction buffer.
Q4: What are the key benefits of the PEG spacer in these linkers?
The PEG spacer provides several advantageous properties to the resulting conjugate:
-
Increased Solubility: The hydrophilic nature of PEG can significantly improve the water solubility of hydrophobic molecules.
-
Improved Pharmacokinetics: PEGylation can increase the hydrodynamic size of a molecule, reducing renal clearance and prolonging its circulation half-life in the body.
-
Reduced Immunogenicity: The PEG chain can mask epitopes on the conjugated molecule, potentially reducing its immunogenicity.
-
Biocompatibility: PEG is generally considered non-toxic and biocompatible.
Troubleshooting Guides
Problem 1: Low or No Conjugation Yield
This is one of the most common issues encountered during conjugation reactions. The following sections break down potential causes related to each reactive group.
Q: I'm seeing very low efficiency in the first step of my sequential conjugation (reacting the NHS ester with my amine-containing protein). What could be the cause?
A: Several factors can lead to poor NHS ester reactivity. The most common are outlined below.
-
Hydrolysis of the NHS Ester: The NHS ester is highly susceptible to hydrolysis in aqueous solutions, a competing reaction that renders the linker inactive. The rate of hydrolysis increases significantly with pH.
-
Suboptimal pH: The reaction between an NHS ester and a primary amine is pH-dependent. The optimal pH range is typically 7.2-8.5. Below this range, the amine is protonated and less nucleophilic, slowing the reaction. Above this range, the rate of NHS ester hydrolysis becomes excessively high.
-
Presence of Primary Amines in Buffer: Buffers containing primary amines, such as Tris (TBS), are incompatible as they will compete with the target molecule for reaction with the NHS ester.
-
Impure Protein/Antibody: If your protein sample contains other amine-containing impurities, these will also react with the linker, reducing the amount available for your target protein.
Caption: Troubleshooting logic for low NHS ester reaction yield.
Q: My NHS ester reaction seems to work, but I get a low yield when reacting the maleimide-activated intermediate with my thiol-containing molecule. What's going wrong?
A: Successful maleimide-thiol conjugation hinges on the availability of free thiols and the stability of the maleimide group.
-
Oxidation of Thiols: Free sulfhydryl groups (-SH) can readily oxidize to form disulfide bonds (-S-S-), which are unreactive with maleimides. This process can be catalyzed by dissolved oxygen or metal ions.
-
Suboptimal pH: The maleimide-thiol reaction is also pH-dependent, with an optimal range of 6.5-7.5. Below pH 6.5, the reaction rate slows as the thiol is less likely to be in its reactive thiolate anion form. Above pH 7.5, the maleimide group itself becomes susceptible to hydrolysis and can also react with primary amines.
-
Presence of Thiol-Containing Reducing Agents: If a reducing agent like DTT or β-mercaptoethanol was used to reduce disulfide bonds, it must be completely removed before adding the maleimide-functionalized molecule. Any remaining thiol-containing reducing agent will compete for reaction with the maleimide.
-
Interference from TCEP: While often considered a non-interfering reducing agent because it lacks a thiol group, recent studies have shown that TCEP (tris(2-carboxyethyl)phosphine) can react directly with maleimides. It is highly recommended to remove excess TCEP before the maleimide conjugation step.
Problem 2: Product Heterogeneity and Side Reactions
Q: My final product shows multiple species on a gel or chromatogram. What are the potential side reactions?
A: Heterogeneity in the final product can arise from several sources.
-
Self-Conjugation/Polymerization: If both reactive ends of the linker react with the same type of molecule (e.g., two amine-containing proteins), it can lead to homodimers or polymers. This is more common with homobifunctional linkers but can occur with heterobifunctional linkers if the reaction conditions are not well-controlled. A sequential reaction strategy is the best way to prevent this.
-
Thiazine Rearrangement: A specific side reaction can occur when conjugating a maleimide to a peptide or protein with an unprotected N-terminal cysteine. At neutral or basic pH, the N-terminal amine can attack the succinimide ring of the conjugate, leading to a stable six-membered thiazine ring. This can be avoided by performing the conjugation at a more acidic pH (~5-6) or by acetylating the N-terminal amine.
-
Maleimide Hydrolysis: At pH values above 7.5, the maleimide ring can open through hydrolysis, creating a non-reactive maleamic acid derivative.
-
Incomplete Reaction or Purification: The presence of unreacted starting materials or intermediates will also lead to a heterogeneous mixture.
Problem 3: Poor Solubility or Aggregation of the Conjugate
Q: My final PEGylated conjugate has poor solubility or is aggregating. I thought PEG was supposed to improve solubility?
A: While PEG generally enhances solubility, aggregation can still occur.
-
Insufficient PEG Chain Length: For highly hydrophobic molecules, a short PEG linker may not be sufficient to overcome the molecule's tendency to aggregate. Using a linker with a longer PEG chain (e.g., PEG12, PEG24) can help.
-
Hydrophobic Linker Arms: Some older crosslinkers are inherently hydrophobic and can contribute to aggregation. Modern linkers with hydrophilic PEG spacers are designed to mitigate this.
-
High Protein Concentration: Performing the conjugation at excessively high protein concentrations can sometimes lead to aggregation.
-
Incorrect Stoichiometry: An incorrect molar ratio of linker to protein can lead to over-PEGylation or cross-linking, which in some cases might induce aggregation.
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for Common Heterobifunctional Linkers (NHS-PEG-Maleimide)
| Parameter | NHS Ester Reaction | Maleimide Reaction | Rationale & Notes |
| pH Range | 7.2 - 8.5 | 6.5 - 7.5 | Balances reactivity with hydrolysis. NHS hydrolysis increases above pH 8.5; Maleimide hydrolysis increases above pH 7.5. |
| Optimal pH | 8.3 - 8.5 | 7.0 - 7.5 | Maximizes reaction rate while minimizing side reactions. |
| Compatible Buffers | PBS, HEPES, Borate | PBS, HEPES | Must be free of primary amines for NHS reaction and free of thiols for maleimide reaction. |
| Incubation Time | 30 - 60 min (RT) or 2 hr (4°C) | 2 hr (RT) or overnight (4°C) | Reaction times are starting points and should be optimized. |
| Molar Excess of Linker | 5-20 fold over protein | 10-20 fold over thiol | Should be optimized for desired degree of labeling. |
Table 2: Comparison of Common Reducing Agents for Disulfide Bond Reduction Prior to Maleimide Conjugation
| Reducing Agent | Recommended Molar Excess | Optimal pH | Removal Required Before Maleimide Reaction? | Key Considerations |
| TCEP | 5 - 50 mM | 1.5 - 8.5 | Yes (Recommended) | Odorless and stable. Does not contain thiols, but can still react with maleimides. |
| DTT | 10 - 100 mM | > 7.0 | Yes (Essential) | Strong reducing agent, but contains thiols that directly compete with the target molecule. |
Experimental Protocols
Protocol 1: Two-Step Sequential Protein-to-Peptide Conjugation using an NHS-PEG-Maleimide Linker
This protocol outlines the general procedure for conjugating an amine-containing protein to a sulfhydryl-containing peptide.
References
Technical Support Center: Improving the Solubility of HS-PEG7-CH2CH2COOH Conjugates
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the solubility of HS-PEG7-CH2CH2COOH and its conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
A1: this compound is a heterobifunctional linker molecule. It contains a thiol (-SH) group at one end, a carboxylic acid (-COOH) group at the other, and a seven-unit polyethylene glycol (PEG) chain in between. The PEG chain generally enhances water solubility.[1] This type of molecule is typically soluble in aqueous solutions as well as a variety of organic solvents.[2][3]
Q2: Why is my this compound conjugate poorly soluble in aqueous buffer?
A2: While the PEG linker improves hydrophilicity, the overall solubility of your conjugate is influenced by several factors:
-
The Conjugated Molecule: If the molecule you have attached to the linker is large and hydrophobic, it can significantly decrease the overall aqueous solubility of the conjugate.
-
pH of the Solution: The carboxylic acid group has a pKa of approximately 3-5. In buffers with a pH at or below this value, the carboxyl group is protonated (-COOH), making it less polar and reducing its water solubility. To ensure the carboxylic acid is in its more soluble deprotonated (carboxylate, -COO⁻) form, the pH of the solution should be above its pKa.
-
High Concentration: You may be attempting to dissolve the conjugate at a concentration that exceeds its solubility limit, leading to precipitation or aggregation.
-
Ionic Strength: High salt concentrations in the buffer can sometimes decrease the solubility of a substance through an effect known as "salting out."
Q3: What are the recommended solvents for dissolving this compound and its conjugates?
A3: For initial solubilization, it is highly recommended to first dissolve the conjugate in a minimal amount of a water-miscible organic solvent to create a concentrated stock solution. Subsequently, this stock solution can be diluted into the desired aqueous buffer.
| Solvent Type | Recommended Solvents |
| Organic Solvents | Dimethylsulfoxide (DMSO), Dimethylformamide (DMF) |
| Aqueous Buffers | Phosphate-buffered saline (PBS), MES, HEPES, Borate, Carbonate/Bicarbonate buffers |
Note: When using buffers, avoid those containing primary amines, such as Tris or glycine, if the carboxylic acid group is intended for subsequent reactions, as they can compete for acylation.[4][5]
Q4: Can I heat or sonicate my sample to improve solubility?
A4: Gentle warming (e.g., to 30-40°C) and sonication can be effective for dissolving the conjugate and breaking up aggregates. However, if your conjugate includes a sensitive molecule, such as a protein, be cautious as excessive heat can cause denaturation.
Troubleshooting Guide
Issue 1: The conjugate precipitates out of solution when diluted into an aqueous buffer.
This is a common issue when a concentrated stock solution in an organic solvent is diluted into an aqueous buffer.
Caption: Troubleshooting workflow for precipitation issues.
Issue 2: The conjugate appears to be forming aggregates in solution.
Aggregation can occur due to various factors, including intermolecular interactions and suboptimal buffer conditions.
| Technique | Principle | Information Provided |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to particle motion. | Provides size distribution and detects larger aggregates. |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. | Separates and quantifies monomers, dimers, and larger aggregates. |
| SDS-PAGE (non-reducing) | Separates molecules based on molecular weight. | Can reveal high-molecular-weight species corresponding to cross-linked aggregates. |
-
Optimize Concentration: Work with the lowest feasible concentration of the conjugate.
-
Adjust pH: Ensure the pH of the buffer maintains the desired charge state of your conjugate to minimize hydrophobic interactions.
-
Incorporate Excipients: Consider adding stabilizing excipients to your buffer.
Excipient Type Examples Concentration Range Sugars/Polyols Sucrose, Trehalose, Sorbitol, Glycerol 5-10% (w/v) Amino Acids Arginine, Glycine 50-250 mM Surfactants Polysorbate 20 (Tween 20), Polysorbate 80 0.01-0.1% (v/v) -
Control Temperature: Perform manipulations at a lower temperature (e.g., 4°C) to slow down aggregation kinetics.
Experimental Protocols
Protocol 1: General Solubilization of this compound Conjugates
This protocol outlines the recommended procedure for dissolving a lyophilized this compound conjugate.
Caption: Recommended solubilization workflow for conjugates.
Materials:
-
Lyophilized this compound conjugate
-
Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare Stock Solution: a. Accurately weigh a small amount (e.g., 1-5 mg) of the lyophilized conjugate into a clean microcentrifuge tube. b. Add a minimal volume of anhydrous DMSO or DMF to completely dissolve the conjugate. This will be your concentrated stock solution. Aim for a high concentration (e.g., 10-50 mg/mL).
-
Prepare Aqueous Buffer: a. In a separate, larger tube, place the required volume of your final aqueous buffer. Ensure the pH of the buffer is appropriate to maintain the solubility of your conjugate (typically pH > 6.0 for the carboxylate group).
-
Combine: a. While vigorously vortexing the aqueous buffer, add the organic stock solution dropwise. b. Crucially, add the concentrated organic stock to the stirring aqueous buffer, not the other way around, to prevent precipitation. c. Continue to vortex for a few minutes after the addition is complete to ensure homogeneity.
Protocol 2: Solubilization using pH Adjustment
This protocol is suitable for conjugates that are expected to be soluble in aqueous solutions with proper pH management, without the need for organic co-solvents.
Materials:
-
Lyophilized this compound conjugate
-
Deionized water or a slightly acidic/neutral buffer (e.g., pH 6.0)
-
Dilute basic solution (e.g., 0.1 M NaOH or PBS pH 7.4)
-
Microcentrifuge tube
-
Vortex mixer
Procedure:
-
Initial Suspension: a. Weigh the desired amount of the lyophilized conjugate into a microcentrifuge tube. b. Add a small volume of deionized water or a slightly acidic/neutral buffer to create a slurry or suspension. Do not add the full volume of buffer yet.
-
pH Adjustment: a. While gently vortexing or stirring, add a dilute basic solution dropwise. b. Monitor the solution for clarity. The conjugate should dissolve as the pH increases and the carboxylic acid group deprotonates.
-
Final Volume: a. Once the conjugate is fully dissolved, add the remaining buffer to reach the desired final concentration. b. Verify the final pH of the solution.
References
Technical Support Center: Thiol-Based Bioconjugation
Welcome to the technical support center for thiol-based bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the side reactions of thiol groups.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your bioconjugation experiments, offering potential causes and solutions.
Issue 1: Low or No Conjugation Efficiency
You are observing a low yield of your desired conjugate or no reaction at all.
| Possible Cause | Troubleshooting Steps & Solutions |
| Thiol Oxidation | Free thiols (-SH) can oxidize to form disulfide bonds (S-S), which are unreactive with maleimides.[1] To prevent this: • Work in an Inert Atmosphere: Perform reactions under an inert gas like nitrogen or argon to minimize oxygen exposure.[2] • Degas Buffers: Remove dissolved oxygen from all buffers and solutions before use.[1][3] • Add a Chelating Agent: Include 1-5 mM EDTA in your buffers to sequester metal ions that can catalyze oxidation.[1] • Work Quickly and at Low Temperatures: Perform experiments on ice when possible to slow down the rate of oxidation. |
| Incomplete Disulfide Bond Reduction | If your protein or peptide has existing disulfide bonds, they must be reduced to free thiols for conjugation. • Use an Appropriate Reducing Agent: - TCEP (tris(2-carboxyethyl)phosphine): Often preferred as it is stable, odorless, and does not need to be removed before adding the maleimide reagent. - DTT (dithiothreitol): A strong reducing agent, but excess DTT must be removed before conjugation to prevent it from reacting with your maleimide. |
| Maleimide Hydrolysis | Maleimides are susceptible to hydrolysis in aqueous solutions, especially at pH values above 7.5, rendering them inactive. • Prepare Maleimide Solutions Fresh: Dissolve maleimide-containing reagents in an anhydrous solvent like DMSO or DMF for stock solutions and prepare aqueous solutions immediately before use. • Control pH: Maintain the reaction pH between 6.5 and 7.5 for optimal thiol-maleimide conjugation. |
| Incorrect Stoichiometry | The molar ratio of maleimide to thiol is crucial for efficient conjugation. • Optimize Molar Ratio: Start with a 10-20 fold molar excess of the maleimide reagent and optimize for your specific biomolecule. |
| Suboptimal pH | The pH of the reaction buffer is critical for both efficiency and specificity. • Maintain Optimal pH: The ideal pH range for thiol-maleimide reactions is 6.5-7.5. Below pH 6.5, the reaction slows down, while above pH 7.5, maleimide hydrolysis and reaction with amines increase. |
Issue 2: Instability of the Final Conjugate
Your purified conjugate is degrading over time or showing loss of the conjugated molecule.
| Possible Cause | Troubleshooting Steps & Solutions |
| Retro-Michael Reaction (Thiol Exchange) | The thioether bond formed in a thiol-maleimide reaction is reversible and can undergo exchange with other thiols, such as glutathione in vivo. This can lead to payload migration in antibody-drug conjugates (ADCs). • Induce Hydrolysis: After conjugation, the thiosuccinimide ring can be intentionally hydrolyzed to form a stable succinamic acid thioether, which is not susceptible to the retro-Michael reaction. This can be achieved by adjusting the pH to 8.5-9.0 and incubating at room temperature or 37°C. • Use Next-Generation Maleimides: Employ maleimides designed for "self-hydrolysis" or "transcyclization" to create more stable linkages. |
| Disulfide Bond Instability | If using a disulfide linker, it may be unstable in the experimental or in vivo environment. • Steric Hindrance: Introducing steric hindrance around the disulfide bond can increase its stability in circulation. However, this can also hinder its cleavage at the target site. |
Issue 3: Presence of Unexpected Side Products
You are observing heterogeneity in your final product or peaks in your analysis that do not correspond to the desired conjugate.
| Possible Cause | Troubleshooting Steps & Solutions |
| Reaction with Amines | At pH values above 7.5, maleimides can react with primary amines, such as the side chains of lysine residues, leading to a loss of selectivity. • Strict pH Control: Maintain the reaction pH within the optimal range of 6.5-7.5 to ensure chemoselectivity for thiols. At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines. |
| Thiazine Rearrangement | When conjugating to a peptide or protein with an N-terminal cysteine, the initial conjugate can rearrange to form a stable six-membered thiazine ring. • Avoid N-terminal Cysteines: If this side product is undesirable, avoid using peptides with an N-terminal cysteine for maleimide conjugation where the succinimidyl thioether linkage is desired. • Leverage for Stability: Alternatively, this rearrangement can be intentionally used to create a more stable linker. |
Quantitative Data Summary
The following table summarizes key quantitative parameters related to thiol-maleimide bioconjugation side reactions.
| Parameter | Condition | Value/Observation | Significance | Reference(s) |
| Optimal pH for Thiol-Maleimide Reaction | - | 6.5 - 7.5 | Maximizes thiol reactivity while minimizing maleimide hydrolysis and reaction with amines. | |
| Relative Reaction Rate (Thiol vs. Amine) | pH 7.0 | Thiol reaction is ~1,000 times faster. | Demonstrates the high chemoselectivity of maleimides for thiols at neutral pH. | |
| Maleimide Hydrolysis Half-Life | N-alkyl thiosuccinimides, pH 7.4, 37°C | 27 hours | Highlights the instability of the conjugate and the need for stabilization strategies. | |
| Maleimide Hydrolysis Half-Life | N-aryl thiosuccinimides, pH 7.4, 37°C | 1.5 hours | Shows that the N-substituent on the maleimide significantly affects stability. | |
| Stabilized Conjugate Half-Life | Ring-opened (hydrolyzed) products | Over two years | Demonstrates the dramatic increase in stability after hydrolysis of the succinimide ring. |
Experimental Protocols
Protocol 1: Disulfide Bond Reduction using TCEP
This protocol describes the reduction of disulfide bonds in a protein sample prior to maleimide conjugation.
Materials:
-
Protein solution in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2
-
Desalting column (e.g., Zeba™ Spin Desalting Column, 7K MWCO)
Procedure:
-
Prepare a 10 mM TCEP stock solution in the Reaction Buffer.
-
Add the TCEP stock solution to your protein solution to a final concentration of 1-5 mM.
-
Incubate the reaction mixture at 37°C for 60-90 minutes.
-
If removal of TCEP is necessary for downstream applications, use a desalting column equilibrated with the Reaction Buffer. For most maleimide conjugations, TCEP does not need to be removed.
-
The reduced protein is now ready for immediate use in the labeling reaction.
Protocol 2: General Maleimide Conjugation
This protocol outlines a general procedure for conjugating a maleimide-functionalized molecule to a protein containing free thiols.
Materials:
-
Reduced protein solution in a suitable buffer (pH 6.5-7.5)
-
Maleimide-containing reagent
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M cysteine or 2-mercaptoethanol)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Prepare a 10-20 mM stock solution of the maleimide reagent in anhydrous DMSO or DMF.
-
Add the maleimide stock solution to the reduced protein solution to achieve a 10-20 fold molar excess of the maleimide.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. If the maleimide reagent is fluorescent, protect the reaction from light.
-
(Optional) Quench the reaction by adding a small molecule thiol like cysteine to react with any excess maleimide.
-
Purify the conjugate using a suitable method such as size-exclusion chromatography (SEC) to remove unreacted reagents.
Protocol 3: Quantification of Free Thiols using Ellman's Reagent (DTNB)
This protocol allows for the quantification of free sulfhydryl groups in a protein sample.
Materials:
-
Protein sample
-
Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid))
-
Reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of Ellman's Reagent in the reaction buffer.
-
Add the protein sample to the reaction buffer.
-
Add the Ellman's Reagent stock solution to the protein sample.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.
-
The concentration of free thiols can be calculated using the molar extinction coefficient of the 2-nitro-5-thiobenzoate (TNB²⁻) anion (14,150 M⁻¹cm⁻¹ at pH 8.0).
Visualizations
Caption: Thiol-maleimide reaction pathway and its major side reactions.
Caption: Troubleshooting workflow for low bioconjugation yield.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the thiol-maleimide reaction?
The ideal pH range for the thiol-maleimide reaction is between 6.5 and 7.5. Within this range, the reaction is highly chemoselective for thiols. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.
Q2: My protein has disulfide bonds. Do I need to reduce them before labeling?
Yes, maleimides react with free sulfhydryl (-SH) groups, not with disulfide bonds (S-S). Therefore, if you intend to label cysteine residues involved in disulfide bridges, you must first reduce these bonds. TCEP is a commonly used reducing agent for this purpose.
Q3: How can I prevent my free thiols from re-oxidizing after reduction?
To prevent re-oxidation, it is recommended to degas your buffers to remove dissolved oxygen, include a chelating agent like EDTA (1-5 mM) to sequester metal ions, and work under an inert atmosphere if possible.
Q4: How can I improve the in-vivo stability of my maleimide conjugate?
The primary cause of instability in vivo is the retro-Michael reaction, leading to thiol exchange with endogenous molecules like glutathione. To enhance stability, you can induce hydrolysis of the thiosuccinimide ring after conjugation to form a stable succinamic acid thioether, which is not susceptible to this reversal. Using next-generation maleimides designed for enhanced stability is another effective strategy.
Q5: Can maleimides react with other amino acids besides cysteine?
While highly selective for thiols at a pH of 6.5-7.5, maleimides can react with primary amines, such as the side chain of lysine, at pH values above 7.5. Reactions with other amino acids like methionine or histidine are generally not observed under typical bioconjugation conditions.
Q6: How do I remove excess, unreacted maleimide reagent after the reaction?
Excess maleimide reagent can be removed using size-based purification methods such as size-exclusion chromatography (desalting columns) or dialysis. Alternatively, the reaction can be quenched by adding a small molecule thiol like cysteine or 2-mercaptoethanol.
References
Validation & Comparative
A Comparative Guide to the Characterization of HS-Peg7-CH2CH2cooh Modified Surfaces
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of gold surfaces modified with carboxyl-terminated polyethylene glycol (PEG) self-assembled monolayers (SAMs), with a focus on HS-(CH2)n-(OCH2CH2)7-OCH2COOH (HS-Peg7-CH2CH2cooh). While direct quantitative data for this specific molecule is limited in publicly available literature, this guide synthesizes findings from closely related oligo(ethylene glycol) terminated alkanethiols to offer valuable insights into its expected performance against other common surface modifications.
Performance Comparison of Functionalized Surfaces
The choice of surface chemistry is critical in biomedical applications, influencing protein interactions, cellular adhesion, and overall biocompatibility. This section compares the characteristics of COOH-terminated PEGylated surfaces with hydroxyl (-OH) and methyl (-CH3) terminated surfaces.
Surface Wettability and Composition
The terminal functional group of a SAM significantly dictates the surface's wettability, which in turn affects protein and cellular interactions. Carboxyl- and hydroxyl-terminated surfaces are generally hydrophilic, while methyl-terminated surfaces are hydrophobic.
| Surface Moiety | Advancing Contact Angle (θa) with Water (°) | Primary Elemental Composition (XPS) | Key Characteristics |
| HS-(CH2)n-(OCH2CH2)6-8-COOH | 30 - 50 | C, O, S, Au | Hydrophilic, negatively charged at physiological pH, protein resistant, allows for covalent immobilization of biomolecules. |
| HS-(CH2)n-(OCH2CH2)6-OH | 35 - 55 | C, O, S, Au | Hydrophilic, neutral, highly resistant to non-specific protein adsorption. |
| HS-(CH2)11-CH3 | 110 - 115 | C, S, Au | Hydrophobic, promotes protein adsorption through hydrophobic interactions. |
Note: The data presented is a synthesis from multiple sources studying similar oligo(ethylene glycol) terminated alkanethiols on gold surfaces.
Protein Adsorption
A key feature of PEGylated surfaces is their ability to resist non-specific protein adsorption, a property crucial for reducing biofouling and controlling biological responses. The terminal group can modulate this resistance.
| Surface Moiety | Fibronectin Adsorption (ng/cm²) (QCM-D) | Key Observations |
| HS-(CH2)n-EGm-COOH | 50 - 150 | Moderate protein resistance. The carboxyl group can interact with proteins, but the PEG chains provide a steric barrier.[1] |
| HS-(CH2)n-EGm-OH | < 10 | Excellent resistance to protein adsorption due to the formation of a tightly bound water layer. |
| HS-(CH2)11-CH3 | > 400 | High protein adsorption driven by hydrophobic interactions. |
Note: Values are approximate and can vary based on the specific protein, concentration, and experimental conditions.
Cell Adhesion
The ability of a surface to support or resist cell adhesion is paramount in applications ranging from tissue engineering scaffolds to anti-fouling coatings for medical devices.
| Surface Moiety | Endothelial Cell Adhesion | Key Characteristics |
| This compound (with RGD peptide) | High | The carboxyl terminus allows for the covalent attachment of cell-adhesive peptides like RGD, promoting specific cell adhesion.[2] |
| HS-(CH2)n-EGm-OH | Very Low | The high degree of protein resistance translates to very low cell adhesion, making it an excellent "non-fouling" surface. |
| HS-(CH2)11-CH3 | Moderate to High | Cell adhesion is often mediated by the layer of adsorbed proteins from the cell culture medium. |
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining reproducible results in surface characterization. Below are protocols for key techniques.
Protocol 1: Formation of Self-Assembled Monolayers (SAMs) on Gold
-
Substrate Preparation: Begin with a clean gold-coated substrate. This can be achieved by cleaning with piranha solution (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide; Caution: Piranha solution is extremely corrosive and reactive ) for 5-10 minutes, followed by thorough rinsing with deionized water and ethanol, and finally drying under a stream of nitrogen.[3]
-
Thiol Solution Preparation: Prepare a 1 mM solution of the desired thiol (e.g., this compound) in absolute ethanol. For COOH-terminated thiols, the pH of the solution can be adjusted to be acidic (e.g., by adding a small amount of HCl) to prevent deprotonation and repulsion between head groups, which can lead to a less ordered monolayer.[3]
-
Immersion: Immerse the clean gold substrate into the thiol solution for at least 18-24 hours at room temperature to allow for the formation of a well-ordered monolayer.[3]
-
Rinsing and Drying: After incubation, remove the substrate from the solution and rinse it thoroughly with ethanol to remove any non-chemisorbed molecules. Dry the surface with a stream of dry nitrogen.
Protocol 2: Surface Characterization by Contact Angle Goniometry
-
Instrument Setup: Use a contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system.
-
Droplet Deposition: Place a small droplet (typically 1-5 µL) of high-purity water onto the SAM-modified surface.
-
Image Capture and Analysis: Capture a high-resolution image of the droplet at the solid-liquid-air interface. Use the instrument's software to measure the contact angle between the tangent of the droplet and the surface.
-
Multiple Measurements: Perform measurements at multiple locations on the surface to ensure statistical significance and obtain an average contact angle.
Protocol 3: X-ray Photoelectron Spectroscopy (XPS) Analysis
-
Sample Introduction: Mount the SAM-modified gold substrate onto the sample holder and introduce it into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Data Acquisition: Acquire survey scans to identify the elemental composition of the surface. Then, perform high-resolution scans of the relevant elemental regions (e.g., C 1s, O 1s, S 2p, and Au 4f).
-
Data Analysis: Analyze the high-resolution spectra to determine the chemical states of the elements. The binding energy of the S 2p peak can confirm the formation of the gold-thiolate bond (typically around 162 eV). The C 1s and O 1s spectra will be characteristic of the PEG and carboxyl groups.
Protocol 4: Quartz Crystal Microbalance with Dissipation (QCM-D) for Protein Adsorption
-
Sensor Preparation: Use a gold-coated QCM-D sensor and clean it using a UV-ozone cleaner or by sequential rinsing with ethanol and water.
-
Baseline Establishment: Mount the sensor in the QCM-D chamber and establish a stable baseline in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a constant temperature.
-
Protein Injection: Introduce a solution of the protein of interest (e.g., fibronectin at 20 µg/mL in PBS) into the chamber and monitor the changes in frequency (Δf) and dissipation (ΔD) in real-time. A decrease in frequency indicates mass adsorption.
-
Rinsing: After the protein adsorption has reached a plateau, rinse the chamber with buffer to remove any loosely bound protein. The remaining frequency shift corresponds to the irreversibly adsorbed protein mass.
Protocol 5: Cell Adhesion Assay
-
Surface Sterilization: Sterilize the SAM-modified substrates by immersion in 70% ethanol followed by rinsing with sterile PBS.
-
Cell Seeding: Place the sterile substrates in a tissue culture plate. Seed endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) onto the surfaces at a density of 10,000-20,000 cells/cm².
-
Incubation: Incubate the cells in a standard cell culture incubator (37°C, 5% CO2) for a predetermined time (e.g., 4, 24, or 48 hours).
-
Analysis: After incubation, gently wash the surfaces with PBS to remove non-adherent cells. Adherent cells can be fixed, stained (e.g., with phalloidin for actin filaments and DAPI for nuclei), and imaged using fluorescence microscopy to assess cell morphology and spreading. Cell numbers can be quantified by counting the nuclei.
Visualizing Experimental Workflows
Clear diagrams of experimental processes are essential for understanding and replicating research. The following diagrams, created using the DOT language for Graphviz, illustrate key workflows.
Caption: Workflow for the preparation and characterization of self-assembled monolayers on gold.
Caption: Experimental workflow for quantifying protein adsorption using QCM-D.
Caption: Workflow for assessing endothelial cell adhesion on modified surfaces.
References
A Comparative Guide to PEG Linker Lengths: HS-Peg7-CH2CH2cooh in Focus
In the landscape of bioconjugation, drug delivery, and materials science, Polyethylene Glycol (PEG) linkers are indispensable tools.[1][2] Their inherent properties—hydrophilicity, biocompatibility, and low immunogenicity—allow researchers to enhance the therapeutic efficacy and safety of various molecules.[3][4] A critical parameter in the design of any PEGylated conjugate is the length of the PEG chain, which profoundly influences solubility, stability, pharmacokinetics (PK), and biological activity.[5]
This guide provides an objective comparison of different PEG linker lengths, with a specific focus on the short-chain linker, HS-Peg7-CH2CH2cooh. This heterobifunctional linker, featuring a thiol (-SH) group and a carboxylic acid (-COOH) group separated by a seven-unit PEG chain, offers a precise and versatile scaffold for conjugation. By examining its performance in the context of shorter and longer PEG alternatives, this guide aims to equip researchers, scientists, and drug development professionals with the data needed to make informed decisions for their specific applications.
The Influence of PEG Linker Length: A Data-Driven Comparison
The selection of a PEG linker length is a crucial decision that involves balancing competing factors. Shorter linkers are often used for compact labeling and applications where minimal steric hindrance is desired, while longer chains are preferred for significantly improving solubility and extending circulation half-life. The optimal length is highly dependent on the specific antibody, payload, and biological target.
Data Presentation: Quantitative Comparison of PEG Linker Performance
The following tables summarize experimental data from various studies, highlighting the impact of PEG linker length on key performance metrics.
Table 1: Impact of PEG Linker Length on Pharmacokinetics
| Molecule Type | PEG Linker Length | Key Pharmacokinetic Finding | Reference |
|---|---|---|---|
| Affibody-Drug Conjugate | None | Half-life of 19.6 minutes. | |
| Affibody-Drug Conjugate | 4 kDa | 2.5-fold increase in half-life compared to no PEG. | |
| Affibody-Drug Conjugate | 10 kDa | 11.2-fold increase in half-life compared to no PEG. | |
| Trastuzumab (Antibody) | Short (PEG8) | Faster blood clearance compared to the non-PEGylated counterpart, leading to high-contrast immuno-PET images. | |
| DNA Polyplex | 30 kDa | Maximally blocked liver uptake and resulted in a long circulatory half-life. | |
| Poly l-Lysine Dendrimers | <20 kDa | Rapidly cleared from plasma into the urine (t1/2 1–10 h). |
| Poly l-Lysine Dendrimers | >30 kDa | Exhibited extended elimination half-lives (t1/2 1–3 days) and reduced renal clearance. | |
Table 2: Influence of PEG Linker Length on In Vitro Performance and Efficacy
| System | PEG Linker Length | Key In Vitro Finding | Reference |
|---|---|---|---|
| Affibody-Drug Conjugate | 4 kDa | 4.5-fold reduction in in vitro cytotoxicity compared to non-PEGylated conjugate. | |
| Affibody-Drug Conjugate | 10 kDa | 22-fold reduction in in vitro cytotoxicity compared to non-PEGylated conjugate. | |
| Folate-Linked Liposomes | 2 kDa vs. 10 kDa | No significant difference in cellular uptake in vitro between different PEG lengths. | |
| Antibody-Coated PLGA Nanoparticles | 2-3 kDa | Resulted in stronger interactions with Dendritic Cells (DCs) compared to longer 6-20 kDa PEGs. |
| Antibody-Coated PLGA Nanoparticles | 3 kDa | Optimal chain length for antibody-receptor interactions and induction of antigen-specific T-cell responses. | |
Table 3: Qualitative Comparison of Different PEG Linker Length Categories
| Property | Short PEG Linkers (e.g., PEG2-PEG12) | Medium PEG Linkers (e.g., PEG24-PEG48) | Long PEG Linkers (>1 kDa) |
|---|---|---|---|
| Solubility Enhancement | Moderate improvement for hydrophobic molecules. | Significant improvement. | Substantial improvement, effective for highly insoluble payloads. |
| Pharmacokinetics | Minimal impact on circulation half-life; can lead to faster clearance. | Moderate increase in circulation time. | Significant extension of half-life and reduced clearance. |
| Immunogenicity | Less likely to induce anti-PEG antibodies. | Low potential for immunogenicity. | Higher potential for inducing anti-PEG antibodies, especially for MW ≥ 5000 Daltons. |
| Steric Hindrance | Minimal, preserving binding affinity and biological activity. | Can sometimes impact binding affinity depending on the conjugation site. | May cause significant steric hindrance, potentially reducing biological activity. |
| ADC Stability | Can enhance stability by reducing aggregation. | Balances stability with pharmacokinetic benefits. | Provides a strong shielding effect, increasing stability and reducing non-specific interactions. |
| Typical Applications | Compact labeling, PROTACs, surface modification, when precise spacing is needed. | Antibody-Drug Conjugates (ADCs), bioconjugation requiring a balance of properties. | Long-acting protein/peptide therapeutics, stealth liposomes, and nanoparticles. |
This compound: A Profile
This compound falls into the category of short, monodisperse PEG linkers. Its defined structure (seven ethylene glycol units) ensures batch-to-batch consistency, which is critical in pharmaceutical development.
-
Heterobifunctionality : The thiol (-SH) and carboxylic acid (-COOH) ends allow for controlled, sequential conjugation. The thiol group can react with maleimides or be used for attachment to gold surfaces, while the carboxylic acid can be activated to form stable amide bonds with amine groups on proteins or peptides.
-
Applications : Given its short length, this compound is ideal for applications where a minimal increase in hydrodynamic radius is desired. This includes the synthesis of Proteolysis Targeting Chimeras (PROTACs), the functionalization of nanoparticles, and the creation of bioconjugates where maintaining the parent molecule's binding affinity is paramount.
-
Performance Context : Based on the trends summarized above, this compound is expected to provide moderate improvements in solubility while having a minimal impact on circulation half-life. Its key advantage lies in providing a flexible, hydrophilic spacer with low steric hindrance, ensuring that the biological activity of the conjugated molecule is preserved.
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts relevant to the application of PEG linkers in drug development.
References
A Head-to-Head Comparison of Bioconjugation Strategies: HS-PEG7-CH2CH2COOH vs. Maleimide-PEG7-NHS Ester
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of biomolecules is paramount for developing novel therapeutics, diagnostics, and research tools. Polyethylene glycol (PEG) linkers are frequently employed to enhance the solubility, stability, and pharmacokinetic properties of bioconjugates. The choice of reactive end groups on the PEG linker dictates the conjugation strategy, influencing specificity, reaction efficiency, and the stability of the final conjugate.
This guide provides an objective comparison of two popular heterobifunctional PEG7 linkers: HS-PEG7-CH2CH2COOH (Thiol-PEG7-Carboxylic Acid) and Maleimide-PEG7-NHS Ester . We will delve into the underlying chemistries, compare their performance based on experimental data, and provide detailed protocols to aid in the selection of the optimal linker for your specific application.
At a Glance: Comparing the Two Linkers
| Feature | This compound | Maleimide-PEG7-NHS Ester |
| Reactive Ends | Thiol (-SH) and Carboxylic Acid (-COOH) | Maleimide and N-hydroxysuccinimide (NHS) Ester |
| Primary Targets | Maleimides (via thiol) and Primary Amines (via activated carboxyl) | Thiols (via maleimide) and Primary Amines (via NHS ester) |
| Conjugation Strategy | Typically a two-step process involving carboxyl activation. | Can be a one or two-step process. |
| Reaction pH | Thiol-Maleimide: 6.5-7.5; Amide bond formation (post-activation): 7.2-8.5 | Maleimide-Thiol: 6.5-7.5; NHS ester-Amine: 7.2-8.5 |
| Bond Stability | Thioether bond is generally stable, but can undergo retro-Michael addition. Amide bond is highly stable. | Thioether bond is susceptible to retro-Michael addition. Amide bond is highly stable. |
| Specificity | High for both reactions under optimal pH conditions. | High for both reactions under optimal pH conditions. |
Delving into the Chemistry and Performance
The choice between these two linkers fundamentally depends on the available functional groups on the biomolecules to be conjugated and the desired stability of the resulting linkage.
Maleimide-PEG7-NHS Ester: A Direct Approach to Thiol-Amine Conjugation
The Maleimide-PEG7-NHS ester is a powerful tool for linking a molecule with a free thiol group (e.g., a cysteine residue in a protein or peptide) to a molecule with a primary amine (e.g., a lysine residue).
Reaction Mechanism: The conjugation process typically involves two sequential steps. First, the NHS ester reacts with a primary amine on one biomolecule to form a stable amide bond. This reaction is most efficient at a pH of 7.2-8.5.[1] Following purification to remove excess linker, the maleimide group of the now-conjugated PEG reacts specifically with a thiol group on a second biomolecule via a Michael addition reaction, forming a stable thioether bond.[2] This second reaction is optimal at a pH of 6.5-7.5.[3]
Performance and Stability: The NHS ester-amine reaction is highly efficient, but the NHS ester is susceptible to hydrolysis, especially at higher pH values.[1] Therefore, the reaction should be performed expeditiously in an aqueous environment. The maleimide-thiol reaction is also very efficient and highly specific within its optimal pH range.[4] However, the resulting thiosuccinimide linkage can be reversible through a retro-Michael reaction, particularly in the presence of other thiols like glutathione, which is abundant in the intracellular environment. Some studies have shown that a maleimide-PEG conjugate can lose up to 30% of its conjugation after 7 days in the presence of 1 mM glutathione. However, hydrolysis of the thiosuccinimide ring can occur, which renders the linkage more stable and resistant to the retro-Michael reaction.
This compound: A Versatile Linker Requiring Activation
The this compound linker offers a different strategic approach. It is designed to connect a molecule with a maleimide group to a molecule with a primary amine.
Reaction Mechanism: This linker requires a preliminary activation step. The carboxylic acid end must be activated, typically using a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS), to form an NHS ester. This activated PEG linker can then react with a primary amine on a biomolecule. Subsequently, the thiol end of the PEG is available to react with a maleimide group on a second biomolecule.
Performance and Stability: The two-step nature of the conjugation involving the carboxylic acid end introduces more complexity and potential for lower overall yields compared to the direct reaction of an NHS ester. Each step (activation and conjugation) needs to be optimized. The stability of the final conjugate is similar to that of the maleimide-PEG-NHS ester, with a highly stable amide bond and a thioether bond that is susceptible to retro-Michael addition.
Quantitative Data Summary
The following tables summarize key quantitative data for the conjugation chemistries involved. It is important to note that actual efficiencies and kinetics can vary significantly based on the specific biomolecules, buffer conditions, and steric hindrance.
Table 1: Reaction Conditions and Efficiency
| Parameter | Maleimide-Thiol Conjugation | NHS Ester-Amine Conjugation | Carboxyl-Amine (EDC/NHS) |
| Optimal pH | 6.5 - 7.5 | 7.2 - 8.5 | 4.5 - 7.2 (for activation and coupling) |
| Typical Reaction Time | 1 - 4 hours | 0.5 - 4 hours | 2 - 12 hours |
| Typical Molar Excess of Linker | 5-20 fold | 10-20 fold | 10-50 fold |
| Reported Conjugation Efficiency | Often >80% | Highly variable, depends on hydrolysis rate | Generally lower than direct NHS ester reaction |
Table 2: Stability of the Resulting Covalent Bond
| Linkage | Conditions | Half-life / Stability | Reference |
| Thioether (from Maleimide) | 1 mM Glutathione, 37°C, 7 days | ~70% of conjugate remained | |
| Thioether (from Maleimide) | In plasma | Half-lives can range from a day to several weeks depending on the local environment of the cysteine | |
| Amide (from NHS Ester) | Physiological conditions | Highly stable | |
| Amide (from activated Carboxyl) | Physiological conditions | Highly stable |
Experimental Protocols
Protocol 1: Two-Step Conjugation using Maleimide-PEG7-NHS Ester
This protocol describes the conjugation of a thiol-containing protein (Protein-SH) to an amine-containing protein (Protein-NH2).
Materials:
-
Maleimide-PEG7-NHS Ester
-
Protein-NH2 (in amine-free buffer, e.g., PBS, pH 7.4)
-
Protein-SH (in a buffer at pH 6.5-7.5, e.g., phosphate buffer with EDTA)
-
Anhydrous DMSO or DMF
-
Desalting columns
Procedure:
-
Reaction of NHS Ester with Protein-NH2: a. Prepare a 10 mM stock solution of Maleimide-PEG7-NHS Ester in anhydrous DMSO. b. Adjust the pH of the Protein-NH2 solution (1-2 mg/mL) to 8.0-8.5. c. Add a 10-fold molar excess of the Maleimide-PEG7-NHS Ester stock solution to the Protein-NH2 solution. d. Incubate for 1-2 hours at room temperature with gentle agitation.
-
Purification of PEGylated Protein-NH2: a. Remove excess, unreacted Maleimide-PEG7-NHS Ester using a desalting column equilibrated with a buffer at pH 6.5-7.5.
-
Reaction of Maleimide with Protein-SH: a. Add the purified PEGylated Protein-NH2 to the Protein-SH solution. A 1.5 to 2-fold molar excess of the PEGylated protein is a good starting point. b. Incubate for 2 hours at room temperature or overnight at 4°C.
-
Quenching and Purification: a. Quench any unreacted maleimide groups by adding a small molecule thiol like cysteine to a final concentration of 10 mM and incubating for 15-30 minutes. b. Purify the final conjugate using size-exclusion chromatography to remove excess reactants and byproducts.
Protocol 2: Two-Step Conjugation using this compound
This protocol describes the conjugation of a maleimide-containing protein (Protein-Maleimide) to an amine-containing protein (Protein-NH2).
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Protein-NH2 (in MES buffer, pH 6.0)
-
Protein-Maleimide (in a buffer at pH 6.5-7.5)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
Desalting columns
Procedure:
-
Activation of this compound: a. Dissolve this compound in Activation Buffer. b. Add a 5-fold molar excess of both EDC and NHS. c. Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Reaction with Protein-NH2: a. Immediately add the activated PEG solution to the Protein-NH2 solution in Coupling Buffer. b. Incubate for 2 hours at room temperature.
-
Purification of Thiol-PEGylated Protein-NH2: a. Remove excess activated PEG and reaction byproducts using a desalting column equilibrated with a buffer at pH 6.5-7.5.
-
Reaction with Protein-Maleimide: a. Add the purified Thiol-PEGylated Protein-NH2 to the Protein-Maleimide solution. b. Incubate for 2 hours at room temperature or overnight at 4°C.
-
Purification: a. Purify the final conjugate using size-exclusion chromatography.
Visualization of Workflows
Conclusion and Recommendations
The choice between this compound and Maleimide-PEG7-NHS Ester is dictated by the specific needs of the conjugation project.
Choose Maleimide-PEG7-NHS Ester when:
-
You are linking a biomolecule with an available primary amine to another with a free thiol.
-
A more direct, one-pot (if conditions are compatible) or a straightforward two-step protocol is preferred.
-
The potential for retro-Michael addition is acceptable for the intended application, or if the conjugate's in vivo half-life is relatively short.
Choose this compound when:
-
You are linking a biomolecule with a primary amine to another that is functionalized with a maleimide group.
-
The multi-step process involving carboxyl activation is manageable within your experimental workflow.
-
You require the versatility of activating the carboxyl group with different reagents to potentially optimize the reaction.
For applications requiring long-term stability in a reducing environment, such as in vivo drug delivery, the potential instability of the maleimide-thiol linkage should be a key consideration for both linkers. Strategies to mitigate this, such as hydrolysis of the succinimide ring or using alternative, more stable thiol-reactive chemistries, may be necessary. Ultimately, the optimal choice will depend on a careful evaluation of the target biomolecules, the desired properties of the final conjugate, and the experimental resources available.
References
- 1. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 3. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Manipulation of Glutathione-Mediated Degradation of Thiol-Maleimide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of PEG Linker Length on Protein Activity: A Comparative Guide
For researchers in drug development and biotechnology, optimizing the function of therapeutic proteins and conjugates is paramount. The use of polyethylene glycol (PEG) linkers is a widespread strategy to enhance the pharmacological properties of biomolecules, such as increasing solubility and extending in vivo half-life.[1][2][3] However, the length of the PEG chain is a critical design parameter that can significantly impact the biological activity of the conjugated protein.[1][4] This guide provides an objective comparison of how different PEG linker lengths affect protein activity, supported by experimental data.
The choice of PEG linker length involves a trade-off between improving pharmacokinetic properties and maintaining the protein's intrinsic activity. Longer PEG chains can provide a superior "stealth" effect, shielding the protein from proteolytic enzymes and reducing immunogenicity, but may also introduce steric hindrance that impedes interaction with its target. Conversely, shorter linkers may not provide sufficient shielding but are less likely to interfere with binding.
Comparative Analysis of PEG Linker Length on Activity
The optimal PEG linker length is highly dependent on the specific protein, its target, and the desired therapeutic outcome. Systematic evaluation is often necessary to identify the ideal linker for a given application. The following tables summarize quantitative data from studies comparing key performance metrics across different PEG linker lengths in various contexts, such as Antibody-Drug Conjugates (ADCs), PROTACs, and receptor-binding peptides.
Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Efficacy
| ADC Target & Payload | PEG Linker Length | Key Metric | Result | Conclusion |
| L540cy Xenograft Model (MMAE Payload) | Non-PEGylated (Control) | Tumor Weight Reduction | 11% | Non-PEGylated ADC has minimal efficacy. |
| L540cy Xenograft Model (MMAE Payload) | PEG2, PEG4 | Tumor Weight Reduction | 35-45% | Shorter PEG linkers provide a moderate increase in efficacy. |
| L540cy Xenograft Model (MMAE Payload) | PEG8, PEG12, PEG24 | Tumor Weight Reduction | 75-85% | Longer PEG linkers significantly enhance anti-tumor efficacy in vivo. |
This study highlights that for ADCs, longer PEG chains led to increased plasma and tumor exposures, lower plasma clearance, and ultimately, significantly higher in vivo efficacy.
Table 2: Effect of PEG Linker Length on Receptor Binding Affinity
| Molecule | Target Receptor | PEG Linker Length | Binding Affinity (IC50 in nM) | Conclusion |
| natGa-NOTA-PEGn-RM26 | GRPR | PEG2 | 3.1 ± 0.2 | In this specific ligand-receptor system, shorter PEG linkers resulted in higher binding affinity (lower IC50). |
| natGa-NOTA-PEGn-RM26 | GRPR | PEG3 | 3.9 ± 0.3 | Affinity begins to decrease as the linker lengthens. |
| natGa-NOTA-PEGn-RM26 | GRPR | PEG4 | 5.4 ± 0.4 | A continued decrease in binding affinity is observed. |
| natGa-NOTA-PEGn-RM26 | GRPR | PEG6 | 5.8 ± 0.3 | The longest linker tested showed the lowest binding affinity. |
This dataset suggests that for some receptor-ligand interactions, a shorter, more constrained linker may be beneficial for optimal binding.
Table 3: Effect of PEG Linker Length on PROTAC-Mediated Protein Degradation
| PROTAC Target | Linker (Atom Chain Length) | Degradation Efficacy | Conclusion |
| Estrogen Receptor (ER)-α | 9, 12, 19, 21 atoms | Lower Degradation | Linker lengths that are too short or too long are suboptimal for ternary complex formation. |
| Estrogen Receptor (ER)-α | 16 atoms | Highest Degradation | An optimal linker length exists that maximizes the stability of the ternary complex (Target-PROTAC-E3 Ligase), leading to efficient degradation. |
The efficacy of PROTACs is highly sensitive to linker length, which dictates the geometry and stability of the productive ternary complex required for ubiquitination and degradation.
Experimental Protocols
Detailed methodologies are crucial for the rational design and evaluation of protein-PEG conjugates. Below are representative protocols for key experiments.
Protocol 1: Site-Specific Antibody PEGylation
This protocol describes the conjugation of a maleimide-functionalized PEG linker to a thiol group on an antibody, typically generated by reducing interchain disulfide bonds.
Materials:
-
Antibody solution (e.g., 10 mg/mL in PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)
-
Maleimide-PEGn-linker (e.g., PEG4, PEG7, PEG12) dissolved in DMSO
-
Phosphate-buffered saline (PBS), pH 7.2
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Antibody Reduction: Add a 10- to 20-fold molar excess of TCEP to the antibody solution to reduce the interchain disulfide bonds. Incubate at 37°C for 1-2 hours.
-
Conjugation: Add the Maleimide-PEGn-linker solution to the reduced antibody at a defined molar ratio. Allow the reaction to proceed at 4°C overnight or at room temperature for 2-4 hours.
-
Quenching: Quench any unreacted maleimide groups by adding an excess of a thiol-containing reagent like N-acetylcysteine.
-
Purification: Purify the resulting ADC to remove unreacted linker and payload using a size-exclusion chromatography (SEC) column.
-
Characterization: Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or hydrophobic interaction chromatography (HIC). Assess purity and aggregation by SEC.
Protocol 2: In Vitro Cytotoxicity Assay
This assay measures the potency of a PEGylated protein or ADC against cancer cell lines.
Materials:
-
Target cancer cell line (e.g., HER2-positive NCI-N87)
-
Complete cell culture medium
-
PEGylated conjugate (e.g., ADC) at various concentrations
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the PEGylated conjugate in culture medium. Remove the old medium from the wells and add the conjugate solutions.
-
Incubation: Incubate the plates for a period relevant to the drug's mechanism of action (e.g., 72-120 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence or absorbance to determine the percentage of viable cells relative to untreated controls. Plot the results and calculate the IC50 value (the concentration that inhibits 50% of cell growth).
Visualizing Experimental Concepts
Diagrams can clarify complex biological processes and experimental designs. The following visualizations were created using Graphviz (DOT language).
References
A Comparative Guide to Carboxyl-Terminated Linkers for Gold Surface Functionalization
For Researchers, Scientists, and Drug Development Professionals
The functionalization of gold surfaces is a critical step in a wide array of applications, from the development of highly sensitive biosensors to the targeted delivery of therapeutics. The choice of linker molecule, which forms a self-assembled monolayer (SAM) on the gold surface, dictates the stability, biocompatibility, and functionality of the final construct. While HS-(PEG)7-CH2CH2COOH is a commonly employed linker, a variety of alternatives exist, each with distinct properties. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal linker for your research needs.
Key Alternatives to HS-(PEG)7-CH2CH2COOH
The primary alternatives for creating a carboxyl-terminated gold surface involve molecules with a thiol or dithiol group that forms a strong bond with gold, and a terminal carboxylic acid group for subsequent conjugation. The main differentiators between these molecules are the length and nature of the spacer arm, and the anchoring group.
-
3-Mercaptopropionic Acid (MPA): A short-chain alkanethiol that forms a dense, well-ordered SAM. Its small size can be advantageous in applications where close proximity of the functional group to the gold surface is desired.
-
Lipoic Acid (LA): A dithiol that forms a bidentate bond with the gold surface through its disulfide group. This dual-point attachment is believed to confer greater stability to the resulting SAM compared to monodentate alkanethiols.
-
Cysteamine followed by functionalization: While cysteamine itself provides an amine-terminated surface, it is a common strategy to first form a cysteamine SAM and then modify the amine groups with a molecule containing a carboxylic acid, such as succinic anhydride. This two-step process offers versatility in surface chemistry.
-
Other Thiolated PEG Linkers: A variety of HS-(PEG)n-COOH linkers with different lengths of the polyethylene glycol (PEG) spacer are available. Longer PEG chains can enhance biocompatibility, reduce non-specific binding, and increase the hydrodynamic radius of nanoparticles.
Quantitative Performance Comparison
The selection of a linker is often a trade-off between factors like stability, surface coverage, and the accessibility of the terminal functional group. The following table summarizes key performance metrics for the discussed alternatives. It is important to note that direct comparative studies under identical conditions are limited, and thus, the presented data is a synthesis of information from various sources.
| Linker Molecule | Anchor Group | Spacer Characteristics | Surface Coverage (molecules/nm²) | Thermal Stability (Desorption Temperature) | Key Advantages | Key Disadvantages |
| HS-(PEG)7-COOH | Monothiol | PEG chain (hydrophilic) | ~4.3[1] | Not widely reported | Good biocompatibility, reduces non-specific binding | Potentially lower packing density compared to short alkanethiols |
| 3-Mercaptopropionic Acid (MPA) | Monothiol | Short alkyl chain (C3) | ~6.3 - 7.8 | ~550 K (for 11-MUA, a longer analogue)[2] | Forms dense, well-ordered monolayers | Shorter spacer may limit accessibility of the carboxyl group |
| Lipoic Acid (LA) | Dithiol (disulfide) | Alkyl chain with dithiolane ring | Not consistently reported | Generally considered more stable than monothiols | Enhanced stability due to bidentate binding | Synthesis of derivatives can be more complex |
| Cysteamine (functionalized) | Monothiol | Short alkyl chain (C2) | ~80% of octadecanethiol monolayer | Not widely reported for the functionalized layer | Versatile two-step functionalization | Additional reaction step required |
Experimental Protocols
Detailed and reproducible protocols are essential for achieving high-quality, consistent surface functionalization. The following sections provide step-by-step methodologies for using the discussed alternatives.
Protocol 1: Gold Surface Functionalization with 3-Mercaptopropionic Acid (MPA)
This protocol describes the formation of a self-assembled monolayer of MPA on a gold surface.
Materials:
-
Gold-coated substrate
-
3-Mercaptopropionic acid (MPA)
-
Absolute ethanol
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the gold substrate by rinsing with ethanol and then DI water.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
For more rigorous cleaning, plasma cleaning or treatment with piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide - Caution: extremely corrosive and reactive ) can be performed, followed by extensive rinsing with DI water and drying.
-
-
SAM Formation:
-
Prepare a 1-10 mM solution of MPA in absolute ethanol.
-
Immerse the clean, dry gold substrate in the MPA solution.
-
Incubate for at least 12-24 hours at room temperature in a sealed container to allow for the formation of a well-ordered monolayer.
-
-
Rinsing and Drying:
-
Remove the substrate from the MPA solution.
-
Rinse thoroughly with absolute ethanol to remove non-chemisorbed molecules.
-
Dry the functionalized substrate under a gentle stream of nitrogen gas.
-
Protocol 2: Gold Surface Functionalization with Lipoic Acid (LA)
This protocol outlines the procedure for functionalizing a gold surface with lipoic acid.
Materials:
-
Gold-coated substrate
-
Lipoic acid (LA)
-
Ethanol
-
DI water
-
Nitrogen gas
-
Optional: Sodium borohydride (for reduction of disulfide bond)
Procedure:
-
Substrate Cleaning:
-
Follow the same cleaning procedure as described in Protocol 1.
-
-
SAM Formation:
-
Prepare a 1-10 mM solution of lipoic acid in ethanol. For enhanced binding, the disulfide bond of lipoic acid can be reduced to form dihydrolipoic acid (DHLA) by adding a small amount of sodium borohydride to the solution, but this is often not necessary as the gold surface can catalyze the ring-opening.
-
Immerse the clean, dry gold substrate in the lipoic acid solution.
-
Incubate for 12-24 hours at room temperature.
-
-
Rinsing and Drying:
-
Remove the substrate from the solution.
-
Rinse extensively with ethanol to remove any physisorbed molecules.
-
Dry the surface under a stream of nitrogen gas.
-
Protocol 3: Gold Surface Functionalization with Cysteamine
This protocol details the formation of an amine-terminated SAM using cysteamine, which can then be further modified.
Materials:
-
Gold-coated substrate
-
Cysteamine hydrochloride
-
Ethanol (or water)
-
DI water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning:
-
Clean the gold substrate as described in Protocol 1.
-
-
SAM Formation:
-
Rinsing and Drying:
-
Remove the substrate from the cysteamine solution.
-
Rinse thoroughly with the solvent used for dissolution (ethanol or water), followed by DI water.
-
Dry the functionalized substrate under a gentle stream of nitrogen gas.
-
To create a carboxyl-terminated surface, the amine-functionalized surface can be subsequently reacted with a molecule like succinic anhydride in an appropriate solvent.
Visualizing the Functionalization Process and Downstream Applications
The following diagrams, generated using the DOT language for Graphviz, illustrate the molecular structures of the linkers, the self-assembly process, and a typical workflow for a biosensor application.
Caption: Molecular structures of common linker molecules for gold surface functionalization.
Caption: A generalized workflow for the functionalization of a gold surface with a carboxyl-terminated linker.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A study on the formation and thermal stability of 11-MUA SAMs on Au(111)/mica and on polycrystalline gold foils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cysteamine-Gold Coated Carboxylated Fluorescent Nanoparticle Mediated Point-of-Care Dual-Modality Detection of the H5N1 Pathogenic Virus - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of HS-PEG7-CH2CH2COOH and Alternatives for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the analytical characteristics of HS-PEG7-CH2CH2COOH, a heterobifunctional PEG linker, and its alternatives. Due to the limited availability of direct experimental data for this compound, this guide presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on the analysis of structurally similar molecules. This information is intended to assist researchers in the characterization and quality control of such reagents. A comparison with the well-characterized SM(PEG)n series of crosslinkers is included to offer a practical alternative.
Data Presentation
Predicted ¹H NMR and ¹³C NMR Spectral Data for this compound
The following tables summarize the expected chemical shifts (δ) for the proton (¹H) and carbon (¹³C) nuclei of this compound. These predictions are based on the analysis of similar PEG compounds and general principles of NMR spectroscopy. The structure and atom numbering are provided for signal assignment.
Structure of this compound:
HS(a)-CH₂(b)-CH₂(c)-O-[CH₂(d)-CH₂(e)]₇-CH₂(f)-CH₂(g)-COOH(h)
Table 1: Predicted ¹H NMR Data for this compound
| Label | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| h | Carboxylic Acid | 10.0 - 12.0 | Broad Singlet | Chemical shift is concentration and solvent dependent. |
| g | Methylene (α to COOH) | 2.4 - 2.6 | Triplet | |
| f | Methylene (β to COOH) | 3.6 - 3.8 | Triplet | |
| d, e | PEG Backbone | 3.5 - 3.7 | Multiplet | Overlapping signals of the repeating ethylene glycol units. |
| c | Methylene (α to Thiol) | 2.6 - 2.8 | Quartet | |
| b | Methylene (β to Thiol) | 3.6 - 3.8 | Triplet | |
| a | Thiol | 1.3 - 1.6 | Triplet | Chemical shift can vary depending on solvent and concentration. |
Table 2: Predicted ¹³C NMR Data for this compound
| Label | Functional Group | Expected Chemical Shift (δ, ppm) |
| h | Carbonyl | 170 - 180 |
| g | Methylene (α to COOH) | 30 - 35 |
| f | Methylene (β to COOH) | 60 - 65 |
| d, e | PEG Backbone | 68 - 72 |
| c | Methylene (α to Thiol) | 35 - 40 |
| b | Methylene (β to Thiol) | 70 - 75 |
Mass Spectrometry Data
For this compound (Molecular Formula: C₁₇H₃₄O₉S), the expected mass-to-charge ratio (m/z) for the molecular ion [M+H]⁺ would be approximately 415.2. High-resolution mass spectrometry would be required to confirm the elemental composition.
Comparison with an Alternative: SM(PEG)8
SM(PEG)n reagents are heterobifunctional crosslinkers containing an NHS ester and a maleimide group, offering an alternative for amine-to-sulfhydryl conjugation.
Table 3: Properties of SM(PEG)8
| Property | Value |
| Molecular Formula | C₃₀H₄₇N₃O₁₅ |
| Molecular Weight | 689.71 |
| Spacer Arm Length | 39.2 Å |
Experimental Protocols
NMR Analysis
A high-resolution NMR spectrometer (400 MHz or higher) is recommended for adequate signal dispersion.
-
Sample Preparation: Dissolve 5-10 mg of the PEG linker in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean NMR tube.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional proton spectrum with a spectral width of approximately -2 to 14 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum with a spectral width of approximately 0 to 200 ppm.
-
Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).
-
Instrumentation: Utilize an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion. High-resolution mass spectrometry is recommended for accurate mass determination.
Mandatory Visualization
Caption: Chemical Structure of this compound
Caption: Workflow for Analytical Characterization
A Comparative Guide to Measuring the Efficiency of Surface Passivation with PEG7 and Other Linkers
For researchers, scientists, and drug development professionals, preventing non-specific adsorption of proteins and adhesion of cells to surfaces is a critical challenge. Surface passivation creates a bio-inert layer that minimizes these unwanted interactions, ensuring the accuracy of diagnostic assays, improving the biocompatibility of medical implants, and enhancing the performance of drug delivery systems. Poly(ethylene glycol) (PEG) linkers are widely considered the gold standard for this purpose.
This guide provides an objective comparison of the performance of short-chain PEG linkers, specifically focusing on oligo(ethylene glycols) like PEG7, against other common passivation alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations to clarify complex processes.
Understanding Surface Passivation with PEG
The effectiveness of PEG as a passivation agent stems from its unique physicochemical properties. When grafted onto a surface, the hydrophilic and neutrally charged PEG chains extend into the aqueous environment, creating a highly hydrated layer. This layer acts as a physical and energetic barrier, repelling proteins and cells through a mechanism known as steric repulsion. The high mobility of the PEG chains and the structured water layer they create make it energetically unfavorable for biomolecules to adsorb onto the surface.
Quantitative Comparison of Passivation Agents
The efficiency of a passivation layer is typically quantified by measuring the reduction in protein adsorption or cell adhesion compared to an unmodified surface. While specific data for PEG7 is not abundant in literature, studies on short-chain oligo(ethylene glycol) (OEG) linkers with a similar number of repeating units (e.g., OEG6) and short PEG chains (e.g., 1kDa) serve as excellent proxies.
Below are tables summarizing quantitative data from various studies, comparing short-chain PEG linkers to other common alternatives like zwitterionic polymers and dextran.
Table 1: Comparison of Protein Adsorption Resistance
| Passivation Agent | Substrate | Measurement Technique | Protein(s) | Adsorbed Mass (ng/cm²) | Reference |
| Short-Chain PEG | Gold | QCM-D | Lysozyme | Low (Improved by refilling) | [1][2] |
| OEG6-SAM | Gold | SPR / Ellipsometry | Various | Significantly Reduced Background | [3] |
| PEG (~3.6 nm thick) | Gold (SPR Chip) | SPR | BSA, Fibrinogen | Ultralow Fouling | [4] |
| Zwitterionic (PMEN, ~3.6 nm) | Gold (SPR Chip) | SPR | BSA, Fibrinogen | Ultralow Fouling | [4] |
| Zwitterionic (pCBMA Hydrogel) | Glass | Fluorescence Assay | Fibrinogen | >60% reduction vs. PEG Hydrogel | |
| Zwitterionic (pSBMA Hydrogel) | Polymer | Protein Adsorption Test | Lysozyme | 91 (vs. 160 for control) | |
| Dextran-PEG Copolymer | Silica | Particle-based Assay | IgG | ~20 | |
| Dextran Alone | Silica | Particle-based Assay | IgG | ~50-500 (graft-dependent) |
Note: BSA (Bovine Serum Albumin), IgG (Immunoglobulin G), QCM-D (Quartz Crystal Microbalance with Dissipation), SPR (Surface Plasmon Resonance), SAM (Self-Assembled Monolayer).
Table 2: Comparison of Cell Adhesion Resistance
| Passivation Agent | Cell Type | Outcome | Reference |
| PEG 2000 | Peripheral Blood Mononuclear Cells (PBMC) | 97% reduction in transient binding; 100% prevention of cell spreading. | |
| PEG Coating | Porcine Aortic Endothelial Cells | Maintained normal cell viability and morphology (vs. bare surface). | |
| Dextran Coating | Porcine Aortic Endothelial Cells | Maintained normal cell viability and morphology (vs. bare surface). | |
| Zwitterionic (pSBMA) | Fibroblasts, Endothelial Cells | Strong resistance to cell attachment. |
Experimental Protocols for Measuring Passivation Efficiency
Accurate measurement of passivation efficiency requires robust experimental design. Below are detailed methodologies for surface preparation and for two common quantitative analysis techniques.
General Protocol for Surface Passivation via Silanization
This protocol describes the chemical grafting of PEG linkers onto a glass or silicon oxide surface, a common procedure for preparing surfaces for single-molecule studies and bio-assays.
References
- 1. The Effect of Topologies and Refilling Short-chain PEG on Protein Adsorption [cjps.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative fabrication, performance optimization and comparison of PEG and zwitterionic polymer antifouling coatings - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Amide and Thiol Ether Linkages in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
The choice of linkage chemistry is a critical determinant of the in vivo performance and ultimate therapeutic efficacy of bioconjugates and modified drug molecules. Among the most prevalent covalent linkages are the amide bond and the thiol ether bond. This guide provides an objective comparison of their relative stability, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal linkage for their specific application.
Executive Summary
Amide and thiol ether linkages exhibit distinct stability profiles under physiologically relevant conditions. Generally, amide bonds are characterized by high kinetic stability towards chemical hydrolysis at neutral pH but are susceptible to enzymatic cleavage by proteases.[1][2][3][4][5] Conversely, thiol ether linkages , particularly those derived from maleimide-thiol reactions, can be prone to degradation via retro-Michael reactions and thiol exchange in the presence of endogenous thiols, although they are generally stable to enzymatic hydrolysis. The stability of both linkages can be significantly modulated by their local chemical environment and the specific reagents used in their formation.
Data Presentation: A Comparative Overview
The following tables summarize the stability of amide and thiol ether linkages under various conditions.
Table 1: General Stability Characteristics
| Linkage Type | Chemical Stability (pH 7.4) | Enzymatic Stability | Key Applications |
| Amide | High (Half-life estimated up to 1000 years for uncatalyzed hydrolysis) | Susceptible to proteases and amidases | Peptide drugs, protein therapeutics, general bioconjugation |
| Thiol Ether | Generally high, but can be susceptible to oxidation | Generally stable to proteases | Antibody-drug conjugates (ADCs), PEGylation, hydrogels |
Table 2: Stability of Maleimide-Derived Thiol Ether Linkages in Plasma
| Linker Type | Payload Shedding in Plasma (7-14 days) | Primary Degradation Mechanism | Reference |
| Traditional N-alkyl Maleimide | 50-75% | Retro-Michael reaction and thiol exchange | |
| N-aryl Maleimide | Significantly reduced | Hydrolysis of the thiosuccinimide ring to a stable form | |
| Maleamic Methyl Ester-based | ~3.8% (in albumin solution after 14 days) | Stabilized ring-opened structure | |
| Sulfone-based | No observable thioether exchange with albumin | Stable heteroaromatic structure |
In-Depth Stability Analysis
Amide Linkage Stability
The remarkable stability of the amide bond is attributed to resonance delocalization, which imparts a partial double bond character to the C-N bond. This makes it kinetically stable to spontaneous hydrolysis under physiological conditions. However, this stability can be a double-edged sword in drug development. While desirable for maintaining the integrity of a therapeutic molecule, it can also hinder the release of a conjugated payload.
The primary liability of the amide bond in a biological context is its susceptibility to enzymatic cleavage by a wide array of proteases and amidases. This is a major challenge in the development of peptide-based drugs, often leading to poor metabolic stability. Strategies to mitigate this include N-methylation of the amide bond, which can increase resistance to proteolysis.
Chemical hydrolysis of amide bonds can be achieved under harsh conditions, such as heating with strong acids or bases. At neutral pH, the uncatalyzed hydrolysis is extremely slow.
Thiol Ether Linkage Stability
Thiol ether linkages are formed through various chemical reactions, with the Michael addition of a thiol to a maleimide being one of the most common methods in bioconjugation. The resulting thiosuccinimide linkage, however, is known to be unstable in the presence of endogenous thiols like glutathione and albumin. This instability arises from a reversible retro-Michael reaction, which can lead to "thiol exchange" and premature release of the conjugated payload, potentially causing off-target toxicity.
To address this, significant research has focused on developing more stable maleimide derivatives. For instance, N-aryl maleimides have been shown to form more stable adducts due to the accelerated hydrolysis of the thiosuccinimide ring to a stable, ring-opened form that is resistant to the retro-Michael reaction. Other approaches, such as the use of maleamic methyl esters and sulfone-based linkers, have also demonstrated significantly improved plasma stability.
Unlike amide bonds, thiol ether linkages are generally not susceptible to cleavage by proteases, making them a valuable tool for applications where enzymatic degradation is a concern. However, thioethers can be sensitive to oxidation by reactive oxygen species (ROS), a property that has been exploited in the design of oxidation-sensitive drug delivery systems.
Experimental Protocols
General Protocol for Assessing Linkage Stability in Plasma
This protocol provides a general framework for comparing the stability of amide and thiol ether linkages in a plasma environment.
-
Compound Preparation: Synthesize the test compounds containing either the amide or thiol ether linkage of interest, often conjugated to a fluorescent dye or a small molecule for ease of detection.
-
Incubation: Incubate the test compounds at a defined concentration (e.g., 10 µM) in fresh human or animal plasma at 37°C. Include a control sample incubated in phosphate-buffered saline (PBS) at the same temperature.
-
Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).
-
Sample Preparation: Precipitate plasma proteins from the aliquots by adding an excess of cold organic solvent (e.g., acetonitrile). Centrifuge to pellet the proteins and collect the supernatant.
-
Analytical Quantification: Analyze the supernatant using a suitable analytical method such as liquid chromatography-mass spectrometry (LC-MS) or high-performance liquid chromatography (HPLC) with UV or fluorescence detection.
-
Data Analysis: Quantify the amount of intact compound remaining at each time point relative to the amount at time zero. The rate of degradation and the half-life of the linkage in plasma can then be calculated.
Enzymatic Stability Assay Using S9 Liver Fractions
This assay is particularly relevant for assessing the susceptibility of amide bonds to metabolic enzymes.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the test compound, S9 liver fraction (a source of various metabolic enzymes), and necessary cofactors (e.g., NADPH for oxidative metabolism, UDPGA for glucuronidation). S9 fractions are commercially available.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points and Quenching: Take samples at various time intervals and stop the enzymatic reaction by adding a quenching solution (e.g., cold methanol).
-
Analysis: Analyze the samples by LC-MS to measure the disappearance of the parent compound and the appearance of metabolites.
Mandatory Visualizations
Caption: Chemical structures of a generic amide and thiol ether linkage.
Caption: A generalized experimental workflow for assessing linkage stability.
Caption: Degradation pathways for a maleimide-thiol adduct.
Conclusion
The choice between an amide and a thiol ether linkage is highly dependent on the specific requirements of the therapeutic agent and its intended biological application. Amide bonds offer high chemical stability but are a potential liability in the presence of proteases. Thiol ether linkages, while generally resistant to enzymatic cleavage, require careful design, particularly when using maleimide chemistry, to ensure sufficient stability in the reducing environment of the bloodstream. By understanding the distinct stability profiles and employing rigorous experimental evaluation, researchers can make informed decisions to optimize the performance and safety of their next-generation therapeutics.
References
Navigating Steric Hindrance: A Comparative Guide to PEG Linker Length in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a linker in bioconjugation is a critical decision that profoundly impacts the efficacy, stability, and pharmacokinetics of the final product. Polyethylene glycol (PEG) linkers are widely utilized due to their hydrophilicity, biocompatibility, and their ability to mitigate steric hindrance. This guide provides an objective comparison of how different PEG linker lengths influence steric hindrance in critical bioconjugation applications, supported by experimental data and detailed protocols.
The length of a PEG linker is a crucial parameter that can either facilitate or impede the desired biological interactions. A linker that is too short may not provide sufficient separation between the conjugated molecules, leading to steric clashes that can hinder binding to target receptors or enzymes. Conversely, an excessively long linker can introduce conformational flexibility that may lead to a decrease in potency or non-productive binding events. This guide explores the nuanced effects of PEG linker length in the context of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and nanoparticle drug delivery systems.
The Impact of PEG Linker Length on PROTAC Efficacy
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The length of the PEG linker connecting the target-binding and E3 ligase-binding moieties is critical for the formation of a stable and productive ternary complex.
Quantitative Comparison of PROTAC Degradation Efficiency
The following table summarizes experimental data on the effect of PEG linker length on the degradation of various target proteins. The half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) are key metrics for assessing PROTAC efficiency.
| Target Protein | E3 Ligase | Cell Line | Linker (Number of PEG units) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | VHL | HeLa | 3 | 25 | >90 | |
| BRD4 | VHL | HeLa | 4 | 15 | >95 | [1] |
| BRD4 | VHL | HeLa | 5 | 8 | >98 | [1] |
| BRD4 | VHL | HeLa | 6 | 12 | >95 | [1] |
| BTK | Cereblon | MOLM-14 | 3 | 5.2 | ~90 | |
| BTK | Cereblon | MOLM-14 | 5 | 1.8 | >95 | |
| BTK | Cereblon | MOLM-14 | 7 | 3.5 | >95 | |
| TBK1 | VHL | 293T | <12 atoms | No Activity | - | |
| TBK1 | VHL | 293T | >12 atoms | Active Degradation | - |
Note: This table synthesizes data from multiple sources for comparative purposes. Experimental conditions may vary between studies.
Optimizing Antibody-Drug Conjugate (ADC) Performance with PEG Linkers
In ADCs, PEG linkers are used to connect a cytotoxic payload to a monoclonal antibody. The linker's length can influence the drug-to-antibody ratio (DAR), stability, and binding affinity of the ADC.
Comparative Analysis of ADC Properties
The following table illustrates the impact of PEG linker length on key properties of ADCs.
| Antibody | Payload | Linker (Number of PEG units) | Average DAR | Clearance Rate (mL/kg/day) | In Vitro Cytotoxicity IC50 (nM) | Reference |
| Non-binding IgG | MMAE | 2 | 8 | ~7.0 | - | |
| Non-binding IgG | MMAE | 4 | 8 | ~5.5 | - | |
| Non-binding IgG | MMAE | 6 | 8 | ~4.0 | - | |
| Non-binding IgG | MMAE | 8 | 8 | ~2.5 | - | |
| Non-binding IgG | MMAE | 12 | 8 | ~2.5 | - | |
| ZHER2:2891 | MMAE | 0 (No PEG) | - | - | 1.0 | |
| ZHER2:2891 | MMAE | 4k Da PEG | - | - | 4.5 | |
| ZHER2:2891 | MMAE | 10k Da PEG | - | - | 22 |
Note: This table synthesizes data from multiple sources for comparative purposes. Experimental conditions may vary between studies.
Steric Hindrance in Nanoparticle Drug Delivery
PEGylation is a common strategy to improve the in vivo performance of nanoparticles by reducing protein adsorption and clearance by the immune system. However, the length and density of the PEG chains can create a steric barrier that hinders cellular uptake.
Quantitative Data on Nanoparticle Cellular Uptake
The following table summarizes the effect of PEG linker length on the cellular uptake of gold nanoparticles (GNPs) in different cancer cell lines.
| Nanoparticle | Cell Line | PEG Molecular Weight (kDa) | Grafting Density | Cellular Uptake (% of control) | Reference |
| 50 nm GNP | HeLa | 2 | High (1 PEG/nm²) | Lower | |
| 50 nm GNP | HeLa | 5 | High (1 PEG/nm²) | Lowest | |
| 50 nm GNP | HeLa | 2 | Low (1 PEG/2nm²) | Higher | |
| 50 nm GNP | HeLa | 5 | Low (1 PEG/2nm²) | Lower | |
| 50 nm GNP | MDA-MB-231 | 2 | High (1 PEG/nm²) | Lower | |
| 50 nm GNP | MDA-MB-231 | 5 | High (1 PEG/nm²) | Lowest | |
| 50 nm GNP | MCF-7 | 2 | High (1 PEG/nm²) | Lower | |
| 50 nm GNP | MCF-7 | 5 | High (1 PEG/nm²) | Lowest |
Note: This table synthesizes data from multiple sources for comparative purposes. Experimental conditions may vary between studies.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to assess the impact of PEG linker length on steric hindrance in their own systems.
Protocol 1: Assessment of PROTAC-Mediated Protein Degradation by Western Blot
This protocol is used to determine the degradation of a target protein after treatment with a PROTAC.
1. Cell Culture and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Western Blotting:
-
Normalize the protein lysates to the same concentration with lysis buffer and 4x Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
5. Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
This method provides a simple and rapid estimation of the average DAR.
1. Determine Extinction Coefficients:
-
The molar extinction coefficients (ε) for both the antibody and the free drug must be known at two selected wavelengths (e.g., 280 nm for the antibody and a wavelength where the drug has maximum absorbance). These can be determined experimentally or obtained from the literature.
2. Sample Measurement:
-
Prepare the purified ADC sample in a suitable, non-interfering buffer.
-
Measure the absorbance of the ADC solution at both wavelengths using a spectrophotometer.
3. DAR Calculation:
-
Use the following equations derived from the Beer-Lambert law to solve for the concentration of the antibody (C_Ab) and the drug (C_Drug):
-
A_280 = (ε_Ab,280 * C_Ab) + (ε_Drug,280 * C_Drug)
-
A_λmax = (ε_Ab,λmax * C_Ab) + (ε_Drug,λmax * C_Drug)
-
-
The DAR is then calculated as the molar ratio of the drug to the antibody:
-
DAR = C_Drug / C_Ab
-
Note: The accuracy of this method is highly dependent on the accuracy of the extinction coefficients and can be affected by the presence of residual free drug in the sample.
Protocol 3: Quantification of Nanoparticle Cellular Uptake by Flow Cytometry
This protocol describes a method to quantify the uptake of fluorescently labeled nanoparticles into mammalian cells.
1. Cell Culture and Treatment:
-
Seed cells in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with fluorescently labeled nanoparticles at various concentrations for a defined period.
-
Include untreated cells as a negative control.
2. Cell Harvesting and Staining:
-
After incubation, wash the cells with PBS to remove non-internalized nanoparticles.
-
Detach the cells using trypsin-EDTA.
-
Transfer the cell suspension to a microcentrifuge tube and centrifuge to pellet the cells.
-
Resuspend the cell pellet in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA).
-
(Optional) Stain the cells with a viability dye (e.g., propidium iodide) to exclude dead cells from the analysis.
3. Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer.
-
Set the forward scatter (FSC) and side scatter (SSC) to gate on the single-cell population.
-
Measure the fluorescence intensity of the nanoparticles in the appropriate channel.
-
For the negative control (untreated cells), set a gate to define the background fluorescence.
-
The percentage of cells that have taken up nanoparticles can be determined as the percentage of cells with fluorescence intensity above the background gate.
4. Data Analysis:
-
The geometric mean fluorescence intensity (MFI) of the cell population can be used as a quantitative measure of the amount of nanoparticle uptake per cell.
-
Compare the MFI of treated cells to that of control cells to determine the relative uptake.
Visualizing the Mechanisms
Diagrams generated using Graphviz (DOT language) are provided below to illustrate key concepts and workflows.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of HS-Peg7-CH2CH2cooh
For researchers and professionals in drug development, the proper handling and disposal of specialized chemical reagents like HS-Peg7-CH2CH2cooh are paramount for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, grounded in established safety protocols for similar chemical structures.
Immediate Safety and Handling Precautions
While many polyethylene glycol (PEG) compounds are not classified as hazardous substances, it is imperative to handle all laboratory chemicals with a high degree of caution.[1][2][3] The thiol group in this compound warrants particular attention due to the potential for strong odors and specific reactivity.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound.
| Protective Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Protects eyes from splashes.[1][4] |
| Hand Protection | Common chemical-resistant gloves | Prevents skin contact. |
| Laboratory Coat | Standard lab coat | Protects clothing and skin. |
| Ventilation | Well-ventilated area or fume hood | Minimizes inhalation of any potential vapors. |
Materials to Avoid: Keep this compound away from strong oxidizing agents, as these are incompatible.
Step-by-Step Disposal Procedure
The primary directive for the disposal of this chemical is to adhere to local environmental protection regulations. The following procedure provides a general framework for safe disposal.
Step 1: Small-Scale Deactivation of Thiol Group (Optional but Recommended)
For small quantities of this compound, the thiol group can be oxidized to the less odorous and less reactive sulfonic acid using sodium hypochlorite (household bleach). This step should be performed in a fume hood.
-
Prepare a solution of sodium hypochlorite.
-
Slowly add the this compound waste to the bleach solution while stirring.
-
Allow the reaction to proceed until the characteristic thiol odor is no longer detectable.
Step 2: Containment of Chemical Waste
-
For Spills: In the event of a spill, absorb the material with an inert substance such as vermiculite, dry sand, or earth.
-
Collection: Carefully sweep up or collect the absorbed material and place it into a designated, properly labeled chemical waste container.
-
Labeling: The waste container must be clearly labeled with the contents, including the chemical name "this compound" and any other chemicals present in the waste mixture.
Step 3: Final Disposal
-
Do Not Dispose in Sewer: Under no circumstances should this compound or its containers be disposed of down the drain or in the regular trash.
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) office for specific instructions on the disposal of chemical waste. They will provide guidance on the appropriate waste stream and arrange for professional disposal.
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. The rinsed container can then be disposed of according to institutional guidelines.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling HS-Peg7-CH2CH2cooh
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety and logistical information for the handling of HS-Peg7-CH2CH2cooh, a heterobifunctional PROTAC linker used in advanced drug development. Adherence to these protocols is essential for ensuring laboratory safety and maintaining experimental integrity.
This compound, a polyethylene glycol derivative containing both a thiol and a carboxylic acid group, requires careful handling due to its potential reactivity and physical properties. While not classified as hazardous under normal use, proper personal protective equipment (PPE) and disposal procedures are mandatory to minimize exposure and environmental impact.
Essential Personal Protective Equipment (PPE)
When handling this compound, particularly in its solid form, a comprehensive PPE strategy is necessary to prevent contact and inhalation. The following table summarizes the required PPE based on the nature of the handling procedure.
| Equipment | Specification | Purpose | Regulatory Standard (Example) |
| Eye/Face Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles. | NIOSH (US) or EN 166 (EU)[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the chemical. | Inspect gloves prior to use.[1] |
| Body Protection | Laboratory coat or chemical-resistant coveralls | Shields skin and personal clothing from spills. | |
| Respiratory Protection | N95 (US) or P1 (EU) dust mask | Required when handling the solid form to avoid inhalation of dust particles.[1] | NIOSH (US) or CEN (EU)[1] |
| Full-facepiece positive-pressure, air-supplied respirator | For emergencies or situations with unknown exposure levels.[2] |
Note: Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.
Exposure Control and Handling Protocols
To minimize the risk of exposure, it is imperative to handle this compound within a well-ventilated area, preferably in a fume hood. An occupational exposure limit for polyethylene glycol is a Time-Weighted Average (TWA) of 10.00 mg/m³, with a Permissible Exposure Limit (PEL) for respirable dust of 5.00 mg/m³ in compliance with OSHA.
Most PEG acid reagents are low-melting solids that can be difficult to weigh and dispense. To facilitate easier and safer handling, it is recommended to prepare a stock solution by dissolving the reagent in an appropriate solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).
Storage: Upon receipt, store the compound in a desiccated environment at -20°C. Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation. For long-term storage of stock solutions, keep them under an inert gas like argon or nitrogen and sealed with a septum to allow for removal by syringe, minimizing air exposure.
Spill Management and Disposal Plan
In the event of a spill, immediate and appropriate action is crucial. The following table outlines the procedures for managing spills of this compound.
| Spill Type | Containment and Cleaning Procedure |
| Solid Spill | Moisten with water to prevent dust from becoming airborne. Carefully sweep or shovel the material into a suitable, closed container for disposal. Use non-sparking tools. |
| Liquid Spill (from solution) | Absorb the spill with an inert material such as vermiculite, dry sand, or earth. Place the absorbed material into a chemical waste container. Do not use combustible materials like sawdust. Flush the area with warm water after cleanup. |
Disposal: While polyethylene glycol is biodegradable, it should not be disposed of down the sanitary sewer to avoid impacting wastewater treatment processes. All waste material, including contaminated gloves and absorbent materials, should be placed in a labeled, sealed container for disposal by a licensed chemical waste contractor in accordance with local, state, and federal regulations.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard operational workflow for handling this compound in a laboratory setting, from receiving to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
